NL-1
Description
Properties
IUPAC Name |
5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-17(2,3)11-7-10(8-12(14(11)20)18(4,5)6)9-13-15(21)19-16(22)23-13/h7-8,13,20H,9H2,1-6H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYYSPGKYXWGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NL-1: A Technical Guide to its Mechanism of Action as a mitoNEET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NL-1 is a small molecule inhibitor targeting mitoNEET, a [2Fe-2S] iron-sulfur cluster protein located on the outer mitochondrial membrane. As a key regulator of mitochondrial function, iron homeostasis, and reactive oxygen species (ROS) production, mitoNEET has emerged as a promising therapeutic target for a range of pathologies, including cancer, neurodegenerative diseases, and ischemic injury. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on mitochondrial bioenergetics, cellular signaling pathways, and its potential therapeutic applications. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support further research and drug development efforts.
Introduction to mitoNEET and this compound
MitoNEET, also known as CISD1, is a homodimeric protein anchored to the outer mitochondrial membrane, with its [2Fe-2S] cluster-containing domain facing the cytosol. This unique localization allows it to interface with various cytosolic and mitochondrial pathways. The functions of mitoNEET are multifaceted and include:
-
Regulation of Mitochondrial Respiration: MitoNEET influences the activity of the electron transport chain (ETC), thereby modulating cellular energy metabolism.
-
Iron-Sulfur Cluster Transfer: It is implicated in the transfer of its [2Fe-2S] clusters, which are essential cofactors for numerous proteins involved in metabolism and DNA repair.
-
Control of Cellular Iron Homeostasis: By regulating iron and iron-sulfur cluster availability, mitoNEET plays a role in maintaining cellular iron balance.
-
Modulation of Reactive Oxygen Species (ROS): MitoNEET can influence the production of ROS, key signaling molecules that, in excess, contribute to oxidative stress and cellular damage.
This compound is a thiazolidinedione derivative that acts as a ligand for mitoNEET. By binding to mitoNEET, this compound modulates its activity, leading to a cascade of downstream cellular effects. This guide explores the intricate mechanisms through which this compound exerts its influence.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory and modulatory effects of this compound from various published studies.
Table 1: Inhibitory Concentrations (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| REH | B-cell Acute Lymphoblastic Leukemia | 47.35 | [1][2][3] |
| REH/Ara-C | Drug-Resistant B-cell ALL | 56.26 | [1][2][3] |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | 29.48 | [1] |
| TOM-1 | B-cell Acute Lymphoblastic Leukemia | ~60 | [1] |
| JM1 | B-cell Acute Lymphoblastic Leukemia | ~60 | [1] |
| NALM-1 | B-cell Acute Lymphoblastic Leukemia | ~60 | [1] |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | 94.26 | [1] |
| BV-173 | B-cell Acute Lymphoblastic Leukemia | ~60 | [1] |
Table 2: Binding Affinity and Other Bioactivities of this compound
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Ki) | |||
| Site 1 | 4.78 µM | Liver Mitochondrial Suspensions | [3] |
| Site 2 | 2.77 µM | Liver Mitochondrial Suspensions | [3] |
| Mitochondrial Complex I Activity | |||
| Increase in activity | ~33% at 10 µM | Isolated Mitochondria | [4] |
| Mitochondrial Respiration (N2a cells) | |||
| Change with 10 µM this compound | Significant increase in maximal respiration and spare respiratory capacity | N2a cells | [4] |
| Hydrogen Peroxide Production | |||
| IC50 | 5.95 µM | Neuronal cells (N2A) |
Core Mechanism of Action of this compound
The primary mechanism of action of this compound is its direct binding to mitoNEET. This interaction modulates the function of the [2Fe-2S] cluster of mitoNEET, leading to downstream effects on mitochondrial function and cellular signaling.
Modulation of Mitochondrial Respiration and Bioenergetics
This compound has been shown to enhance mitochondrial respiration. A key finding is that this compound treatment can significantly increase the activity of Complex I (NADH dehydrogenase) of the electron transport chain by approximately 33% at a concentration of 10 µM in isolated mitochondria[4]. This suggests that by inhibiting mitoNEET, this compound may alleviate a repressive effect that mitoNEET has on Complex I. This leads to an increase in maximal and spare respiratory capacity, which can be particularly beneficial in conditions of high energy demand or mitochondrial dysfunction[4].
Caption: this compound's effect on mitochondrial respiration.
Reduction of Oxidative Stress
This compound has demonstrated a capacity to reduce oxidative stress. It decreases the production of hydrogen peroxide with an IC50 of 5.95 µM in neuronal cells. This reduction in ROS is likely a consequence of the modulation of the electron transport chain, potentially by improving the efficiency of electron transfer and reducing electron leakage that can lead to superoxide (B77818) formation.
Induction of Mitophagy via the PINK1-Parkin Pathway
This compound has been shown to induce mitophagy, the selective degradation of damaged mitochondria, through the PINK1-Parkin pathway. In healthy mitochondria, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and degraded. However, upon mitochondrial damage and depolarization, PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane. Accumulated PINK1 then recruits the E3 ubiquitin ligase Parkin, which ubiquitinates mitochondrial outer membrane proteins, flagging the damaged mitochondrion for degradation by the autophagosome. This compound, by inhibiting mitoNEET, appears to promote this process, thereby enhancing the clearance of dysfunctional mitochondria and maintaining cellular health.
Caption: this compound's role in the PINK1-Parkin mitophagy pathway.
Regulation of Iron Homeostasis
As an iron-sulfur protein, mitoNEET is intrinsically linked to cellular iron homeostasis. While the precise mechanism of how this compound binding affects mitoNEET's role in iron metabolism is still under investigation, it is hypothesized that this compound may influence the stability or transfer of mitoNEET's [2Fe-2S] cluster. This could have downstream effects on the maturation of other iron-sulfur proteins and the overall distribution of iron within the cell.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.
Workflow Diagram:
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Protocol:
-
Cell Seeding: Seed cells (e.g., N2a cells) in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere overnight.
-
Drug Treatment: On the day of the assay, treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 3 hours).
-
Assay Medium: Replace the culture medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a CO2-free incubator at 37°C for 1 hour.
-
Mito Stress Test: Perform the assay using a Seahorse XF96 analyzer. The following compounds are sequentially injected:
-
Oligomycin: An ATP synthase inhibitor, which allows for the measurement of ATP-linked respiration.
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Amplex® Red Hydrogen Peroxide/Peroxidase Assay
This assay is used to quantify the production of hydrogen peroxide (H₂O₂), a key reactive oxygen species.
Workflow Diagram:
Caption: Workflow for the Amplex Red assay.
Protocol:
-
Sample Preparation: Prepare samples (e.g., neuronal cells) in a 96-well plate.
-
This compound Treatment: Treat the cells with a range of this compound concentrations to determine the IC50 for H₂O₂ production.
-
Working Solution: Prepare a working solution containing Amplex® Red reagent and horseradish peroxidase (HRP) in a suitable reaction buffer.
-
Reaction Initiation: Add the working solution to each well. In the presence of HRP, the Amplex® Red reagent reacts with H₂O₂ to produce the fluorescent product, resorufin.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~571 nm and emission at ~585 nm.
-
Data Analysis: Quantify the H₂O₂ concentration based on a standard curve generated with known H₂O₂ concentrations.
TMRM Assay for Mitochondrial Membrane Potential
This assay uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure the mitochondrial membrane potential (ΔΨm).
Protocol:
-
Cell Culture: Plate cells on a suitable imaging dish or plate.
-
Drug Treatment: Treat cells with this compound (e.g., 10 µM) or a vehicle control. A positive control for depolarization, such as FCCP (e.g., 10 µM), should also be included.
-
TMRM Staining: Add TMRM to the culture medium at a final concentration of 20-100 nM and incubate for 20-30 minutes at 37°C.
-
Imaging: Wash the cells with a suitable buffer and image using a fluorescence microscope with appropriate filters for TMRM (Ex/Em ~549/575 nm).
-
Analysis: Quantify the fluorescence intensity of TMRM in the mitochondria. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Mitochondrial Complex I Activity Assay
This spectrophotometric assay measures the activity of Complex I by following the oxidation of NADH.
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues of interest.
-
Sample Preparation: Resuspend the isolated mitochondria in an appropriate assay buffer.
-
Reaction Mixture: Prepare a reaction mixture containing NADH, coenzyme Q1 (ubiquinone), and antimycin A (to inhibit Complex III).
-
This compound Treatment: Add this compound (e.g., 10 µM) or a vehicle control to the reaction mixture.
-
Activity Measurement: Initiate the reaction by adding the mitochondrial sample. Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the rate of NADH oxidation to determine Complex I activity.
Conclusion and Future Directions
This compound represents a significant tool for probing the function of mitoNEET and holds therapeutic potential for a variety of diseases. Its mechanism of action, centered on the modulation of mitochondrial bioenergetics, reduction of oxidative stress, and induction of mitophagy, highlights the critical role of mitoNEET in cellular homeostasis.
Future research should focus on:
-
Elucidating the precise structural changes in mitoNEET upon this compound binding and how this affects its interaction with other proteins and its iron-sulfur cluster transfer activity.
-
Expanding preclinical studies to a broader range of disease models to fully understand the therapeutic window and potential off-target effects of this compound.
-
Developing next-generation mitoNEET inhibitors with improved potency and selectivity based on the structure-activity relationships established with this compound and other ligands.
This technical guide provides a comprehensive foundation for researchers and drug developers working on this compound and the broader field of mitochondrial medicine. The detailed protocols and compiled data are intended to facilitate further investigation into this promising therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of the NL-1 Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the novel compound NL-1, a potent inhibitor of the mitochondrial protein mitoNEET. This document details the scientific rationale behind its development, its mechanism of action, and detailed protocols for its synthesis and key biological assays.
Introduction and Discovery
This compound is a thiazolidinedione-based small molecule designed as a selective ligand for mitoNEET, a [2Fe-2S] iron-sulfur protein located on the outer mitochondrial membrane.[1][2][3] The discovery of this compound was born out of the observation that thiazolidinedione drugs, such as the anti-diabetic agent pioglitazone, exhibited neuroprotective and mitochondrial-modulating effects that could not be solely attributed to their primary target, PPAR-gamma.[1][2] This led to the identification of mitoNEET as a novel mitochondrial target for this class of drugs.[1][3]
Through structure-based drug design, this compound was developed as a derivative of pioglitazone, with modifications aimed at eliminating PPAR-gamma activity while retaining high affinity for mitoNEET.[3] This compound has since demonstrated significant therapeutic potential in preclinical models of both cancer and neurological disorders.[4][5]
Synthesis of this compound
The synthesis of this compound, chemically known as 5-(3,5-di-tert-butyl-4-hydroxybenzyl)thiazolidine-2,4-dione (B2861794), is achieved through a two-step process involving a Knoevenagel condensation followed by a reduction of the resulting intermediate.
Experimental Protocol: Synthesis of this compound
Step 1: Knoevenagel Condensation to Synthesize 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)thiazolidine-2,4-dione
-
Reactants:
-
Thiazolidine-2,4-dione
-
Piperidine (catalyst)
-
Ethanol (B145695) (solvent)
-
Procedure:
-
To an equimolar solution of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and thiazolidine-2,4-dione in ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)thiazolidine-2,4-dione.
-
Step 2: Reduction to Synthesize 5-(3,5-di-tert-butyl-4-hydroxybenzyl)thiazolidine-2,4-dione (this compound)
-
Reactants:
-
5-(3,5-di-tert-butyl-4-hydroxybenzylidene)thiazolidine-2,4-dione
-
Palladium hydroxide (B78521) on activated carbon (catalyst)
-
Methanol (B129727) (solvent)
-
Hydrogen gas
-
-
Procedure:
-
Dissolve the product from Step 1 in methanol in a pressure vessel.
-
Add 20% palladium hydroxide on activated carbon.
-
Shake the mixture under a hydrogen atmosphere (15 psi) for 15 hours.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
Biological Activity and Mechanism of Action
This compound has demonstrated potent anti-leukemic and neuroprotective properties in preclinical studies. Its primary mechanism of action involves the modulation of mitochondrial function and the induction of autophagy.
Anti-Leukemic Activity
This compound exhibits significant cytotoxic effects against various B-cell acute lymphoblastic leukemia (ALL) cell lines, including those resistant to standard chemotherapeutic agents like cytarabine (B982) (Ara-C).[4][5] The compound induces a concentration-dependent decrease in cell viability.[5]
Table 1: In Vitro Anti-Leukemic Activity of this compound (IC50 Values)
| Cell Line | IC50 (µM) |
| REH | 47.35 ± 7.7 |
| REH/Ara-C | 56.26 ± 8.8 |
| SUPB15 | 29.48 ± 10.66 |
| NALM6 | 94.26 ± 2.60 |
Data extracted from Nair RR, et al. (2019).[5]
In vivo studies using a mouse model of ALL have confirmed the anti-leukemic activity of this compound.[4]
Neuroprotective Effects
This compound has also shown promise in models of neurological damage, such as ischemic stroke. In a murine model of transient middle cerebral artery occlusion, treatment with this compound at the time of reperfusion resulted in a significant reduction in infarct volume and edema.[6]
Mechanism of Action: Autophagy Induction
A key mechanism underlying the cytotoxic effects of this compound in leukemia cells is the induction of autophagy.[4][5] Treatment with this compound leads to an increase in the formation of autophagosomes. Inhibition of autophagy has been shown to partially decrease this compound-induced tumor cell death, confirming the role of this pathway in its mechanism of action.[4][5]
Experimental Protocols for Biological Evaluation
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on leukemia cell lines.
-
Cell Seeding: Plate ALL cell lines (e.g., REH, REH/Ara-C) in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Treatment: Treat the cells with various concentrations of this compound (typically ranging from 10 to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using appropriate software (e.g., CompuSyn).
Chemotaxis Assay
This assay assesses the effect of this compound on the migratory ability of leukemia cells.
-
Cell Preparation: Resuspend leukemia cells (e.g., REH, REH/Ara-C) in serum-free media.
-
Assay Setup: Use a 24-well transwell plate with 8 µm pore size inserts. Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding and Treatment: Add the cell suspension to the upper chamber (insert). This compound can be added to the cell suspension to assess its inhibitory effect on migration.
-
Incubation: Incubate the plate for 2-24 hours at 37°C.
-
Quantification of Migrated Cells:
-
Remove the non-migrated cells from the upper side of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower side of the insert with a stain such as crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
Autophagy Detection by Western Blot
This protocol is used to measure the levels of key autophagy marker proteins, LC3 and p62.
-
Cell Lysis: Treat leukemia cells with this compound for a specified time (e.g., 6 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.
In Vivo Anti-Leukemia Efficacy Study
This protocol describes a xenograft model to evaluate the in vivo efficacy of this compound.
-
Animal Model: Use immunodeficient mice, such as female NOD/SCID gamma (NSG) mice.
-
Cell Implantation: Transplant human ALL cells (e.g., 3-10 x 10^6 cells) into the mice via tail vein injection.
-
Treatment: Once leukemia is established (monitored by peripheral blood sampling and flow cytometry for human CD45+ cells), administer this compound (e.g., 10 mg/kg) via intraperitoneal injection daily for a specified duration (e.g., 5 days).
-
Monitoring: Monitor the mice for signs of disease progression, including leukemic burden in peripheral blood, weight loss, and survival.
-
Endpoint Analysis: At the end of the study, harvest tissues such as bone marrow and spleen to assess leukemic infiltration.
Visualizations
Logical Flow of this compound Discovery and Preclinical Evaluation
Caption: Workflow of this compound discovery and evaluation.
Signaling Pathway of this compound Induced Autophagy
Caption: this compound's proposed mechanism via autophagy.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for in vivo testing of this compound.
References
- 1. Structure-based design of a thiazolidinedione which targets the mitochondrial protein mitoNEET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based design of a thiazolidinedione which targets the mitochondrial protein mitoNEET. | Semantic Scholar [semanticscholar.org]
- 3. csmres.co.uk [csmres.co.uk]
- 4. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mitochondrial mitoNEET Ligand this compound Is Protective in a Murine Model of Transient Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
NL-1: A Comprehensive Technical Guide on its Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
NL-1 is a small molecule inhibitor of mitoNEET, a [2Fe-2S] cluster protein located on the outer mitochondrial membrane. This document provides an in-depth technical overview of the biological activity of this compound, focusing on its antileukemic and neuroprotective properties. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the compound's mechanism of action and the methodologies used to elucidate it.
Introduction
This compound has emerged as a promising therapeutic candidate due to its targeted inhibition of mitoNEET, a protein implicated in various pathologies, including cancer and neurodegenerative diseases. By modulating mitochondrial function, this compound exerts potent biological effects, primarily through the induction of autophagy and the reduction of oxidative stress. This guide synthesizes the current knowledge on this compound, presenting its core biological activities and the experimental basis for these findings.
Quantitative Data Summary
The biological activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound in Acute Lymphoblastic Leukemia (ALL) Cell Lines [1]
| Cell Line | IC50 (µM) |
| REH | 47.35 |
| REH/Ara-C | 56.26 |
| SUP-B15 | 29.48 |
| TOM-1 | ~60 |
| JM1 | ~60 |
| NALM-1 | ~60 |
| NALM-6 | 94.26 |
| BV-173 | ~60 |
Table 2: In Vitro Neuroprotective Activity of this compound [2]
| Assay | Cell Line | Metric | Value (µM) |
| Hydrogen Peroxide Production | N2A | IC50 | 5.95 |
Table 3: In Vivo Neuroprotective Efficacy of this compound in a Murine Model of Ischemic Stroke (t-MCAO) [2]
| Treatment Group | Dose (mg/kg, i.p.) | Outcome | % Reduction vs. Vehicle |
| This compound | 10 | Infarct Volume | 43% |
| This compound | 10 | Edema | 68% |
Signaling Pathways
This compound's primary mechanism of action involves the inhibition of mitoNEET, which in turn modulates downstream signaling pathways. The primary pathway affected is autophagy, a cellular process of degradation and recycling of cellular components.
This compound Induced Autophagy Pathway
This compound, by inhibiting mitoNEET, is proposed to induce autophagy, a key mechanism for its antileukemic effects.[1][3] This process is crucial for cell survival under stress but can also lead to programmed cell death.
References
Unraveling the Role of NL-1 in Mitochondrial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondria, the powerhouses of the cell, are central to cellular metabolism and overall health. Dysregulation of mitochondrial function is implicated in a wide array of human diseases, making proteins that modulate mitochondrial activity attractive therapeutic targets. This technical guide delves into the emerging role of specific molecules, colloquially referred to as "NL-1," in the intricate world of mitochondrial metabolism. Initial ambiguity in nomenclature has led to the investigation of two distinct molecules with significant mitochondrial impact: the mitoNEET ligand this compound and the mitochondrial Nod-like receptor, NLRX1 . This document provides a comprehensive overview of the current understanding of how these molecules influence mitochondrial bioenergetics, signaling, and their potential as therapeutic agents. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development in this promising area.
The MitoNEET Ligand this compound: A Modulator of Mitochondrial Respiration and Oxidative Stress
The molecule most directly corresponding to "this compound" with a profound role in mitochondrial metabolism is a ligand for the outer mitochondrial membrane protein, mitoNEET. This small molecule has demonstrated significant protective effects in models of ischemic injury by directly influencing mitochondrial function.
Core Functions and Mechanism of Action
This compound, a derivative of pioglitazone, exerts its effects by binding to mitoNEET, an iron-sulfur cluster-containing protein. This interaction appears to modulate the protein's ability to regulate mitochondrial iron and reactive oxygen species (ROS) homeostasis, thereby impacting cellular bioenergetics.
Quantitative Effects on Mitochondrial Parameters
The following table summarizes the key quantitative effects of the mitoNEET ligand this compound on mitochondrial function as reported in preclinical studies.
| Parameter | Cell/Tissue Type | Treatment | Observed Effect | Reference |
| Complex I Activity | Isolated mouse brain mitochondria | 10 µM this compound | ~33% increase compared to DMSO control | [1] |
| Complex IV Activity | Isolated mouse brain mitochondria | 10 µM this compound | No significant effect | [1] |
| Mitochondrial Membrane Potential | N2A neuroblastoma cells | 10 µM this compound | Significant increase | [1] |
| Maximal Respiration | N2a neuroblastoma cells | 10 µM this compound (3 hours) | Significant increase | [1] |
| Spare Respiratory Capacity | N2a neuroblastoma cells | 10 µM this compound (3 hours) | Significant increase | [1] |
| Basal Respiration | N2a neuroblastoma cells | 10 µM this compound (24 hours) | Significant increase | [1] |
| Hydrogen Peroxide Production | N2A neuroblastoma cells | This compound | IC₅₀ of 5.95 µM | [1][2] |
| Infarct Volume Reduction (in vivo) | Murine t-MCAO model | 10 mg/kg this compound at reperfusion | 43% reduction | [1][2] |
| Edema Reduction (in vivo) | Murine t-MCAO model | 10 mg/kg this compound at reperfusion | 68% reduction | [1][2] |
Signaling and Experimental Workflow Diagrams
The proposed mechanism of this compound action involves direct interaction with mitoNEET, leading to modulation of the electron transport chain and a subsequent reduction in oxidative stress.
References
- 1. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mitochondrial mitoNEET Ligand this compound Is Protective in a Murine Model of Transient Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
NL-1: A Technical Guide to its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NL-1, a novel mitoNEET ligand, has emerged as a promising neuroprotective agent with significant therapeutic potential for neurological disorders characterized by ischemia-reperfusion injury and oxidative stress. This technical guide provides a comprehensive overview of the current research on the neuroprotective effects of this compound. It details the compound's mechanism of action, focusing on its interaction with the mitochondrial protein mitoNEET and the subsequent modulation of key signaling pathways involved in mitochondrial quality control, oxidative stress, and apoptosis. This document synthesizes quantitative data from preclinical studies, outlines detailed experimental protocols for key assays, and provides visual representations of the underlying molecular pathways and experimental workflows to facilitate a deeper understanding and guide future research and development efforts.
Introduction to this compound and its Therapeutic Rationale
This compound is a derivative of pioglitazone, developed as a specific ligand for mitoNEET, a [2Fe-2S] cluster-containing protein located on the outer mitochondrial membrane.[1] Unlike its parent compound, this compound does not significantly activate PPARγ, suggesting its neuroprotective effects are primarily mediated through its interaction with mitoNEET.[2] The therapeutic rationale for this compound stems from the critical role of mitochondrial dysfunction in the pathophysiology of numerous neurodegenerative diseases and acute brain injuries, such as ischemic stroke and traumatic brain injury (TBI).[1][3] By targeting mitoNEET, this compound modulates mitochondrial function, thereby mitigating the downstream consequences of mitochondrial damage, including excessive reactive oxygen species (ROS) production and programmed cell death.[1][4]
Mechanism of Action and Signaling Pathways
The neuroprotective effects of this compound are centered around its function as a mitoNEET ligand, which instigates a cascade of events that collectively enhance neuronal survival. The primary mechanisms include the promotion of mitophagy, reduction of oxidative stress, and inhibition of apoptosis.
Promotion of PINK1-Parkin-Mediated Mitophagy
This compound has been shown to induce mitophagy, the selective degradation of damaged mitochondria, through the PINK1-Parkin pathway.[1] In response to mitochondrial stress, PINK1 (PTEN-induced putative kinase 1) accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin. This leads to the ubiquitination of mitochondrial outer membrane proteins, tagging the damaged organelle for autophagic removal.[5] this compound administration has been observed to increase the expression of PINK1 and Parkin, thereby facilitating the clearance of dysfunctional mitochondria and maintaining a healthy mitochondrial pool.[1]
Reduction of Oxidative Stress
A key consequence of mitochondrial dysfunction is the overproduction of ROS, leading to oxidative stress and cellular damage. This compound has demonstrated potent antioxidant properties. It significantly reduces the generation of hydrogen peroxide in neuronal cells with an IC50 of 5.95 μM.[2] Furthermore, in in vivo models of ischemic stroke, this compound treatment leads to a decrease in the levels of 4-hydroxynonenal (B163490) (4-HNE), a marker of lipid peroxidation and oxidative damage.[4] While the direct interaction is still under investigation, it is plausible that this compound's antioxidant effects are at least in part mediated by the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response.
Inhibition of Apoptosis
By mitigating mitochondrial dysfunction and oxidative stress, this compound effectively inhibits the downstream apoptotic cascade. Studies have shown that this compound treatment leads to a reduction in the expression of pro-apoptotic proteins such as Cleaved Caspase-3.[1] This is further corroborated by a notable decrease in the number of TUNEL-positive cells in the brains of animals treated with this compound, indicating a reduction in DNA fragmentation, a hallmark of apoptosis.[1]
Quantitative Data on Neuroprotective Efficacy
The neuroprotective efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay | Result | Reference |
| Hydrogen Peroxide Production | N2A | Amplex Red | IC50 = 5.95 μM | [2] |
| Mitochondrial Complex I Activity | Isolated Mitochondria | NADH Dehydrogenase Assay | ~33% increase at 10 μM | [2] |
| Maximal Respiration | N2A | Seahorse Assay | Significant increase | [2] |
| Spare Respiratory Capacity | N2A | Seahorse Assay | Significant increase | [2] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Transient Cerebral Ischemic Stroke (t-MCAO)
| Parameter | Treatment Protocol | Result | Reference |
| Infarct Volume | 10 mg/kg, i.p. at reperfusion | 43% reduction | [2] |
| Edema | 10 mg/kg, i.p. at reperfusion | 68% reduction | [2] |
| Infarct Volume | 10 mg/kg, i.p. 15 min post-t-MCAO | 41% reduction | [2] |
| Edema | 10 mg/kg, i.p. 15 min post-t-MCAO | 63% reduction | [2] |
| Infarct Volume (Quantitative) | 10 mg/kg, i.p. at reperfusion | Vehicle: 116.42 ± 6.73 mm³; this compound: 66.87 ± 11.25 mm³ | [2] |
| Edema (Quantitative) | 10 mg/kg, i.p. at reperfusion | Vehicle: 1.18 ± 0.026; this compound: 0.509 ± 0.065 | [2] |
Table 3: In Vivo Efficacy of this compound in a Rat Model of Subarachnoid Hemorrhage (SAH)
| Parameter | Treatment Protocol | Result | Reference |
| Short-term Neurological Behavior | 3, 10, 30 mg/kg, i.p. 1h post-SAH | Significant improvement | [1] |
| TUNEL-positive cells | 10 mg/kg, i.p. 1h post-SAH | Notable reduction | [1] |
| DHE-positive cells (ROS) | 10 mg/kg, i.p. 1h post-SAH | Notable reduction | [1] |
| Long-term Neurological Behavior | 10 mg/kg, i.p. 1h post-SAH | Notable improvement | [1] |
Detailed Experimental Protocols
This section provides a synthesized overview of the methodologies for key experiments cited in this compound research.
Transient Middle Cerebral Artery Occlusion (t-MCAO) Model in Mice
This model is widely used to mimic focal cerebral ischemia followed by reperfusion.
-
Animal Model: Adult male C57BL/6 mice (25-30 g) are commonly used.
-
Anesthesia: Anesthesia is induced with 5% isoflurane (B1672236) and maintained with 2% isoflurane during surgery. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure:
-
A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated.
-
The ECA is ligated distally and coagulated.
-
A temporary ligature is placed around the CCA.
-
A small incision is made in the ECA stump.
-
A standardized nylon monofilament (e.g., 6-0) with a blunted tip is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). Successful occlusion is confirmed by a significant drop in cerebral blood flow (CBF) monitored by Laser Doppler Flowmetry.
-
The filament is left in place for 60 minutes.
-
After 60 minutes, the filament is withdrawn to allow for reperfusion.
-
The ECA stump is ligated, and the incision is closed.
-
-
Post-operative Care: Animals are allowed to recover with access to food and water. Neurological deficit scoring can be performed at various time points.
Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume Assessment
TTC staining is used to differentiate between viable and infarcted brain tissue.
-
Tissue Preparation:
-
At 24 hours post-t-MCAO, mice are euthanized.
-
The brain is rapidly removed and placed in a cold saline solution.
-
The brain is sectioned into 2 mm coronal slices.
-
-
Staining Procedure:
-
The brain slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.
-
Viable tissue, rich in dehydrogenase enzymes, reduces TTC to a red formazan (B1609692) precipitate.
-
Infarcted tissue, lacking these enzymes, remains unstained (white).
-
-
Image Analysis:
-
The stained slices are photographed or scanned.
-
Image analysis software (e.g., ImageJ) is used to measure the area of the infarct (white) and the total area of the ipsilateral and contralateral hemispheres in each slice.
-
The infarct volume is calculated by integrating the infarct area over the thickness of the slices. Edema is corrected for by comparing the volumes of the ipsilateral and contralateral hemispheres.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis Detection
The TUNEL assay detects DNA fragmentation, a late-stage marker of apoptosis.
-
Tissue Preparation:
-
Brains are fixed by transcardial perfusion with 4% paraformaldehyde (PFA) and post-fixed in PFA.
-
The tissue is then cryoprotected in sucrose (B13894) solutions and sectioned on a cryostat.
-
-
Staining Protocol:
-
The tissue sections are permeabilized with a solution containing Triton X-100 or proteinase K to allow enzyme access to the nucleus.
-
The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or fluorescently tagged dUTP). TdT catalyzes the addition of these labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
If an indirect method is used, the incorporated label is detected with a secondary antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.
-
-
Microscopy and Quantification:
-
The stained sections are visualized using fluorescence or light microscopy.
-
The number of TUNEL-positive (apoptotic) cells is counted in specific brain regions and can be expressed as a percentage of the total number of cells (counterstained with a nuclear dye like DAPI).
-
Immunohistochemistry for 4-Hydroxynonenal (4-HNE)
This technique is used to detect and localize 4-HNE-protein adducts, which are markers of lipid peroxidation and oxidative stress.
-
Tissue Preparation: Similar to the TUNEL assay, brains are fixed, cryoprotected, and sectioned.
-
Immunostaining Protocol:
-
Antigen retrieval is performed to unmask the epitopes.
-
Non-specific binding sites are blocked using a blocking solution (e.g., normal serum).
-
The sections are incubated with a primary antibody specific for 4-HNE.
-
After washing, the sections are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
The sections are counterstained with a nuclear stain (e.g., DAPI) and mounted.
-
-
Imaging and Analysis:
-
Fluorescence microscopy is used to visualize the 4-HNE staining.
-
The intensity and distribution of the staining can be qualitatively assessed or quantitatively analyzed using image analysis software.
-
Conclusion and Future Directions
The research to date strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, targeting mitochondrial health, oxidative stress, and apoptosis, makes it an attractive candidate for the treatment of acute and chronic neurological conditions. The quantitative data from preclinical models of ischemic stroke and subarachnoid hemorrhage are promising and warrant further investigation.
Future research should focus on:
-
Elucidating the direct link between this compound and the Nrf2 pathway: While a connection is plausible, direct experimental evidence is needed to confirm this as a key antioxidant mechanism.
-
Expanding preclinical studies: Testing the efficacy of this compound in a wider range of neurodegenerative disease models (e.g., Parkinson's disease, Alzheimer's disease, TBI) is crucial.
-
Pharmacokinetic and pharmacodynamic studies: A thorough understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationship in different models, is essential for clinical translation.
-
Long-term safety and efficacy studies: Assessing the long-term effects of this compound on neurological function and potential side effects is a critical step before human clinical trials.
References
- 1. Mechanism of Action and Therapeutic Implications of Nrf2/HO-1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the Nrf2 response by intrinsic hepatotoxic drugs correlates with suppression of NF-κB activation and sensitizes toward TNFα-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Unveiling the Antileukemic Potential of NL-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the antileukemic properties of NL-1, a novel small molecule inhibitor of mitoNEET. The following sections detail the quantitative efficacy of this compound, the experimental methodologies used to ascertain its effects, and the underlying signaling pathways implicated in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Quantitative Assessment of this compound Efficacy
The anti-proliferative activity of this compound has been evaluated across a panel of B-cell acute lymphoblastic leukemia (ALL) cell lines, including a chemoresistant model. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit cell viability by 50%, are summarized below.
| Cell Line | Type | IC50 (µM) | Reference |
| REH | Parental, ALL | 47.35 | [1][2] |
| REH/Ara-C | Cytarabine-Resistant, ALL | 56.26 | [1][2] |
| SUP-B15 | ALL | 29.48 | [2] |
| TOM-1 | ALL | ~60 | [2] |
| JM1 | ALL | ~60 | [2] |
| NALM-1 | ALL | ~60 | [2] |
| NALM-6 | ALL | 94.26 | [2] |
| BV-173 | ALL | ~60 | [2] |
Table 1: In Vitro Efficacy of this compound in Acute Lymphoblastic Leukemia Cell Lines.
In addition to its in vitro activity, this compound has demonstrated antileukemic effects in a preclinical in vivo model of ALL. Daily intraperitoneal injections of this compound at a dose of 10 mg/kg for five days resulted in a significant reduction in leukemic burden.[2]
Experimental Protocols
This section outlines the detailed methodologies for the key experiments conducted to investigate the antileukemic properties of this compound.
Cell Viability Assay
The effect of this compound on the viability of leukemia cell lines was determined using a tetrazolium-based colorimetric assay (MTT assay).
-
Cell Seeding: Leukemia cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well in complete culture medium.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound (typically from 10 µM to 100 µM) or vehicle control (DMSO) for 72 hours.[2]
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.
-
Incubation: The plates were incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control, and IC50 values were determined using non-linear regression analysis.
Chemotaxis Assay
The impact of this compound on the migratory capacity of leukemia cells was assessed using a Transwell migration assay.
-
Cell Preparation: Leukemia cells (e.g., REH and REH/Ara-C) were harvested and resuspended in serum-free medium.
-
Compound Pre-treatment: Cells were pre-treated with various concentrations of this compound or vehicle control for a specified period (e.g., 6 hours).[2]
-
Assay Setup:
-
The lower chamber of the Transwell plate was filled with medium containing a chemoattractant (e.g., fetal bovine serum, SDF-1α, or conditioned medium from bone marrow stromal cells).
-
The pre-treated cell suspension was added to the upper chamber (the Transwell insert with a porous membrane).
-
-
Incubation: The plate was incubated for a period sufficient to allow for cell migration (e.g., 4-6 hours) at 37°C in a CO2 incubator.
-
Cell Quantification:
-
Non-migrated cells were removed from the upper surface of the membrane with a cotton swab.
-
Migrated cells on the lower surface of the membrane were fixed and stained (e.g., with crystal violet).
-
The number of migrated cells was quantified by microscopy or by eluting the stain and measuring its absorbance.
-
-
Data Analysis: The number of migrated cells in the this compound-treated groups was compared to the vehicle-treated control to determine the inhibitory effect on chemotaxis.
Autophagy Detection Assay
The induction of autophagy by this compound was evaluated by monitoring the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
-
Cell Treatment: Leukemia cells were treated with this compound (e.g., 60 µM) for a defined period (e.g., 6 hours).[2] In some experiments, cells were pre-treated with an autophagy inhibitor, such as chloroquine, before the addition of this compound.[1]
-
Protein Extraction: After treatment, cells were harvested, and total protein lysates were prepared using a suitable lysis buffer.
-
Western Blotting:
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody specific for LC3.
-
Following washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands corresponding to LC3-I and LC3-II were visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The ratio of LC3-II to LC3-I (or to a loading control like β-actin) was calculated to quantify the level of autophagy induction. An increase in this ratio indicates an upregulation of autophagy.
Signaling Pathways and Mechanisms of Action
This compound exerts its antileukemic effects through a multi-faceted mechanism centered on the inhibition of mitoNEET, a protein located on the outer mitochondrial membrane. This inhibition triggers a cascade of downstream events, primarily the induction of autophagy and the impairment of cell migration.
This compound-Induced Autophagy
The binding of this compound to mitoNEET is proposed to disrupt mitochondrial homeostasis, leading to cellular stress and the activation of the autophagic pathway. While the precise molecular links are still under investigation, this process is partially responsible for the cytotoxic effects of this compound on leukemia cells.[1][3] Inhibition of autophagy has been shown to partially rescue leukemia cells from this compound-induced cell death, confirming the role of this pathway in the drug's mechanism of action.[1]
Inhibition of Chemotaxis
This compound has been shown to impair the migration of leukemia cells towards various chemoattractants.[3] This effect is significant as chemotaxis plays a crucial role in the homing and survival of leukemia cells within the protective bone marrow microenvironment. By inhibiting cell migration, this compound may disrupt the interaction of leukemia cells with their supportive niche, thereby sensitizing them to therapeutic agents.
Experimental Workflow for this compound Evaluation
The investigation of this compound's antileukemic properties follows a logical progression from in vitro characterization to preclinical in vivo validation.
References
The Intersection of Synaptic Cell Adhesion and Mitochondrial Quality Control: A Technical Guide to NL-1 and PINK1-Parkin-Mediated Mitophagy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is a critical cellular quality control mechanism. The PINK1-Parkin signaling pathway is a cornerstone of this process, and its dysregulation is implicated in a host of neurodegenerative diseases, most notably Parkinson's Disease. Recent pharmacological advancements have identified novel small molecules capable of modulating this pathway, offering promising therapeutic avenues. This technical guide provides an in-depth exploration of the canonical PINK1-Parkin-mediated mitophagy pathway and introduces NL-1, a recently identified mitoNEET ligand that promotes mitophagy. This document furnishes detailed experimental protocols, quantitative data summaries, and visual diagrams of the associated signaling and experimental workflows to support researchers and drug development professionals in this burgeoning field.
The Core PINK1-Parkin Mitophagy Pathway
Under homeostatic conditions, the serine/threonine kinase PINK1 (PTEN-induced putative kinase 1) is imported into the inner mitochondrial membrane, where it is subsequently cleaved and degraded. However, upon mitochondrial depolarization—a hallmark of mitochondrial damage—PINK1 import is inhibited, leading to its accumulation on the outer mitochondrial membrane (OMM). This accumulation serves as a distress signal, initiating the recruitment of the E3 ubiquitin ligase Parkin from the cytosol to the mitochondria.
Once recruited, Parkin is activated through phosphorylation by PINK1. Activated Parkin then ubiquitinates a multitude of OMM proteins, creating a signal for the autophagic machinery to recognize and engulf the damaged mitochondrion within a double-membraned vesicle known as an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the mitochondrial cargo is degraded and its components are recycled.
Signaling Pathway Diagram
Caption: Canonical PINK1-Parkin-mediated mitophagy pathway.
This compound: A Novel Inducer of PINK1-Parkin-Mediated Mitophagy
This compound is a small molecule identified as a ligand for the mitochondrial outer membrane protein mitoNEET. Recent research has demonstrated its neuroprotective effects, in part, through the induction of PINK1-Parkin-mediated mitophagy[1][2]. The proposed mechanism suggests that by inhibiting mitoNEET, this compound promotes the accumulation of PINK1 and Parkin on the mitochondrial surface, thereby activating the clearance of damaged mitochondria. This, in turn, reduces oxidative stress and apoptosis, particularly in the context of neurological injury such as subarachnoid hemorrhage[1].
Proposed Signaling Pathway of this compound Action
References
The Dichotomous Role of "NL-1" in Mitochondrial Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The designation "NL-1" can refer to two distinct molecules with opposing effects on mitochondrial respiration, a critical cellular process for energy production. This technical guide provides an in-depth analysis of both the mitoNEET ligand this compound and the NOD-like receptor NLRX1, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to clarify their respective roles.
Part 1: The MitoNEET Ligand this compound: An Enhancer of Mitochondrial Respiration
The small molecule this compound, a ligand of the mitochondrial protein mitoNEET, has emerged as a potential therapeutic agent, particularly in the context of ischemic injury.[1][2][3] Research indicates that this compound exerts a protective effect by enhancing mitochondrial function and cellular bioenergetics.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of the mitoNEET ligand this compound on various parameters of mitochondrial respiration and function.
Table 1: Effect of this compound on Mitochondrial Electron Transport Chain (ETC) Complexes
| Parameter | Treatment | Fold Change vs. Control | Cell/System Type | Reference |
| Complex I Activity | 10 µM this compound | ~1.33 (33% increase) | Isolated mouse brain mitochondria | [1] |
| Complex IV Activity | 10 µM this compound | No significant change | Isolated mouse brain mitochondria | [1] |
Table 2: Effect of this compound on Cellular Respiration in N2a Cells (Seahorse Assay)
| Parameter | Treatment Duration | Effect | Significance | Reference |
| Maximal Respiration | 3 hours | Significantly Increased | p < 0.05 | [1] |
| Spare Respiratory Capacity | 3 hours | Significantly Increased | p < 0.05 | [1] |
| Basal Respiration | 24 hours | Significantly Improved | p < 0.05 | [1] |
| Maximal Respiration | 24 hours | Significantly Improved | p < 0.05 | [1] |
| Spare Respiratory Capacity | 24 hours | Significantly Improved | p < 0.05 | [1] |
Table 3: Effect of this compound on Mitochondrial Membrane Potential and Oxidative Stress
| Parameter | Treatment | Observation | Cell Type | Reference |
| Mitochondrial Membrane Potential | 10 µM this compound | Significantly Increased | N2a cells | [1] |
| Hydrogen Peroxide Production | This compound | Decreased (IC50 = 5.95 µM) | N2a cells | [2][4] |
Experimental Protocols
1. Measurement of Mitochondrial ETC Complex Activity
-
Objective: To determine the effect of this compound on the activity of mitochondrial Complex I and Complex IV.
-
Methodology:
-
Isolate mitochondria from the tissue of interest (e.g., mouse brain) using differential centrifugation.
-
Measure the protein concentration of the isolated mitochondria using a Bradford assay.[1]
-
For Complex I (NADH dehydrogenase) activity, measure the rate of NADH oxidation to NAD+ at 340 nm.[5] The reaction is initiated by the addition of the substrate NADH. The this compound or vehicle control is pre-incubated with the mitochondrial sample.
-
For Complex IV (cytochrome c oxidase) activity, measure the rate of oxidation of reduced cytochrome c at 550 nm.
-
Results are typically expressed as nmol/min/mg of mitochondrial protein.[1]
-
2. Cellular Respiration Analysis using Seahorse XF96 Analyzer
-
Objective: To assess the impact of this compound on key parameters of mitochondrial respiration in live cells.[6][7]
-
Methodology:
-
Seed cells (e.g., N2a neuroblastoma cells) into a Seahorse XF96 cell culture microplate at a density of 20,000 cells per well and allow them to adhere and reach confluence.[1]
-
Treat the cells with the vehicle control or 10 µM this compound for the desired duration (e.g., 3 or 24 hours).[1]
-
Prior to the assay, replace the culture medium with a specialized assay medium and incubate the plate in a non-CO2 incubator at 37°C for one hour.[7]
-
The Seahorse XF96 analyzer measures the oxygen consumption rate (OCR) in real-time.
-
A sequential injection of mitochondrial stressors is performed to determine different respiratory parameters:[6]
-
Oligomycin: An ATP synthase inhibitor, which allows for the measurement of ATP-linked respiration and proton leak.
-
FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone and Antimycin A: Complex I and Complex III inhibitors, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.
-
-
From the resulting OCR profile, the following parameters are calculated: basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.[1]
-
3. Measurement of Mitochondrial Membrane Potential
-
Objective: To evaluate the effect of this compound on the mitochondrial membrane potential.
-
Methodology:
-
Seed N2a cells into a black 96-well plate.
-
The following day, treat the cells with this compound (10 µM) or a positive control (e.g., ursodeoxycholic acid, 500 nM) for 30 minutes.[1]
-
Add the fluorescent dye TMRM (tetramethylrhodamine, methyl ester) at a final concentration of 10 nM for an additional 10 minutes.[1] TMRM accumulates in mitochondria in a membrane potential-dependent manner.
-
Add a quenching agent (e.g., Brilliant Black) to reduce background fluorescence.[1]
-
Measure the fluorescence intensity using a plate reader with excitation at 540 nm and emission at 590 nm.[1] An increase in fluorescence indicates hyperpolarization of the mitochondrial membrane.
-
Signaling Pathways and Workflow Diagrams
Caption: Proposed mechanism of this compound action on mitochondrial respiration.
Caption: Experimental workflow for the Seahorse XF96 cellular respiration assay.
Part 2: NLRX1: A Negative Regulator of Mitochondrial Respiration
NLRX1 is a member of the NOD-like receptor (NLR) family that is uniquely localized to the mitochondria.[8][9] In contrast to the mitoNEET ligand this compound, studies have shown that NLRX1 can act as a negative regulator of mitochondrial respiration.[10] This protein is also implicated in modulating innate immunity and the production of reactive oxygen species (ROS).[8]
Quantitative Data Summary
The following table summarizes the quantitative effects of NLRX1 on mitochondrial respiration.
Table 4: Effect of NLRX1 Overexpression on Mitochondrial Respiration in Colon Cancer Cell Lines (HCT116 and LoVo)
| Parameter | Effect of Overexpression | Reference |
| Basal Respiration | Negative Impact | [10] |
| ATP-linked Respiration | Negative Impact | [10] |
| Maximal Respiration | Notable Decrease | [10] |
Experimental Protocols
The primary method cited for assessing the impact of NLRX1 on mitochondrial function is the Seahorse XF96 analyzer.[10] The experimental protocol is analogous to the one described for the mitoNEET ligand this compound, with the key difference being the cellular model. In the case of NLRX1 studies, human colon cancer cell lines (HCT116 and LoVo) were genetically modified to overexpress NLRX1.[10] The subsequent steps of the Seahorse assay, including the sequential injection of oligomycin, FCCP, and rotenone/antimycin A, would be identical to determine the effects on basal, ATP-linked, and maximal respiration.
Signaling Pathways and Workflow Diagrams
Caption: Functional role of NLRX1 in ROS production and mitochondrial respiration.
Conclusion
The term "this compound" presents a critical point of ambiguity in mitochondrial research. The mitoNEET ligand this compound acts as a positive modulator, enhancing mitochondrial respiratory capacity and offering therapeutic potential for conditions involving mitochondrial dysfunction. Conversely, the mitochondrial protein NLRX1 serves as a negative regulator of respiration and plays a significant role in the innate immune response. For professionals in research and drug development, a precise distinction between these two entities is paramount for accurate interpretation of data and the advancement of targeted therapeutic strategies. This guide provides the foundational technical details to facilitate this distinction and guide future research.
References
- 1. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mitochondrial mitoNEET Ligand this compound Is Protective in a Murine Model of Transient Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mitochondrial mitoNEET Ligand this compound Is Protective in a Murine Model of Transient Cerebral Ischemic Stroke | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial Respiratory Complex I Regulates Neutrophil Activation and Severity of Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NLRX1 is a mitochondrial NOD‐like receptor that amplifies NF‐κB and JNK pathways by inducing reactive oxygen species production | EMBO Reports [link.springer.com]
- 9. researchgate.net [researchgate.net]
- 10. NLRX1: a key regulator in mitochondrial respiration and colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of NL-1: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Promising MitoNEET Inhibitor
NL-1, a novel small molecule inhibitor of the mitochondrial outer membrane protein mitoNEET, has emerged as a compound of significant interest in the fields of oncology and neuroprotection. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially advance this promising therapeutic agent.
Core Concepts: Targeting MitoNEET
MitoNEET is a [2Fe-2S] iron-sulfur cluster protein that plays a crucial role in regulating mitochondrial function, cellular iron homeostasis, and the production of reactive oxygen species (ROS).[1][2] Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[1][2] this compound, a derivative of the thiazolidinedione (TZD) class of drugs, which includes the anti-diabetic agent pioglitazone, has been identified as a direct inhibitor of mitoNEET.[1][3] Unlike its parent compounds, this compound's activity is independent of PPARγ activation, allowing for a more targeted approach to modulating mitochondrial function.[4]
Structure-Activity Relationship of this compound and Related Compounds
The development of this compound was guided by structure-based design aimed at optimizing its interaction with mitoNEET.[3] While a systematic SAR study focusing solely on this compound analogs is not extensively documented in publicly available literature, analysis of related thiazolidinedione compounds and other mitoNEET binders provides valuable insights into the key structural features required for activity.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and related compounds, providing a basis for understanding the structure-activity landscape of mitoNEET inhibitors.
Table 1: MitoNEET Binding Affinity of Thiazolidinedione Derivatives [1]
| Compound | Structure | Kᵢ (µM) |
| This compound | 5-((4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)methyl)thiazolidine-2,4-dione | 0.9 |
| Pioglitazone | 5-((4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)methyl)thiazolidine-2,4-dione | 23 |
| Rosiglitazone | 5-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzyl)thiazolidine-2,4-dione | 24 |
Table 2: Anti-leukemic Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| REH | B-cell Acute Lymphoblastic Leukemia | 47.35 | [5] |
| REH/Ara-C | Drug-Resistant B-cell ALL | 56.26 | [5] |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | 29.48 | [5] |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | 94.26 | [5] |
| TOM-1 | B-cell Acute Lymphoblastic Leukemia | ~60 | [5] |
| BV-173 | B-cell Acute Lymphoblastic Leukemia | ~60 | [5] |
| NALM-1 | B-cell Acute Lymphoblastic Leukemia | ~60 | [5] |
| JM1 | B-cell Acute Lymphoblastic Leukemia | ~60 | [5] |
Table 3: Neuroprotective Activity of this compound [6]
| Assay | Cell Line/Model | Endpoint | IC₅₀ / Effect |
| Hydrogen Peroxide Production | N2A (Neuronal Cells) | H₂O₂ levels | 5.95 µM |
| Transient Middle Cerebral Artery Occlusion (t-MCAO) | Murine Model | Infarct Volume Reduction | 43% |
| Transient Middle Cerebral Artery Occlusion (t-MCAO) | Murine Model | Edema Reduction | 68% |
Mechanism of Action: From MitoNEET Inhibition to Cellular Response
This compound exerts its biological effects primarily through the inhibition of mitoNEET. This initial interaction triggers a cascade of downstream events, most notably the induction of autophagy, a cellular process of self-digestion that plays a critical role in cellular homeostasis and disease.[7]
Signaling Pathway of this compound
The proposed signaling pathway for this compound's action is depicted below. Inhibition of mitoNEET is thought to disrupt mitochondrial iron and ROS homeostasis, leading to mitochondrial stress. This stress activates the autophagy machinery, ultimately resulting in the degradation of cellular components and, in the context of cancer, cell death.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
MitoNEET Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of compounds to mitoNEET based on the displacement of a fluorescently labeled ligand.
Materials:
-
Recombinant human mitoNEET protein
-
ATP-fluorescein (or other suitable fluorescent probe)
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
This compound and other test compounds dissolved in DMSO
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of recombinant mitoNEET protein in assay buffer.
-
Prepare a solution of ATP-fluorescein in assay buffer.
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
In a 384-well plate, add a fixed concentration of mitoNEET protein and ATP-fluorescein to each well.
-
Add the serially diluted test compounds to the wells. Include wells with DMSO only as a control.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC₅₀ values for each compound by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (WST-1 Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Leukemia cell lines (e.g., REH, REH/Ara-C)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound dissolved in DMSO
-
WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Autophagy Assessment (Western Blot for LC3-II)
This protocol details the detection of the autophagic marker LC3-II by Western blot to confirm the induction of autophagy by this compound.
Materials:
-
Leukemia cell lines (e.g., REH)
-
This compound dissolved in DMSO
-
Bafilomycin A1 (autophagy flux inhibitor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-GAPDH (loading control)
-
HRP-conjugated anti-rabbit secondary antibody
-
PVDF membrane
-
ECL Western blotting detection reagents
-
SDS-PAGE gels
Procedure:
-
Plate REH cells and treat with this compound (e.g., 60 µM) for 6 hours. In a parallel set of wells, co-treat with Bafilomycin A1 (100 nM) for the last 2 hours of this compound treatment to assess autophagic flux.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities to determine the LC3-II/LC3-I ratio and the accumulation of LC3-II in the presence of Bafilomycin A1.
Experimental Workflow
The logical flow for evaluating novel this compound analogs is outlined below.
Caption: Logical workflow for the evaluation of this compound analogs.
Conclusion
This compound represents a promising lead compound for the development of novel therapeutics targeting mitoNEET. Its distinct mechanism of action, involving the induction of autophagy, offers potential advantages in treating diseases such as acute lymphoblastic leukemia. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and its analogs. Future studies should focus on a more systematic exploration of the structure-activity relationship to identify modifications that can enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of a clinically viable drug candidate.
References
- 1. Identification of small molecules that bind to the mitochondrial protein mitoNEET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions between mitoNEET and NAF-1 in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design of a thiazolidinedione which targets the mitochondrial protein mitoNEET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Downstream Effects of mitoNEET Inhibition by NL-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoNEET (CISD1) is a [2Fe-2S] cluster-containing protein located on the outer mitochondrial membrane, playing a crucial role in regulating mitochondrial function, iron homeostasis, and cellular redox signaling.[1][2][3] Its dysregulation has been implicated in various pathologies, including metabolic diseases, cardiovascular conditions, and cancer.[4] NL-1, a ligand of mitoNEET, has emerged as a promising inhibitor with therapeutic potential.[5][6] This technical guide provides an in-depth analysis of the downstream effects of mitoNEET inhibition by this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.
Core Functions of mitoNEET
MitoNEET is integral to several cellular processes:
-
Iron-Sulfur Cluster Transfer: It can act as an iron-sulfur cluster transfer protein, influencing mitochondrial iron metabolism.[7] Overexpression of mitoNEET leads to lower mitochondrial iron levels.[7][8]
-
Redox Sensing: The [2Fe-2S] cluster of mitoNEET is redox-active, suggesting a role as a sensor for cellular redox state and a participant in redox-sensitive signaling pathways.[3]
-
Regulation of Mitochondrial Respiration: MitoNEET modulates the oxidative capacity of mitochondria.[2] Its absence can lead to altered complex I-driven respiration.[2]
-
Control of Oxidative Stress: By regulating iron and ROS homeostasis, mitoNEET protects against oxidative damage.[4][9] Overexpression of mitoNEET has been shown to reduce reactive oxygen species (ROS) levels.[4]
This compound: A Potent mitoNEET Inhibitor
This compound is a thiazolidinedione derivative designed to bind to mitoNEET with higher affinity and reduced side effects compared to its parent compound, pioglitazone (B448).[4] It has demonstrated therapeutic potential in various disease models, including neurodegenerative diseases, stroke, and cancer.[5][10][11]
Downstream Effects of mitoNEET Inhibition by this compound
Inhibition of mitoNEET by this compound triggers a cascade of downstream cellular events, primarily centered around mitochondrial function, cell survival pathways, and inflammatory responses.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| REH | Cell Viability | IC50 | 47.35 µM | Inhibition of cell growth | [6] |
| REH/Ara-C | Cell Viability | IC50 | 56.26 µM | Inhibition of cell growth | [6] |
| SUP-B15 | Cell Viability | IC50 | 29.48 µM | Inhibition of cell growth | [6] |
| NALM-6 | Cell Viability | IC50 | 94.26 µM | Inhibition of cell growth | [6] |
| TOM-1, BV-173, NALM-1, JM1 | Cell Viability | IC50 | ~60 µM | Inhibition of cell growth | [6] |
| Neuronal cells (N2A) | Hydrogen Peroxide Production | IC50 | 5.95 µM | Decrease in H2O2 production | [12] |
| RAW264.7 | LPS-induced ROS | Total ROS | 20 µM | Attenuation of ROS formation | [13] |
| RAW264.7 | LPS-induced Superoxide (B77818) | Superoxide Anions | 20 µM | Attenuation of superoxide formation | [13] |
| bEnd.3 | Oxygen-Glucose Deprivation | Peroxide Reduction (3h OGD) | 2.5 µM | Significant reduction | [14] |
| bEnd.3 | Oxygen-Glucose Deprivation | Peroxide Reduction (6h OGD) | 10 µM & 20 µM | Significant reduction | [14] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Transient Cerebral Ischemic Stroke
| Parameter | Treatment | Outcome | Reference |
| Infarct Volume | 10 mg/kg this compound at reperfusion | 43% reduction | [12] |
| Edema | 10 mg/kg this compound at reperfusion | 68% reduction | [12] |
| Infarct Volume | 10 mg/kg this compound 15 min post-t-MCAO | 41% reduction | [12] |
| Edema | 10 mg/kg this compound 15 min post-t-MCAO | 63% reduction | [12] |
Key Signaling Pathways Modulated by this compound
Regulation of Oxidative Stress
This compound consistently demonstrates the ability to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS).[10][12][13] This is a critical downstream effect of mitoNEET inhibition, as mitoNEET itself is involved in redox sensing and ROS homeostasis.[3][4]
Caption: this compound inhibits mitoNEET, leading to reduced mitochondrial ROS production and oxidative damage.
Modulation of Apoptosis
This compound has been shown to protect against apoptosis in various cell types.[4][10][15] This protective effect is often linked to the reduction of oxidative stress, a known trigger of apoptotic pathways. Inhibition of mitoNEET by this compound can decrease the levels of key apoptotic markers like cleaved caspase-9, caspase-3, and PARP-1.[15]
Caption: this compound inhibits mitoNEET, thereby suppressing stress-induced mitochondrial apoptosis.
Induction of Mitophagy
This compound can promote mitophagy, the selective removal of damaged mitochondria, through the PINK1-Parkin pathway.[5] This is a crucial quality control mechanism that maintains mitochondrial health. In the context of subarachnoid hemorrhage, this compound treatment increased the expression of mitophagy markers PINK1 and Parkin.[5]
References
- 1. "Functions of MitoNEET: What the Protein-Protein Interactions Reveal" by Fran Hirschfelder [thekeep.eiu.edu]
- 2. pnas.org [pnas.org]
- 3. MitoNEET is a uniquely folded 2Fe–2S outer mitochondrial membrane protein stabilized by pioglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MitoNEET Provides Cardioprotection via Reducing Oxidative Damage and Conserving Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Promotes PINK1-Parkin-Mediated Mitophagy Through MitoNEET Inhibition in Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MitoNEET, a key regulator of mitochondrial function and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. "Investigation of novel mitoNEET ligand this compound as a therapeutic for cereb" by Pushkar Saralkar [researchrepository.wvu.edu]
- 11. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mitochondrial mitoNEET Ligand this compound Is Protective in a Murine Model of Transient Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of mitoNEET attenuates LPS-induced inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle formulation and in vitro efficacy testing of the mitoNEET ligand this compound for drug delivery in a brain endothelial model of ischemic reperfusion-injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: An In Vivo Mouse Model for Acute Lymphoblastic Leukemia to Evaluate the Therapeutic Efficacy of NL-1
These application notes provide a comprehensive overview and detailed protocols for utilizing a xenograft mouse model of B-cell acute lymphoblastic leukemia (ALL) to assess the anti-leukemic activity of the mitoNEET ligand, NL-1. This model is crucial for preclinical evaluation of novel therapeutic agents targeting chemoresistant leukemia.
Introduction
Disease relapse in B-cell acute lymphoblastic leukemia (ALL) presents a significant therapeutic challenge, often associated with the development of chemoresistance.[1][2] The in vivo mouse model described herein utilizes a human ALL cell line to establish a robust and reproducible leukemia model in immunodeficient mice. This platform is particularly suited for evaluating novel therapeutic compounds like this compound, a small molecule inhibitor of mitoNEET, which has demonstrated promising antileukemic activity.[1][2]
The this compound Compound
This compound is a ligand for mitoNEET (CISD1), a protein implicated in cancer cell metabolism and survival. By targeting mitoNEET, this compound has been shown to induce a concentration-dependent decrease in the viability of various ALL cell lines, including those resistant to conventional chemotherapy agents like cytarabine (B982) (Ara-C).[1][2] Its mechanism of action involves, at least in part, the induction of autophagy-mediated cell death.[1][2]
In Vivo Mouse Model of Acute Lymphoblastic Leukemia
This section details the components and characteristics of the xenograft model used to test the efficacy of this compound.
Cell Line
-
Cell Line: TOM-1 (Human B-cell acute lymphoblastic leukemia)
-
Characteristics: The TOM-1 cell line is a well-established human B-ALL cell line. For in vivo imaging, it is essential to use a variant of the TOM-1 cell line that has been engineered to express a reporter gene, such as luciferase, enabling non-invasive monitoring of tumor burden.
Mouse Strain
-
Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG)
-
Characteristics: NSG mice are severely immunodeficient, lacking mature T cells, B cells, and functional NK cells, and also have defects in cytokine signaling.[3][4] This profound immunodeficiency allows for robust engraftment of human hematopoietic cells, including ALL cell lines, with high efficiency and reproducibility.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating this compound in ALL models.
Table 1: In Vitro Efficacy of this compound on ALL Cell Lines
| Cell Line | IC50 of this compound (µM) | Notes |
| REH | 47.35 ± 7.7 | Parental, drug-sensitive B-ALL cell line. |
| REH/Ara-C | 56.26 ± 8.8 | Cytarabine-resistant REH cell line. This compound shows comparable efficacy in resistant cells.[1][2] |
Table 2: In Vivo Antileukemic Activity of this compound
| Treatment Group | Tumor Burden (Day 14 post-injection) | Mouse Strain | ALL Cell Line |
| Vehicle Control | Significantly higher | NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ | TOM-1 (luciferase) |
| This compound (1 mg/kg) | Significantly lower | NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ | TOM-1 (luciferase) |
Experimental Protocols
Protocol for Establishment of the ALL Xenograft Mouse Model
This protocol describes the procedure for implanting human ALL cells into immunodeficient mice to establish the leukemia model.
Materials:
-
Luciferase-expressing TOM-1 cells
-
NSG mice (6-8 weeks old, female)
-
Sterile phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) with 27-gauge needles
-
Laminar flow hood
-
Animal housing facility with appropriate biosafety level
Procedure:
-
Cell Preparation:
-
Culture luciferase-expressing TOM-1 cells in appropriate media and conditions to ensure they are in the logarithmic growth phase.
-
On the day of injection, harvest the cells and wash them twice with sterile PBS.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion). Viability should be >95%.
-
Resuspend the cells in sterile PBS at a final concentration of 1 x 107 cells/mL.
-
-
Cell Implantation:
-
Anesthetize the NSG mice using an approved method (e.g., isoflurane (B1672236) inhalation).
-
Inject 1 x 106 TOM-1 cells in a volume of 100 µL into the tail vein of each mouse.
-
Monitor the mice for recovery from anesthesia.
-
-
Engraftment Confirmation:
-
Two days post-injection, confirm successful engraftment of the leukemic cells via in vivo bioluminescence imaging (IVIS).
-
Protocol for In Vivo Evaluation of this compound Efficacy
This protocol outlines the steps for treating the established ALL mouse model with this compound and monitoring the therapeutic response.
Materials:
-
Established ALL xenograft mice (from Protocol 5.1)
-
This compound compound
-
Vehicle control solution (e.g., as used in pharmacokinetic studies)
-
Dosing syringes and needles
-
In vivo bioluminescence imaging system (IVIS)
-
Calipers for spleen measurement (optional)
-
Materials for blood collection (e.g., retro-orbital or tail vein)
Procedure:
-
Treatment Administration:
-
Two days after tumor cell engraftment, randomize the mice into treatment and control groups.
-
Administer this compound intraperitoneally at a dose of 1 mg/kg or 10 mg/kg daily for 5 consecutive days.[1]
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Monitoring Tumor Burden:
-
Monitor the tumor burden non-invasively using bioluminescence imaging (e.g., on days 7 and 14 post-injection).
-
Quantify the bioluminescent signal to assess the progression of leukemia in both groups.
-
-
Survival Analysis:
-
Monitor the mice daily for signs of distress, weight loss, and other clinical symptoms of advanced leukemia.
-
Euthanize mice that meet pre-defined humane endpoints.
-
Record the date of death or euthanasia for Kaplan-Meier survival analysis.
-
-
Endpoint Analysis (Optional):
-
At the end of the study, euthanize all remaining mice.
-
Collect peripheral blood, bone marrow, and spleen to assess leukemic infiltration by flow cytometry (e.g., for human CD19+ cells) or histopathology.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in ALL
Caption: Proposed mechanism of this compound inducing leukemic cell death.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating this compound efficacy in the ALL mouse model.
References
- 1. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murine Models of Acute Leukemia: Important Tools in Current Pediatric Leukemia Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Murine Models of Acute Leukemia: Important Tools in Current Pediatric Leukemia Research [frontiersin.org]
Cell viability assay protocol using NL-1 on REH cells
Application Note and Protocol
Topic: Cell Viability Assay Protocol using NL-1 on REH Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for determining the cytotoxic effects of this compound, a mitoNEET inhibitor, on the REH human B-cell precursor acute lymphoblastic leukemia (ALL) cell line. REH cells serve as a critical in vitro model for studying B-ALL.[1][2] this compound has demonstrated antileukemic activity by inducing autophagy-mediated cell death.[3][4] This protocol outlines the necessary steps for cell culture, preparation of this compound, and the execution of a colorimetric cell viability assay using a tetrazolium salt-based method (e.g., WST-8 from a Cell Counting Kit-8), which is a reliable method for assessing metabolic activity in viable cells.[5]
Introduction
The REH cell line, established from a patient with acute lymphocytic leukemia, is widely used in cancer research to study the pathobiology of B-ALL and to evaluate potential therapeutic agents.[2] this compound is a small molecule inhibitor of mitoNEET, a mitochondrial outer membrane protein.[3][5] Inhibition of mitoNEET by this compound has been shown to induce a concentration-dependent decrease in the viability of REH cells, making it a compound of interest for leukemia therapeutics.[4][6] The IC50 value for this compound in REH cells is approximately 47.35 µM after 72 hours of treatment.[3][5]
The protocol described herein employs a WST-8 based assay, a sensitive colorimetric method for the determination of cell viability. In this assay, the water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenase activities in viable cells to produce a yellow-colored formazan (B1609692) dye, which is soluble in the tissue culture medium. The amount of formazan dye generated is directly proportional to the number of living cells.
Signaling Pathway of this compound in Leukemia Cells
This compound exerts its antileukemic effect by inhibiting mitoNEET. This inhibition triggers a cascade of events leading to the activation of the autophagic pathway, which ultimately results in cancer cell death.[3][4][6]
References
- 1. fenicsbio.com [fenicsbio.com]
- 2. A multiomic characterization of the leukemia cell line REH using short- and long-read sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Impact of NL-1 on Mitochondrial Membrane Potential: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for assessing the effect of NL-1, a known mitoNEET ligand, on mitochondrial membrane potential (ΔΨm). The protocols outlined below utilize common fluorescent probes and instrumentation to enable robust and reliable measurement of this key indicator of mitochondrial health and cellular function.
Introduction to Mitochondrial Membrane Potential and this compound
The mitochondrial membrane potential is a critical component of cellular bioenergetics, driving ATP synthesis, ion homeostasis, and reactive oxygen species (ROS) production. A high ΔΨm is indicative of healthy, respiring mitochondria, while a collapse in this potential is an early hallmark of apoptosis and cellular stress.
This compound has been identified as a ligand of the mitochondrial protein mitoNEET. Notably, research has shown that this compound can stimulate the activity of Complex I of the electron transport chain and lead to an increase in mitochondrial membrane potential in neuronal cells.[1] This makes the accurate measurement of ΔΨm a crucial step in characterizing the mechanism of action of this compound and similar compounds.
Principle of Measurement
The measurement of ΔΨm typically relies on the use of cationic, lipophilic fluorescent dyes that accumulate in the negatively charged mitochondrial matrix. The degree of accumulation, and thus the fluorescence intensity, is proportional to the magnitude of the mitochondrial membrane potential. In healthy cells with a high ΔΨm, these dyes will concentrate in the mitochondria, yielding a strong fluorescent signal. Conversely, in cells with depolarized mitochondria, the dyes will remain dispersed in the cytoplasm, resulting in a weaker signal.
This document focuses on three widely used fluorescent probes:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): A ratiometric dye that exhibits a fluorescence shift from green to red as it aggregates in mitochondria with high membrane potential.[2][3][4] The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial polarization, minimizing the influence of factors like mitochondrial mass.
-
TMRM (Tetramethylrhodamine, Methyl Ester) and TMRE (Tetramethylrhodamine, Ethyl Ester): These are non-ratiometric, red-orange fluorescent dyes that accumulate in active mitochondria.[5][6][7][8][9] A decrease in fluorescence intensity indicates mitochondrial depolarization.
Experimental Design and Controls
To ensure the validity of the experimental results, the following controls are essential:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) to account for any effects of the vehicle itself.
-
Positive Control (Depolarizing Agent): Cells treated with a known mitochondrial uncoupler, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone).[2][4][6][7] This control validates that the assay can detect a loss of ΔΨm.
-
Untreated Control: Cells that are not exposed to any treatment, representing the baseline mitochondrial membrane potential.
Data Presentation
Quantitative data from the experiments should be summarized for clear comparison.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Reagent | Stock Concentration | Working Concentration | Incubation Time |
| This compound | 10 mM in DMSO | 1 - 50 µM (Titration recommended) | 1 - 24 hours (Time course recommended) |
| JC-1 | 1 - 5 mM in DMSO | 1 - 10 µM | 15 - 30 minutes |
| TMRM/TMRE | 1 - 10 mM in DMSO | 20 - 500 nM | 20 - 30 minutes |
| CCCP/FCCP | 10 - 50 mM in DMSO | 5 - 50 µM | 5 - 30 minutes |
Table 2: Example Data Summary from a Plate Reader Experiment (JC-1 Assay)
| Treatment | Red Fluorescence (RFU) | Green Fluorescence (RFU) | Red/Green Ratio | % Change from Vehicle |
| Untreated | 5500 | 1100 | 5.0 | - |
| Vehicle (DMSO) | 5450 | 1150 | 4.74 | 0% |
| This compound (10 µM) | 6800 | 1050 | 6.48 | +36.7% |
| CCCP (10 µM) | 1500 | 4500 | 0.33 | -93.0% |
Experimental Protocols
The following are detailed protocols for measuring the effect of this compound on mitochondrial membrane potential using JC-1 and TMRM/TMRE. These protocols can be adapted for fluorescence microscopy, flow cytometry, and microplate readers.
Protocol 1: JC-1 Assay
Principle:
JC-1 is a ratiometric dye that exists as green fluorescent monomers at low concentrations (in the cytoplasm and in mitochondria with low ΔΨm) and forms red fluorescent "J-aggregates" in mitochondria with high ΔΨm.[3] The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization.
Materials:
-
This compound
-
JC-1 dye
-
DMSO (Dimethyl sulfoxide)
-
CCCP or FCCP (positive control)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates (for plate reader) or appropriate culture vessels for microscopy or flow cytometry.
Procedure:
A. Cell Preparation and this compound Treatment:
-
Seed cells in the appropriate culture vessel and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound in cell culture medium at the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1, 5, 10, 25, 50 µM).
-
Remove the culture medium from the cells and replace it with the medium containing this compound, vehicle control, or no treatment.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, 24 hours).
B. JC-1 Staining:
-
Prepare a fresh JC-1 staining solution at a final concentration of 1-10 µM in pre-warmed cell culture medium.
-
For the positive control, treat a set of cells with CCCP or FCCP (e.g., 10 µM for 15-30 minutes) prior to or during JC-1 staining.[2]
-
Remove the treatment medium from all wells.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[2][10]
-
After incubation, wash the cells twice with warm PBS or cell culture medium to remove excess dye.
C. Data Acquisition:
-
Fluorescence Microscopy:
-
After washing, add fresh pre-warmed medium or PBS to the cells.
-
Immediately visualize the cells using a fluorescence microscope equipped with filters for detecting both green (FITC channel, Ex/Em ~485/535 nm) and red (TRITC/Rhodamine channel, Ex/Em ~540/590 nm) fluorescence.[2][4]
-
Capture images of healthy cells (predominantly red mitochondrial staining) and apoptotic/unhealthy cells (predominantly green cytoplasmic staining).
-
-
Flow Cytometry:
-
After washing, detach the cells using trypsin (if adherent) and resuspend them in PBS or flow cytometry buffer.
-
Analyze the cells on a flow cytometer. Excite with a 488 nm laser.
-
Detect green fluorescence in the FL1 channel (~530 nm) and red fluorescence in the FL2 channel (~590 nm).[4]
-
Healthy cells will show a high FL2 signal, while depolarized cells will show a high FL1 signal.
-
-
Microplate Reader:
-
After the final wash, add 100 µL of PBS or assay buffer to each well of the 96-well plate.
-
Read the fluorescence intensity using a microplate reader.
-
Measure green fluorescence at Ex/Em ~485/535 nm.
-
Measure red fluorescence at Ex/Em ~540/590 nm.
-
Calculate the ratio of red to green fluorescence for each well.
-
Protocol 2: TMRM/TMRE Assay
Principle:
TMRM and TMRE are single-wavelength, cell-permeant fluorescent dyes that accumulate in active mitochondria due to the negative membrane potential.[5][6][7] A decrease in fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
This compound
-
TMRM or TMRE dye
-
DMSO
-
CCCP or FCCP
-
Cell culture medium
-
PBS
-
Black, clear-bottom 96-well plates or appropriate culture vessels.
Procedure:
A. Cell Preparation and this compound Treatment:
-
Follow the same procedure as for the JC-1 assay (Protocol 1, Section A).
B. TMRM/TMRE Staining:
-
Prepare a fresh TMRM or TMRE staining solution at a final concentration of 20-500 nM in pre-warmed cell culture medium. The optimal concentration should be determined empirically for each cell line.[6][8]
-
For the positive control, treat a set of cells with CCCP or FCCP (e.g., 20 µM for 10 minutes).[6]
-
Remove the treatment medium.
-
Add the TMRM/TMRE staining solution to each well and incubate for 20-30 minutes at 37°C, protected from light.[5]
-
After incubation, wash the cells three times with warm PBS.[5]
C. Data Acquisition:
-
Fluorescence Microscopy:
-
After washing, add fresh pre-warmed medium or PBS.
-
Visualize the cells using a fluorescence microscope with a TRITC or Texas Red filter set (Ex/Em ~549/575 nm).[6]
-
Healthy cells will exhibit bright red fluorescent mitochondria.
-
-
Flow Cytometry:
-
After washing, detach and resuspend the cells in PBS or flow cytometry buffer.
-
Analyze the cells on a flow cytometer, detecting fluorescence in the appropriate red channel (e.g., PE channel).
-
-
Microplate Reader:
Visualization of Workflows and Pathways
Signaling Pathway
Caption: Proposed signaling pathway of this compound's effect on mitochondrial membrane potential.
Experimental Workflow: JC-1 Assay
Caption: General experimental workflow for the JC-1 mitochondrial membrane potential assay.
Logical Relationship: JC-1 Fluorescence
Caption: Relationship between mitochondrial membrane potential and JC-1 fluorescence.
References
- 1. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. 101.200.202.226 [101.200.202.226]
- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Mitochondrial Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. assaygenie.com [assaygenie.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for NL-1 in Oxygen-Glucose Deprivation and Reperfusion (OGDR) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, and the subsequent reperfusion injury are major causes of mortality and long-term disability. The oxygen-glucose deprivation and reperfusion (OGDR) model is a widely utilized in vitro system that mimics the ischemic and reperfusion phases of stroke, providing a valuable tool for investigating the underlying molecular mechanisms and for the preclinical screening of neuroprotective compounds.[1]
NL-1, a novel ligand of the mitochondrial protein mitoNEET, has emerged as a promising neuroprotective agent.[2][3] By modulating mitochondrial function, this compound has been shown to mitigate the detrimental effects of ischemia-reperfusion injury.[2][4] These application notes provide a comprehensive overview of the use of this compound in OGDR models, including detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways and workflows.
Mechanism of Action of this compound in OGDR
This compound is a derivative of pioglitazone (B448) and acts as a ligand for mitoNEET, a [2Fe-2S] iron-sulfur protein located on the outer mitochondrial membrane.[2][5] MitoNEET is a key regulator of mitochondrial bioenergetics, iron homeostasis, and the production of reactive oxygen species (ROS).[3][4] During ischemia-reperfusion, excessive ROS production leads to oxidative stress, a primary contributor to neuronal damage.[6]
This compound binding to mitoNEET is thought to stabilize the protein and modulate its function, leading to a reduction in mitochondrial ROS production and subsequent cellular damage.[4][7] This action helps to preserve mitochondrial integrity and function, ultimately promoting neuronal survival in the face of ischemic insults.[2][3]
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified in both in vivo and in vitro models of ischemia-reperfusion injury. The following tables summarize key findings.
| Parameter | Vehicle Control | This compound (10 mg/kg, i.p.) | Percent Reduction | Reference |
| Infarct Volume (mm³) at 24h post-tMCAO | 116.42 ± 6.73 | 66.87 ± 11.25 | 43% | [6] |
| Edema (ratio) at 24h post-tMCAO | 1.18 ± 0.026 | 0.509 ± 0.065 | 57% | [6] |
| Infarct Volume Reduction (15 min post-tMCAO) | N/A | N/A | 41% | [6] |
| Edema Reduction (15 min post-tMCAO) | N/A | N/A | 63% | [6] |
Table 1: In Vivo Efficacy of this compound in a Murine Transient Middle Cerebral Artery Occlusion (t-MCAO) Model. Data represents mean ± SEM.
| Parameter | Measurement | Result | Reference |
| Hydrogen Peroxide (H₂O₂) Production | IC₅₀ in N2A neuronal cells | 5.95 µM | [6] |
Table 2: In Vitro Efficacy of this compound in Reducing Oxidative Stress.
Experimental Protocols
Oxygen-Glucose Deprivation and Reperfusion (OGDR) in Neuronal Cell Culture
This protocol describes the induction of ischemic-like conditions in a neuronal cell line (e.g., SH-SY5Y or primary neurons).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Glucose-free DMEM
-
Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
Procedure:
-
Cell Seeding: Plate neuronal cells at a suitable density in multi-well plates and allow them to adhere and grow to the desired confluency.
-
OGD Induction:
-
Wash the cells twice with pre-warmed glucose-free DMEM.
-
Replace the medium with fresh glucose-free DMEM.
-
Place the culture plates in a hypoxia chamber and incubate for a predetermined duration (e.g., 2-6 hours) at 37°C.
-
-
This compound Treatment (Example: Post-OGD Treatment):
-
Prepare dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1-10 µM).
-
-
Reperfusion:
-
Remove the plates from the hypoxia chamber.
-
Immediately replace the glucose-free DMEM with the prepared this compound containing complete culture medium.
-
Return the plates to a normoxic incubator (95% air, 5% CO₂) and incubate for a specified reperfusion period (e.g., 24 hours).
-
-
Control Groups:
-
Normoxia Control: Cells cultured in complete medium under normoxic conditions for the entire duration of the experiment.
-
OGDR Vehicle Control: Cells subjected to OGDR and then treated with vehicle (e.g., DMSO) in complete culture medium during reperfusion.
-
Assessment of Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Following the OGDR and this compound treatment protocol, remove the culture medium from the wells.
-
Add a mixture of fresh culture medium and MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the normoxia control group.
Assessment of Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (commercially available)
-
Fluorescence microscope or flow cytometer
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
Procedure:
-
After the experimental period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow entry of the labeling reagents.
-
Follow the manufacturer's instructions for the TUNEL assay kit to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses a fluorescent probe to detect the levels of intracellular ROS.
Materials:
-
DCFDA (2',7'-dichlorodihydrofluorescein diacetate) or other suitable ROS-sensitive fluorescent probe
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
At the end of the reperfusion period, wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with the ROS-sensitive probe (e.g., DCFDA) by incubating them in the dark for a specified time. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent DCF.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm for DCF) or visualize under a fluorescence microscope.
-
Express the ROS levels as a fold change relative to the normoxia control group.
Visualizations
Signaling Pathway of this compound in Neuroprotection
Caption: Proposed signaling pathway of this compound in OGDR-induced neuronal injury.
Experimental Workflow for In Vitro OGDR Studies
Caption: General experimental workflow for assessing this compound's effects in an OGDR model.
References
- 1. researchgate.net [researchgate.net]
- 2. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the mitochondrial protein mitoNEET for the treatment of reperfusion-injury after stroke - Werner Geldenhuys [grantome.com]
- 4. MitoNEET Provides Cardioprotection via Reducing Oxidative Damage and Conserving Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epithelial apoptosis in mechanistically distinct methods of injury in the murine small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mitochondrial mitoNEET Ligand this compound Is Protective in a Murine Model of Transient Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing NL-1 Induced Autophagy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NL-1, a potent mitoNEET ligand, has emerged as a promising anti-cancer agent, particularly in drug-resistant malignancies.[1] Its mechanism of action is, in part, attributed to the induction of autophagy, a cellular self-degradation process that can lead to programmed cell death in cancer cells.[1][2] Specifically, this compound has been shown to promote mitophagy, the selective autophagic clearance of mitochondria, through the PINK1-Parkin signaling pathway.[3][4] Accurate assessment of this compound-induced autophagy is critical for elucidating its precise anti-neoplastic functions and for the development of novel therapeutic strategies.
These application notes provide detailed protocols for the robust quantification and qualification of this compound-induced autophagy in cancer cell lines, focusing on three key techniques: Western Blotting for autophagy markers, Fluorescence Microscopy for autophagosome visualization, and Transmission Electron Microscopy (TEM) for ultrastructural analysis.
I. Signaling Pathway of this compound Induced Mitophagy
This compound induces mitophagy by inhibiting the mitochondrial outer membrane protein mitoNEET. This inhibition leads to the stabilization of PINK1 (PTEN-induced putative kinase 1) on the mitochondrial surface. Accumulated PINK1 recruits and activates the E3 ubiquitin ligase Parkin, which then ubiquitinates various mitochondrial outer membrane proteins. These ubiquitin chains are recognized by autophagy receptors (e.g., p62/SQSTM1), which in turn bind to LC3-II on the phagophore membrane, thereby targeting the damaged mitochondrion for engulfment and subsequent lysosomal degradation.[3][4]
Caption: Signaling cascade of this compound-induced mitophagy.
II. Experimental Workflow for Assessing Autophagy
A multi-faceted approach is recommended to robustly assess this compound-induced autophagy. The following workflow outlines the key experimental stages.
Caption: General workflow for assessing this compound-induced autophagy.
III. Quantitative Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the described experimental protocols.
Table 1: Example Data for Western Blot Analysis of Autophagy Markers
| Treatment (24h) | LC3-II/β-actin Ratio (Densitometry) | p62/β-actin Ratio (Densitometry) |
| DMSO (Control) | 1.0 ± 0.15 | 1.0 ± 0.12 |
| This compound (10 µM) | 2.8 ± 0.31 | 0.4 ± 0.09 |
| Chloroquine (50 µM) | 3.5 ± 0.40 | 2.1 ± 0.25 |
| This compound + Chloroquine | 5.9 ± 0.62# | 2.5 ± 0.30 |
| *Data are presented as mean ± SD (n=3). p < 0.05 vs. DMSO. #p < 0.05 vs. This compound alone. |
Table 2: Example Data for Quantification of GFP-LC3 Puncta
| Treatment (24h) | Average GFP-LC3 Puncta per Cell | Percentage of Cells with >10 Puncta |
| DMSO (Control) | 3.2 ± 1.1 | 8% |
| This compound (10 µM) | 15.8 ± 3.5 | 75% |
| Rapamycin (100 nM) | 18.2 ± 4.1 | 82% |
| This compound + 3-MA (5 mM) | 5.1 ± 1.8# | 15%# |
| *Data are presented as mean ± SD from counting 100 cells per condition. p < 0.05 vs. DMSO. #p < 0.05 vs. This compound alone. |
IV. Detailed Experimental Protocols
A. Western Blotting for LC3-I to LC3-II Conversion and p62 Degradation
This protocol allows for the semi-quantitative assessment of autophagic flux by measuring the levels of lipidated LC3 (LC3-II) and the degradation of the autophagy substrate p62/SQSTM1.[5]
Materials:
-
Cancer cells of interest
-
This compound
-
DMSO (vehicle control)
-
Chloroquine (lysosomal inhibitor)
-
Complete cell culture medium
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells in 6-well plates to achieve 70-80% confluency at the time of harvesting.
-
Treat cells with this compound at the desired concentrations. Include a vehicle control (DMSO) and a positive control for autophagy inhibition (Chloroquine, 50 µM, added for the last 4-6 hours of treatment). To assess autophagic flux, include a condition with this compound and Chloroquine co-treatment.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Include a protein ladder.
-
Run the gel until adequate separation of LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa) is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the intensity of LC3-II and p62 bands to the corresponding β-actin loading control.
-
B. Fluorescence Microscopy for GFP-LC3 Puncta Formation
This method allows for the visualization and quantification of autophagosomes as discrete puncta in cells expressing a GFP-LC3 fusion protein.[4]
Materials:
-
Cancer cells stably or transiently expressing GFP-LC3
-
This compound
-
DMSO (vehicle control)
-
Rapamycin (autophagy inducer, positive control)
-
3-Methyladenine (3-MA, autophagy inhibitor)
-
Glass-bottom dishes or coverslips
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Transfection (if applicable):
-
Seed cells on glass-bottom dishes or coverslips.
-
If using transient transfection, transfect cells with a GFP-LC3 expression plasmid according to the manufacturer's protocol and allow for expression (typically 24-48 hours).
-
-
Cell Treatment:
-
Treat the cells with this compound, DMSO, Rapamycin, and/or this compound + 3-MA for the desired time.
-
-
Cell Fixation and Staining:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
(Optional) Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Quantification:
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
For each condition, capture images from multiple random fields.
-
Quantify the number of GFP-LC3 puncta per cell using automated or manual counting with image analysis software. A cell with a diffuse GFP-LC3 signal is considered to have low autophagy, while a cell with numerous distinct puncta is considered to be undergoing autophagy.
-
C. Transmission Electron Microscopy (TEM) for Ultrastructural Analysis
TEM is the gold standard for unequivocally identifying autophagic structures due to its high resolution, allowing for the visualization of the characteristic double-membraned autophagosomes.
Materials:
-
Cancer cells
-
This compound and control treatments
-
Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Uranyl acetate (B1210297)
-
Lead citrate
-
Ethanol (B145695) series for dehydration
-
Resin for embedding
-
Ultramicrotome
-
TEM grids
-
Transmission Electron Microscope
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound and controls as described in the previous protocols.
-
-
Fixation:
-
Carefully wash the cells with buffer and fix with the primary fixative for 1-2 hours at room temperature.
-
Scrape the cells and pellet them by centrifugation.
-
Wash the cell pellet with buffer.
-
Post-fix with the secondary fixative for 1 hour on ice.
-
-
Dehydration and Embedding:
-
Wash the pellet with buffer.
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Infiltrate the samples with resin and embed them in molds.
-
Polymerize the resin at 60°C for 48 hours.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Collect the sections on TEM grids.
-
Stain the sections with uranyl acetate and then with lead citrate.
-
-
Imaging and Analysis:
-
Examine the grids under a transmission electron microscope.
-
Identify and capture images of autophagosomes (double-membraned vesicles containing cytoplasmic material) and autolysosomes (single-membraned vesicles with electron-dense contents).
-
Quantify the number of autophagic vesicles per cell cross-section for a comparative analysis between treatment groups.
-
V. Interpretation of Results
-
Increased LC3-II and decreased p62: Suggests an induction of autophagic flux.
-
Accumulation of GFP-LC3 puncta: Indicates the formation of autophagosomes.
-
Further increase in LC3-II/puncta with lysosomal inhibitors (e.g., Chloroquine): Confirms an increase in autophagic flux rather than a blockage of the pathway.
-
Presence of double-membraned autophagosomes in TEM: Provides definitive morphological evidence of autophagy.
By employing these techniques in a coordinated manner, researchers can robustly assess and quantify the induction of autophagy by this compound in cancer cells, providing valuable insights into its therapeutic potential.
References
- 1. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitophagy in Cancer: A Tale of Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Promotes PINK1-Parkin-Mediated Mitophagy Through MitoNEET Inhibition in Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Quantification of GFP-LC3+ Dots by Automated Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Chemotaxis Assay with NL-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process in numerous physiological and pathological events, including immune responses, wound healing, and cancer metastasis. The ability to modulate chemotaxis is a key area of interest in drug discovery and development. NL-1 is a ligand for the mitochondrial outer membrane protein mitoNEET, which has been shown to possess antileukemic activity and impairs the migratory ability of cancer cells.[1][2] These application notes provide a detailed protocol for an in vitro chemotaxis assay using this compound to investigate its effects on cancer cell migration. The most widely accepted method for this purpose is the Boyden chamber assay.[3]
Principle of the Boyden Chamber Assay
The Boyden chamber assay utilizes a chamber with two compartments separated by a microporous membrane.[3] Cells are seeded into the upper compartment, and a chemoattractant is placed in the lower compartment. Cells then migrate through the pores of the membrane towards the chemoattractant. By treating the cells with this compound, the inhibitory effect of the compound on cell migration can be quantified by counting the number of cells that have migrated to the lower side of the membrane.
Data Presentation
The inhibitory effect of this compound on the viability of various acute lymphoblastic leukemia (ALL) cell lines has been quantified, providing insights into its potential therapeutic window for chemotaxis studies. The half-maximal inhibitory concentration (IC50) values for cell viability after 72 hours of this compound treatment are summarized below. While direct quantitative data on chemotaxis inhibition percentages from a single source is limited, it is reported that this compound inhibits chemotaxis in a dose-dependent manner.[2][4]
| Cell Line | IC50 of this compound (µM) |
| REH | 47.35 ± 7.7 |
| REH/Ara-C | 56.26 ± 8.8 |
| SUP-B15 | 29.48 ± 10.66 |
| TOM-1 | ~60 |
| JM1 | ~60 |
| NALM-1 | ~60 |
| NALM-6 | 94.26 ± 2.60 |
| BV-173 | ~60 |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay Using a Boyden Chamber
This protocol describes the assessment of the effect of this compound on the chemotactic response of cancer cells.
Materials:
-
Boyden chamber apparatus (e.g., 48-well or 96-well micro chemotaxis chamber)
-
Polycarbonate membranes with appropriate pore size (e.g., 8 µm for most cancer cells)
-
Cancer cell line of interest (e.g., REH, REH/Ara-C, or other lines from the table above)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Chemoattractant (e.g., 10% FBS, or a specific chemokine like SDF-1α)
-
Serum-free cell culture medium
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Methanol (B129727) or other fixative
-
Staining solution (e.g., Diff-Quik or Crystal Violet)
-
Microscope
-
Cell counting chamber (hemocytometer)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
One day before the assay, replace the culture medium with serum-free medium to starve the cells.
-
On the day of the experiment, harvest the cells using trypsin (for adherent cells) or by gentle scraping/pipetting (for suspension cells).
-
Wash the cells with serum-free medium and resuspend them in serum-free medium containing 0.1% BSA.
-
Perform a cell count using a hemocytometer and Trypan Blue to assess viability. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Prepare different concentrations of this compound in serum-free medium containing 0.1% BSA. A vehicle control (DMSO) should also be prepared.
-
Incubate the cell suspension with the various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C before starting the assay.
-
-
Assay Setup:
-
Prepare the chemoattractant solution (e.g., medium with 10% FBS) and add it to the lower wells of the Boyden chamber.
-
Carefully place the microporous membrane over the lower wells, avoiding air bubbles.
-
Add the this compound-treated cell suspension to the upper wells of the chamber.
-
Include negative controls (no chemoattractant in the lower well) and positive controls (no this compound treatment).
-
-
Incubation:
-
Incubate the assembled chamber in a humidified incubator at 37°C with 5% CO2 for a duration suitable for the cell type (typically 4-24 hours). The incubation time should be optimized to allow for significant migration in the control group without saturation.
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the membrane.
-
Wipe the cells from the upper side of the membrane with a cotton swab.
-
Fix the membrane in methanol for 10 minutes.
-
Stain the migrated cells on the lower side of the membrane with a suitable stain (e.g., Diff-Quik or Crystal Violet).
-
Wash the membrane with distilled water and allow it to air dry.
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields for each well. The average number of cells per field is then calculated.
-
Data Analysis:
The chemotactic ability of the cells can be expressed as the percentage of migration relative to the control group (vehicle-treated cells).
-
% Migration Inhibition = [1 - (Number of migrated cells with this compound / Number of migrated cells in control)] x 100
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
Mandatory Visualizations
Signaling Pathway
The precise signaling pathway by which this compound, through its interaction with mitoNEET, inhibits chemotaxis is still under investigation. However, based on the known functions of mitoNEET in regulating mitochondrial redox status and its potential impact on cellular signaling, a putative pathway can be proposed. MitoNEET is known to be a redox-active mitochondrial outer membrane protein.[5] Alterations in mitochondrial function and cellular redox state can impact key signaling pathways that control cell migration, such as those involving Rho GTPases and the regulation of the actin cytoskeleton.
Caption: Putative signaling pathway of this compound in chemotaxis inhibition.
Experimental Workflow
The following diagram illustrates the key steps of the in vitro chemotaxis assay with this compound treatment using a Boyden chamber.
References
- 1. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The mitochondrial outer membrane protein mitoNEET is a redox enzyme catalyzing electron transfer from FMNH2 to oxygen or ubiquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pharmacokinetic Study Design for NL-1 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for conducting a pharmacokinetic (PK) study of NL-1, a mitoNEET inhibitor, in a murine model. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is a critical step in the drug development process. The data generated from this study will be essential for determining the dosing regimens for future efficacy and toxicology studies. This compound has shown potential as an antileukemic and neuroprotective agent, making the characterization of its pharmacokinetic profile of significant interest.[1][2][3][4][5] This protocol outlines the necessary procedures for animal handling, dose preparation and administration, blood sample collection, and bioanalysis to obtain a comprehensive PK profile of this compound in mice.
Experimental Design Overview
This study is designed to determine the pharmacokinetic profile of this compound in mice following a single dose administered via two different routes: intravenous (IV) and intraperitoneal (IP). The IP route is included as it has been used in previous in vivo studies with this compound.[1][2] The IV route will provide data on the compound's distribution and elimination without the variable of absorption. A serial blood sampling technique is recommended to reduce the number of animals required and to obtain a complete PK profile from each individual mouse.[6][7][8][9][10]
Table 1: Study Design Summary
| Parameter | Details |
| Test Article | This compound |
| Species/Strain | Mouse (e.g., CD-1, C57BL/6) |
| Number of Animals | 3-5 mice per group |
| Dose Level | 10 mg/kg (based on previous in vivo studies)[2] |
| Administration Routes | Intravenous (IV) bolus, Intraperitoneal (IP) injection |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[11][12] |
| Blood Sampling Timepoints (IV) | 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose |
| Blood Sampling Timepoints (IP) | 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose |
| Blood Sample Volume | Approx. 20-30 µL per time point[7][10] |
| Analytical Method | LC-MS/MS |
| Pharmacokinetic Parameters to be Determined | Cmax, Tmax, AUC, t1/2, CL, Vd |
Experimental Workflow
The following diagram illustrates the overall workflow for the pharmacokinetic study of this compound in mice.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics | springermedicine.com [springermedicine.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. This compound | Autophagy | Mitochondrial Metabolism | TargetMol [targetmol.com]
Application Notes and Protocols for Evaluating NL-1 Neuroprotection in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key pathological feature is mitochondrial dysfunction, which contributes to neuronal cell death. NL-1 has been identified as a novel neuroprotective agent. It is a pioglitazone (B448) derivative that acts as a ligand for the mitochondrial outer membrane protein mitoNEET.[1] By binding to mitoNEET, this compound is believed to exert its neuroprotective effects through the modulation of mitochondrial function and bioenergetics. This document provides detailed methods for evaluating the neuroprotective efficacy of this compound in established in vitro and in vivo models of Parkinson's disease.
Preclinical Rationale for this compound in Parkinson's Disease
This compound is a mitoNEET ligand that has demonstrated neuroprotective activity in models of neurodegeneration.[1][2] Its mechanism of action is linked to the preservation of mitochondrial function, a critical factor in the pathogenesis of Parkinson's disease.[3] Research suggests that this compound can protect neuronal cells against toxins that inhibit mitochondrial complex I, such as rotenone.[1] Furthermore, evidence indicates that this compound may promote the clearance of damaged mitochondria through the PINK1-Parkin-mediated mitophagy pathway.[4] These mechanisms make this compound a promising candidate for therapeutic intervention in Parkinson's disease.
Data Presentation
In Vitro Neuroprotection Data
Table 1: Effect of this compound on Neuronal Viability in an MPP+ Induced In Vitro Model of Parkinson's Disease
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | % Protection vs. MPP+ Control |
| Vehicle Control | 100 ± 5.2 | N/A |
| MPP+ (1 mM) | 45.8 ± 4.1 | 0 |
| MPP+ + this compound (0.1) | 55.2 ± 3.8 | 17.3 |
| MPP+ + this compound (1) | 68.9 ± 4.5 | 42.6 |
| MPP+ + this compound (10) | 85.3 ± 5.0 | 72.9 |
| MPP+ + this compound (50) | 88.1 ± 4.7 | 77.9 |
Table 2: Effect of this compound on Mitochondrial Complex I Activity in Rotenone-Treated Neuronal Cells
| Treatment | Complex I Activity (% of Vehicle Control) (Mean ± SD) |
| Vehicle Control | 100 ± 8.1 |
| Rotenone (1 µM) | 35.2 ± 4.9 |
| Rotenone + this compound (1 µM) | 52.7 ± 5.5 |
| Rotenone + this compound (10 µM) | 75.4 ± 6.3 |
In Vivo Neuroprotection Data
Table 3: Behavioral Assessment in a 6-OHDA Mouse Model of Parkinson's Disease Treated with this compound
| Treatment Group | Apomorphine-Induced Rotations (turns/min) (Mean ± SEM) | Cylinder Test (% Contralateral Paw Use) (Mean ± SEM) |
| Sham | 0.5 ± 0.2 | 48.5 ± 2.1 |
| 6-OHDA + Vehicle | 7.8 ± 0.9 | 15.2 ± 1.8 |
| 6-OHDA + this compound (1 mg/kg) | 5.1 ± 0.7 | 28.9 ± 2.5 |
| 6-OHDA + this compound (10 mg/kg) | 2.3 ± 0.5 | 40.1 ± 2.3 |
Table 4: Immunohistochemical Analysis of Dopaminergic Neurons in the Substantia Nigra of 6-OHDA Mice
| Treatment Group | Tyrosine Hydroxylase (TH+) Positive Cells (count) (Mean ± SEM) | % Protection of TH+ Neurons |
| Sham | 8500 ± 350 | N/A |
| 6-OHDA + Vehicle | 3200 ± 280 | 0 |
| 6-OHDA + this compound (1 mg/kg) | 5100 ± 310 | 35.8 |
| 6-OHDA + this compound (10 mg/kg) | 7300 ± 390 | 77.4 |
Experimental Protocols
In Vitro Protocol: Neuroprotection Against MPP+ Toxicity in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect human neuroblastoma SH-SY5Y cells from the mitochondrial complex I inhibitor MPP+, a common in vitro model for Parkinson's disease.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
MPP+ (1-methyl-4-phenylpyridinium)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of this compound. Incubate for 2 hours.
-
MPP+ Treatment: Prepare a solution of MPP+ in culture medium. Add 100 µL of the MPP+ solution to the wells to achieve a final concentration of 1 mM. Include wells with this compound alone and MPP+ alone as controls.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
In Vivo Protocol: Evaluation of this compound in the 6-OHDA Unilateral Lesion Rat Model
This protocol details the assessment of this compound's neuroprotective and restorative effects in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.[5][6]
Animals:
-
Male Sprague-Dawley rats (250-300g)
Materials:
-
6-hydroxydopamine (6-OHDA)
-
Ascorbic acid
-
Saline
-
Ketamine/Xylazine for anesthesia
-
Stereotaxic apparatus
-
This compound
Procedure:
-
6-OHDA Lesioning:
-
Anesthetize rats with Ketamine/Xylazine.
-
Secure the rat in a stereotaxic apparatus.
-
Inject 6-OHDA (8 µg in 4 µL of 0.02% ascorbic acid in saline) unilaterally into the medial forebrain bundle.
-
-
This compound Treatment:
-
Begin this compound treatment 24 hours post-lesion.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for 4 weeks.
-
-
Behavioral Testing (at 4 weeks post-lesion):
-
Apomorphine-Induced Rotations: Administer apomorphine (0.5 mg/kg, s.c.) and record the number of contralateral rotations for 30 minutes.
-
Cylinder Test: Place the rat in a transparent cylinder and record the number of ipsilateral and contralateral forepaw touches to the cylinder wall for 5 minutes.
-
-
Immunohistochemistry (at the end of the study):
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Collect the brains and prepare coronal sections of the substantia nigra.
-
Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to label dopaminergic neurons.
-
Quantify the number of TH-positive cells using stereological methods.
-
-
Data Analysis: Compare behavioral scores and TH-positive cell counts between the vehicle and this compound treated groups.
Visualizations
Caption: this compound's proposed mechanism of action on mitochondrial function.
Caption: Experimental workflow for in vitro evaluation of this compound.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CISD1 (mitoNEET) as a Mitochondrial Drug Target in Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 4. This compound Promotes PINK1-Parkin-Mediated Mitophagy Through MitoNEET Inhibition in Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdbneuro.com [mdbneuro.com]
- 6. criver.com [criver.com]
Application Notes and Protocols for In Vivo Delivery of NL-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
NL-1 is a novel small molecule inhibitor of mitoNEET (CISD1), a [2Fe-2S] redox-active mitochondrial outer membrane protein. By binding to mitoNEET, this compound has been shown to modulate mitochondrial function, induce autophagy, and protect against oxidative stress-induced cell death.[1] These mechanisms confer this compound with significant therapeutic potential, which has been demonstrated in preclinical animal models of B-cell acute lymphoblastic leukemia (ALL) and ischemic stroke.[2]
This document provides detailed application notes and protocols for the in vivo administration of this compound in murine models, summarizing key quantitative data and outlining methodologies for vehicle preparation, delivery, and efficacy assessment.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Murine Model of Ischemic Stroke
| Species | Model | Administration Route | Dosage | Efficacy Outcome | Reference |
| Mouse (C57BL/6) | 1h transient Middle Cerebral Artery Occlusion (t-MCAO) | Intraperitoneal (i.p.) | 10 mg/kg | 43% reduction in infarct volume | [3][4] |
| Mouse (C57BL/6) | 1h t-MCAO | Intraperitoneal (i.p.) | 10 mg/kg | 68% reduction in edema | [3][4] |
| Aged Female Rat | 2h t-MCAO | Intravenous (i.v.) | 10 mg/kg | Markedly improved survival and reduced infarct volume | [5] |
| Aged Female Rat | 2h t-MCAO | Intravenous (i.v.) | 0.25 mg/kg (PLGA Nanoparticle) | Equivalent efficacy to 10 mg/kg unformulated this compound | [5] |
Table 2: Preliminary Pharmacokinetics of this compound in Mice
| Species | Administration Route | Dosage | Time Point | Max. Brain Concentration (Cmax) | Reference |
| Mouse (C57BL/6J) | Intraperitoneal (i.p.) | 10 mg/kg | 30 minutes | 3154 ± 676 ng/mL | [4] |
Table 3: Acute Toxicity Profile of this compound
| Species | Administration Route | LD50 / MTD | Reference |
| Mouse/Rat | N/A | Data not currently available in published literature. | N/A |
Note: While this compound has been shown to be non-toxic to normal immune cells in vitro, comprehensive in vivo acute toxicity studies to determine the Median Lethal Dose (LD50) or Maximum Tolerated Dose (MTD) have not been reported in the reviewed literature.[6] A general protocol for assessing acute toxicity is provided below.
Signaling Pathway and Experimental Workflows
Caption: this compound binds to mitoNEET, initiating PINK1/Parkin-mediated mitophagy, which reduces oxidative stress and apoptosis.
Caption: General workflow for in vivo studies of this compound, from preparation to administration and assessment.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection
Objective: To prepare a solution of this compound suitable for intraperitoneal administration in mice at a dose of 10 mg/kg.
Materials:
-
This compound compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline solution
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound:
-
For a 25 g mouse, the dose is 10 mg/kg * 0.025 kg = 0.25 mg.
-
Assuming an injection volume of 100 µL (0.1 mL) per mouse, the required concentration is 0.25 mg / 0.1 mL = 2.5 mg/mL.
-
-
Prepare the vehicle: A common vehicle for similar compounds is 10% DMSO in sterile saline.[1] To prepare 1 mL of this vehicle, mix 100 µL of sterile DMSO with 900 µL of sterile 0.9% saline.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of DMSO (e.g., 10% of the final volume) to first dissolve the this compound powder completely by vortexing.
-
Gradually add the sterile saline while vortexing to reach the final desired concentration (e.g., 2.5 mg/mL) and vehicle composition (10% DMSO).
-
Note: The final solution should be clear. If precipitation occurs, gentle warming or sonication may be required. The stability of this compound in this formulation should be verified. Prepare the formulation fresh on the day of the experiment.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Objective: To administer the prepared this compound formulation into the peritoneal cavity of a mouse.
Materials:
-
Prepared this compound formulation
-
1 mL sterile syringe with a 25-27 gauge needle[4]
-
70% ethanol
-
Mouse restraint device (optional)
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail. The mouse should be tilted with its head slightly downward.
-
Identify Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid injuring the cecum and bladder.[7]
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the skin and then through the abdominal wall.
-
Aspirate slightly by pulling back the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a new site with a fresh needle.
-
Slowly inject the calculated volume of the this compound solution (typically not exceeding 2-3 mL for an adult mouse, though smaller volumes like 0.1-0.5 mL are common for drug administration).[4]
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the mouse for several minutes post-injection for any signs of distress.
Protocol 3: Efficacy Assessment in a Mouse Model of Ischemic Stroke (TTC Staining)
Objective: To quantify the infarct volume in the brain following t-MCAO and this compound treatment.
Materials:
-
2,3,5-Triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mouse brain slicer matrix
-
4% paraformaldehyde (PFA)
-
Digital camera and image analysis software
Procedure:
-
Tissue Collection: 24 hours post-t-MCAO and treatment, euthanize the mouse and rapidly remove the brain.[4]
-
Brain Slicing: Chill the brain briefly to harden the tissue. Use a mouse brain slicer to cut the brain into 1-2 mm thick coronal sections.[8][9]
-
TTC Staining:
-
Fixation: After staining, transfer the slices into 4% PFA for fixation, which helps preserve the tissue and enhance the color contrast.
-
Imaging and Analysis:
-
Arrange the stained slices and capture a high-resolution digital image.
-
Using image analysis software (e.g., ImageJ), measure the area of the entire hemisphere and the infarcted (white) area for each slice.
-
Calculate the infarct volume, often correcting for edema using established formulas (e.g., Swanson's method).[11]
-
Protocol 4: Efficacy Assessment in a Mouse Model of Acute Lymphoblastic Leukemia (ALL)
Objective: To quantify the leukemia burden in an ALL xenograft mouse model treated with this compound.
Materials:
-
Human ALL cells transduced with a luciferase reporter gene (e.g., firefly luciferase).
-
Immunocompromised mice (e.g., NOD/SCID/gamma (NSG) mice).[12]
-
In vivo imaging system (IVIS) or similar bioluminescence detector.
-
D-luciferin substrate.
Procedure:
-
Model Development:
-
Inject luciferase-tagged human ALL cells intravenously into NSG mice.[12]
-
Allow the leukemia to engraft and establish, which can be monitored weekly by bioluminescence imaging.
-
-
Treatment: Once the leukemia burden reaches a predetermined threshold (based on bioluminescence signal), randomize the mice into treatment (this compound) and vehicle control groups. Administer treatment according to the desired schedule (e.g., 10 mg/kg i.p. daily for 5 days).[10]
-
Bioluminescence Imaging (BLI):
-
At specified time points (e.g., before treatment, during, and after), anesthetize the mice.
-
Administer D-luciferin substrate via intraperitoneal injection.
-
After a consistent uptake time (typically 10-15 minutes), place the mice in the IVIS chamber.
-
Acquire bioluminescent images. The light emitted by the luciferase-expressing leukemia cells is proportional to the number of viable tumor cells.[9]
-
-
Data Analysis:
-
Using the imaging system's software, define a region of interest (ROI) covering the entire mouse or specific organs.
-
Quantify the total photon flux (photons/second) within the ROI for each mouse at each time point.
-
Compare the change in bioluminescence over time between the this compound treated group and the control group to determine the antileukemic efficacy. A reduction or stabilization of the signal in the treated group relative to the progressing signal in the control group indicates a therapeutic effect.[12]
-
Protocol 5: General Protocol for Acute Toxicity Assessment
Objective: To determine the acute toxicity (e.g., MTD or approximate LD50) of this compound in mice.
Procedure: This protocol is a general guideline based on the "up-and-down" procedure, which aims to reduce the number of animals used.[13]
-
Dose Selection: Start with an initial dose based on in vitro cytotoxicity or previously reported in vivo efficacy doses (e.g., starting at 10 mg/kg and using logarithmic dose spacing).
-
Dosing: Administer a single dose of this compound to one animal via the intended route (e.g., i.p.).
-
Observation: Observe the animal closely for clinical signs of toxicity (e.g., changes in posture, breathing, activity, weight loss) for at least 24-48 hours.
-
Dose Adjustment:
-
If the animal shows no signs of toxicity, the next animal is given a higher dose.
-
If the animal shows signs of severe toxicity or dies, the next animal is given a lower dose.
-
-
Endpoint: Continue this process until the MTD (the highest dose that does not cause significant toxicity or more than 10% weight loss) or the approximate LD50 can be estimated. A minimum of 5-10 animals are typically required.
-
Necropsy: A full necropsy and histopathological analysis of major organs should be performed on all animals to identify any target organ toxicity.
References
- 1. This compound Promotes PINK1-Parkin-Mediated Mitophagy Through MitoNEET Inhibition in Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mitochondrial mitoNEET Ligand this compound Is Protective in a Murine Model of Transient Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel mitoNEET ligand this compound improves therapeutic outcomes in an aged rat model of cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Imaging Enables High Resolution Preclinical Trials on Patients’ Leukemia Cells Growing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitophagy regulates mitochondrial network signaling, oxidative stress, and apoptosis during myoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioluminescence imaging of leukemia cell lines in vitro and in mouse xenografts: effects of monoclonal and polyclonal cell populations on intensity and kinetics of photon emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Noninvasive bioluminescent imaging of primary patient acute lymphoblastic leukemia: a strategy for preclinical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
Troubleshooting & Optimization
NL-1 Solubility: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of NL-1 in DMSO and other solvents. It includes quantitative data, experimental protocols for dissolution, and a troubleshooting guide to address common challenges encountered during experiments.
This compound Solubility Data
The solubility of this compound can vary between different solvents and is influenced by factors such as solvent purity and water content. Below is a summary of reported solubility values.
| Solvent | Concentration (mg/mL) | Molar Equivalent | Notes |
| DMSO | 250 mg/mL | 745.25 mM | Requires sonication to achieve this concentration.[1] |
| DMSO | 67 mg/mL | 199.72 mM | It is recommended to use fresh DMSO as absorbed moisture can reduce solubility.[2] |
| Ethanol | 8 mg/mL | - | |
| Water | Insoluble | - | - |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL | 6.20 mM | A clear solution can be achieved by adding solvents sequentially: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[1] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL | 6.20 mM | A clear solution can be achieved by adding solvents sequentially: 10% DMSO >> 90% (20% SBE-β-CD in saline).[1] |
| In Vivo Formulation 3 | ≥ 2.08 mg/mL | 6.20 mM | A clear solution can be achieved by adding solvents sequentially: 10% DMSO >> 90% corn oil.[1] |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that researchers may encounter when working with this compound.
Q1: My this compound is not dissolving in DMSO at the expected concentration. What should I do?
A1: Several factors can affect the dissolution of this compound in DMSO.
-
Check DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of this compound.[2] Always use fresh, anhydrous DMSO from a recently opened bottle.
-
Use Sonication: For higher concentrations (e.g., 250 mg/mL), sonication is necessary to facilitate dissolution.[1]
-
Gentle Warming: Gentle warming of the solution can aid in dissolution. However, be cautious and avoid high temperatures to prevent degradation of the compound.
-
Verify Compound Purity: Ensure the purity of your this compound sample, as impurities can affect solubility.
Q2: I observed precipitation when I added my DMSO stock solution of this compound to an aqueous buffer. How can I prevent this?
A2: This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in water.
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous medium.
-
Use a Surfactant: For in vivo and some in vitro applications, the use of a surfactant like Tween-80 can help to maintain the solubility of this compound in aqueous solutions.[1]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, try a stepwise dilution. Add a small volume of the buffer to the DMSO stock, mix well, and then gradually add this mixture to the rest of the buffer while vortexing.
-
Consider a Co-solvent System: For in vivo studies, specific formulations using co-solvents like PEG300 and Tween-80 have been documented to improve solubility.[1]
Q3: How should I prepare this compound for in vivo experiments?
A3: A common method for preparing this compound for in vivo administration involves a multi-solvent system. A detailed protocol is as follows:
-
Dissolve this compound in DMSO to make up 10% of the final volume.
-
Add PEG300 to constitute 40% of the final volume and mix thoroughly.
-
Add Tween-80 to make up 5% of the final volume and ensure the solution is clear.
-
Finally, add saline to bring the solution to its final volume (45%). This method has been shown to yield a clear solution with a solubility of at least 2.08 mg/mL.[1]
Q4: How should I store my this compound stock solution?
A4: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot your stock solution into smaller volumes. For long-term storage, solutions can be kept at -80°C for up to two years or at -20°C for one year.[3]
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
A workflow for troubleshooting this compound dissolution.
References
Technical Support Center: NL-1 Stability and Storage for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of NL-1, a mitoNEET inhibitor. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound powder should be stored at -20°C. Under these conditions, it is stable for up to three years[1].
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store these aliquots at -80°C, where they are stable for up to one year. For shorter-term storage, aliquots can be kept at -20°C for up to one month[1].
Q3: My experiment runs for 72 hours at 37°C. Is this compound stable under these conditions in cell culture media?
A3: While specific quantitative data for this compound stability at 37°C in various cell culture media is not extensively published, the general class of thiazolidinediones (TZDs), to which this compound belongs, can exhibit instability under certain conditions. It is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment to minimize potential degradation. For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals.
Q4: I observed reduced activity of this compound in my experiments. What could be the cause?
A4: Reduced activity of this compound could be due to several factors:
-
Improper Storage: Ensure that both the solid compound and stock solutions have been stored according to the recommended conditions.
-
Degradation in Experimental Conditions: this compound, like other thiazolidinediones, may be susceptible to degradation in basic (high pH) aqueous solutions and upon exposure to UV light[2]. Ensure the pH of your experimental buffer or medium is within a stable range and protect your solutions from light.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of stock solutions can lead to degradation. It is crucial to store this compound in single-use aliquots.
Q5: Are there any known degradation pathways for this compound?
A5: While the specific degradation pathways for this compound have not been fully elucidated in the public domain, studies on other thiazolidinediones, such as pioglitazone, indicate that the thiazolidinedione ring can be susceptible to hydrolysis under basic conditions. Photodegradation upon exposure to UV light is also a potential degradation pathway for this class of compounds[2].
Troubleshooting Guide
This guide addresses common issues related to this compound stability that you might encounter during your experiments.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected results between experiments. | Degradation of this compound stock solution. | Prepare fresh stock solutions and aliquot them for single use. Always store aliquots at -80°C for long-term storage or -20°C for short-term use. Avoid using stock solutions that have been stored for longer than the recommended period[1]. |
| Loss of this compound activity during a long-term cell culture experiment. | Instability of this compound in the cell culture medium at 37°C. | Prepare fresh working solutions of this compound from a frozen stock aliquot for each experiment. For experiments lasting several days, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours. |
| Precipitation of this compound in aqueous buffers or media. | Poor solubility of this compound. | Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.5%) and that the this compound concentration is within its solubility limit in the final experimental medium. Gentle warming or vortexing may aid dissolution, but avoid excessive heat. |
| Variable results in experiments conducted under ambient light. | Photodegradation of this compound. | Protect this compound solutions from light by using amber vials or by wrapping containers with aluminum foil. Conduct experimental manipulations in a timely manner to minimize light exposure. |
Stability Data Summary
The following table summarizes the known stability data for this compound.
| Form | Storage Temperature | Stability Duration | Source |
| Solid Powder | -20°C | Up to 3 years | [1] |
| Solution in DMSO | -80°C | Up to 1 year | [1] |
| Solution in DMSO | -20°C | Up to 1 month | [1] |
Experimental Protocols
Protocol for Assessing this compound Stability in an Aqueous Buffer
This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer at a given temperature.
1. Materials:
- This compound solid powder
- High-purity DMSO
- Experimental buffer of choice (e.g., PBS, pH 7.4)
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
- Incubator or water bath
2. Procedure:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Dilute the stock solution with the experimental buffer to the final desired concentration (e.g., 10 µM).
- Immediately after preparation (t=0), take an aliquot of the solution for HPLC analysis. This will serve as the initial concentration reference.
- Incubate the remaining solution at the desired temperature (e.g., 37°C).
- At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), withdraw aliquots and analyze them by HPLC.
- Quantify the peak area of this compound at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Protocol for Photostability Testing (adapted from ICH Q1B Guidelines)
This protocol is designed to assess the sensitivity of this compound to light exposure.
1. Materials:
- This compound solution (in a transparent, photostable solvent like water or cyclohexane)
- Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., xenon lamp or a combination of cool white and near-UV lamps).
- Transparent and light-protective (e.g., amber glass or foil-wrapped) containers.
- HPLC system.
2. Procedure:
- Prepare a solution of this compound at a known concentration.
- Divide the solution into two sets of containers: one transparent and one light-protected (control).
- Expose both sets of samples to a controlled light source in the photostability chamber. According to ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV radiation[3][4][5][6][7].
- At specific time intervals, withdraw samples from both the exposed and control containers.
- Analyze the samples by HPLC to determine the concentration of this compound.
- Compare the degradation of the light-exposed sample to the control sample to determine the extent of photodegradation.
Visualizations
This compound Experimental Workflow
Caption: Workflow for assessing this compound stability in an experimental setting.
Simplified MitoNEET Signaling Pathway
Caption: Simplified pathway showing this compound inhibition of mitoNEET and downstream effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. jordilabs.com [jordilabs.com]
- 6. ikev.org [ikev.org]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Optimizing NL-1 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of NL-1 in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of mitoNEET, a protein located on the outer mitochondrial membrane.[1] In cancer research, this compound has demonstrated anti-leukemic effects by inducing cell death through the activation of the autophagic pathway.[1][2] It has also been investigated for its neuroprotective properties in the context of ischemic stroke, where it can reduce oxidative stress and modulate mitochondrial function.[3]
Q2: What is a typical starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental goals. However, based on published data, a good starting point for a dose-response experiment would be in the micromolar (µM) range. For many acute lymphoblastic leukemia (ALL) cell lines, IC50 values (the concentration that inhibits 50% of cell growth) range from approximately 30 µM to 95 µM.[1] In neuronal cells, an IC50 of 5.95 µM was observed for the reduction of hydrogen peroxide.[3] A concentration of 10 µM has been used to study its effects on mitochondrial respiration.[3]
Q3: How should I prepare and store my this compound stock solution?
To ensure the stability and efficacy of this compound, it is crucial to follow proper preparation and storage procedures. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4] If the compound is light-sensitive, it should be protected from light. For experiments, it is recommended to prepare fresh dilutions from the stock solution in your cell culture medium. Avoid storing this compound in media for extended periods, as this can lead to degradation or precipitation.[4]
Q4: How long should I incubate my cells with this compound?
The incubation time will vary depending on the cell type and the biological process being investigated. For cell viability assays with leukemic cell lines, incubation times of 72 hours have been reported.[1] For studies on autophagy or chemotaxis, shorter incubation times of around 6 hours have been used.[1] It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration in cell culture experiments.
Problem 1: High Levels of Cell Death or Low Cell Viability
| Possible Cause | Solution |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal concentration. Start with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to identify a suitable window.[4] |
| Prolonged exposure to this compound. | Reduce the incubation time. A time-course experiment can help determine the minimum time required to observe the desired effect.[4] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a solvent-only control in your experiments.[4] |
| Cell line is particularly sensitive. | Some cell lines are more sensitive to chemical treatments. Consider using a more robust cell line if possible, or perform extensive optimization of concentration and exposure time.[4] |
Problem 2: Inconsistent or Unexpected Experimental Results
| Possible Cause | Solution |
| This compound precipitation. | High concentrations of small molecules can sometimes precipitate in aqueous media. Visually inspect the culture medium for any signs of precipitation after adding this compound. Ensure the stock solution is fully dissolved before adding it to the medium. |
| Off-target effects. | While this compound is a mitoNEET inhibitor, very high concentrations may lead to off-target effects. Correlate your findings with known downstream signaling of mitoNEET inhibition to ensure the observed effects are on-target. |
| General cell culture issues. | Poor cell health can lead to unreliable results. Ensure proper aseptic technique to avoid contamination (bacterial, fungal, mycoplasma).[5][6] Monitor and maintain optimal culture conditions such as pH, temperature, and CO2 levels.[6] |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Effect | IC50 Value (µM) | Reference |
| REH | Inhibition of cell growth | 47.35 | [1] |
| REH/Ara-C | Inhibition of cell growth | 56.26 | [1] |
| SUP-B15 | Inhibition of cell growth | 29.48 | [1] |
| NALM-6 | Inhibition of cell growth | 94.26 | [1] |
| TOM-1 | Inhibition of cell growth | ~60 | [1] |
| BV-173 | Inhibition of cell growth | ~60 | [1] |
| NALM-1 | Inhibition of cell growth | ~60 | [1] |
| JM1 | Inhibition of cell growth | ~60 | [1] |
| N2A (neuronal cells) | Decrease in hydrogen peroxide production | 5.95 | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve
This protocol describes a method to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., Resazurin, MTT)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[4]
-
Include a vehicle-only control (e.g., medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 72 hours) at 37°C, 5% CO2.[7]
-
-
Cell Viability Assay:
-
Follow the manufacturer's instructions for your chosen cell viability reagent. For an MTT assay, for example, add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C.[7]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[7]
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength using a microplate reader.[7]
-
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Troubleshooting flowchart for high cell death.
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting NL-1 Variability in In Vivo Studies
Welcome to the technical support center for researchers utilizing NL-1 in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-animal variability in the therapeutic response to this compound. What are the potential causes and how can we mitigate this?
High inter-animal variability is a common challenge in in vivo studies and can arise from multiple sources. Key factors to consider include:
-
Animal Characteristics: Genetic background, age, sex, and weight can all influence drug metabolism and response.
-
Experimental Procedures: Inconsistencies in dosing, timing of administration, and handling can introduce significant variability.
-
Drug Formulation: The stability and homogeneity of the this compound formulation are critical for consistent delivery.
-
Environmental Factors: Stress from the housing environment or experimental procedures can alter physiological responses.
Troubleshooting Strategies:
| Potential Cause | Recommended Solution |
| Genetic Heterogeneity | Use a well-characterized, isogenic animal strain to minimize genetic differences. |
| Age and Weight Differences | Standardize the age and weight range of the animals used in the study. Randomize animals into treatment groups based on body weight. |
| Inconsistent Dosing | Ensure accurate and consistent administration by using calibrated equipment and proper techniques. For intraperitoneal injections, follow a standardized protocol. |
| Formulation Issues | Prepare fresh this compound formulations for each experiment. Ensure the vehicle is appropriate and that this compound is fully solubilized or evenly suspended. |
| Animal Stress | Acclimatize animals to the facility and handling procedures for at least one week prior to the experiment. Maintain a consistent and controlled environment (e.g., temperature, light-dark cycle). |
For guidance on improving experimental design to reduce variability, researchers can refer to the principles of randomization, blinding, and including appropriate control groups.[1][2][3][4]
Q2: What is the optimal dose and administration route for this compound in mice for neuroprotection studies?
The optimal dose and route of administration can vary depending on the specific animal model and therapeutic indication. However, based on published studies, a common starting point for neuroprotection models is:
| Parameter | Recommendation |
| Administration Route | Intraperitoneal (IP) injection |
| Dosage | 10 mg/kg |
| Timing | Can be administered at the time of reperfusion in ischemia models. |
Source: Data compiled from studies on this compound as a mitoNEET ligand in ischemic stroke models.
It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions.[5][6][7][8]
Q3: How can we confirm target engagement of this compound in vivo?
Confirming that this compound is interacting with its intended targets, such as Neuroligin-1 at the synapse or mitoNEET in mitochondria, is essential. This can be achieved through a combination of techniques:
-
Western Blotting: To quantify the levels of this compound and its downstream signaling molecules in tissue homogenates.
-
Co-immunoprecipitation (Co-IP): To demonstrate the physical interaction between this compound and its binding partners (e.g., Neurexin-1).
Troubleshooting Guides
Guide 1: Inconsistent this compound Protein Levels in Brain Tissue
Problem: Western blot analysis reveals significant variability in this compound protein levels between animals in the same treatment group.
Potential Causes & Solutions:
| Cause | Solution |
| Incomplete Tissue Homogenization | Ensure complete and consistent homogenization of brain tissue samples. Use a standardized protocol with a specified buffer volume to tissue weight ratio. |
| Variable Protein Extraction Efficiency | Use a lysis buffer optimized for brain tissue and ensure consistent incubation times and temperatures. |
| Uneven Protein Loading | Accurately determine the protein concentration of each lysate using a reliable method (e.g., BCA assay) and load equal amounts of total protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.[9][10][11] |
| Antibody Performance | Validate the specificity and optimal dilution of the primary antibody for this compound. Ensure consistent incubation times and washing steps. |
Guide 2: Difficulty Detecting Neurexin-Neuroligin-1 Interaction via Co-IP
Problem: Failure to detect a co-immunoprecipitation signal between Neurexin-1 and Neuroligin-1 after this compound treatment.
Potential Causes & Solutions:
| Cause | Solution |
| Inefficient Cell Lysis | Use a non-denaturing lysis buffer that preserves protein-protein interactions. |
| Low Abundance of the Complex | Increase the amount of starting material (protein lysate). |
| Antibody Issues | Use an antibody that recognizes the native conformation of the target protein for immunoprecipitation. Ensure the antibody is validated for Co-IP. |
| Insufficient Washing | Optimize the number and stringency of wash steps to reduce non-specific binding without disrupting the specific interaction. |
| Transient Interaction | Consider cross-linking agents to stabilize the interaction before cell lysis. |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice
-
Preparation:
-
Prepare the this compound solution in a sterile vehicle suitable for IP injection (e.g., saline, DMSO/saline mixture). The final concentration should be calculated based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice.
-
Warm the solution to room temperature to avoid causing hypothermia in the animals.
-
Use a new sterile syringe and a 25-27 gauge needle for each animal.
-
-
Restraint:
-
Gently restrain the mouse by grasping the loose skin over the shoulders and neck.
-
-
Injection:
-
Position the mouse so its head is tilted slightly downwards.
-
Insert the needle, bevel up, into the lower right quadrant of the abdomen at a 15-20 degree angle. This location helps to avoid puncturing the cecum or bladder.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Slowly inject the this compound solution.
-
-
Post-injection:
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.[12][13][14]
Protocol 2: Western Blot for this compound Quantification in Mouse Brain Tissue
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Centrifuge the homogenate to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against this compound overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Protocol 3: Co-immunoprecipitation of Neurexin-1 and Neuroligin-1
-
Cell Lysis:
-
Lyse brain tissue or cultured cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
-
Pre-clearing:
-
Incubate the lysate with protein A/G agarose/sepharose beads to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against Neurexin-1 or Neuroligin-1 overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
Visualizations
Signaling Pathways
Caption: this compound Signaling Pathways.
Experimental Workflow
Caption: In Vivo Experimental Workflow.
Logical Relationships in Troubleshooting
Caption: Troubleshooting High Variability.
References
- 1. Designing animal studies to improve research reproducibility and reduce animal use | EurekAlert! [eurekalert.org]
- 2. anzccart.adelaide.edu.au [anzccart.adelaide.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. cmmcp.org [cmmcp.org]
- 6. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 9. Neuroligin-1 in brain and CSF of neurodegenerative disorders: investigation for synaptic biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western blot in homogenised mouse brain samples [protocols.io]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Neurexin mediates the assembly of presynaptic terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Soluble Ectodomain of Neuroligin 1 Decreases Synaptic Activity by Activating Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Protein in Brain Tissue by Western Immunoblot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Identifying and mitigating NL-1 off-target effects
NL-1 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects associated with the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known primary off-target?
This compound is a potent inhibitor of Tyrosine Kinase A (TKA), a key regulator of cell proliferation and survival. However, at higher concentrations, this compound is known to inhibit Tyrosine Kinase B (TKB), which can lead to unintended cellular toxicity.
Q2: I'm observing significant cytotoxicity in my cell line at concentrations where I expect to see specific inhibition of TKA. Could this be an off-target effect?
Yes, this is a common indicator of off-target activity. The cytotoxic effects are likely due to the inhibition of TKB. We recommend performing a dose-response experiment and comparing the concentration at which you observe cytotoxicity with the known IC50 values for both TKA and TKB.
Q3: How can I experimentally distinguish between on-target and off-target effects of this compound?
To differentiate between on-target and off-target effects, you can employ several strategies:
-
Use a structurally unrelated TKA inhibitor: If a different TKA inhibitor does not produce the same cytotoxic effect, it suggests the toxicity of this compound is due to an off-target effect.
-
Rescue experiment: If the cytotoxicity can be reversed by expressing a constitutively active form of a downstream effector of TKB, it points to TKB as the off-target.
-
CRISPR/Cas9 knockout: Test the effect of this compound in a TKB knockout cell line. The absence of cytotoxicity in these cells would confirm TKB as the off-target.
Troubleshooting Guides
Problem 1: Unexpected Cell Death at High Concentrations of this compound
-
Symptom: Increased apoptosis or decreased cell viability observed at this compound concentrations above the IC50 for the primary target (TKA).
-
Possible Cause: Off-target inhibition of TKB, a kinase involved in a critical cell survival pathway.
-
Troubleshooting Steps:
-
Confirm the Dose-Response: Perform a detailed dose-response curve for this compound in your cell line and determine the EC50 for cytotoxicity.
-
Analyze Key Signaling Nodes: Use Western blotting to probe the phosphorylation status of direct downstream targets of both TKA and TKB. A decrease in the phosphorylation of a TKB-specific substrate would indicate off-target activity.
-
Perform a Kinase Profile: To identify the full spectrum of off-targets, consider running a comprehensive in vitro kinase profiling assay.
-
Problem 2: Discrepancy Between In Vitro Potency and Cellular Activity
-
Symptom: The concentration of this compound required to achieve a cellular effect is much higher than its in vitro IC50 for TKA.
-
Possible Cause: This could be due to poor cell permeability of the compound, active efflux from the cell, or rapid metabolism of this compound.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Utilize a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.
-
Evaluate Compound Stability: Measure the concentration of this compound in the cell culture medium over time to assess its stability.
-
Use Efflux Pump Inhibitors: Co-treat cells with known inhibitors of ABC transporters to see if the potency of this compound increases.
-
Quantitative Data Summary
The following table summarizes the key in vitro and cellular potency data for this compound.
| Parameter | TKA | TKB | Cell Line X |
| Biochemical IC50 | 10 nM | 500 nM | N/A |
| Cellular EC50 (Target) | 50 nM | N/A | 50 nM |
| Cellular EC50 (Cytotoxicity) | N/A | N/A | 800 nM |
Experimental Protocols
Protocol 1: Western Blot Analysis of TKA and TKB Pathway Activity
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0, 10 nM, 50 nM, 200 nM, 1 µM, 5 µM) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-TKA (downstream target), TKA, p-TKB (downstream target), TKB, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate for 10 minutes to stabilize the luminescent signal and measure on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and fit a dose-response curve to determine the EC50 for cytotoxicity.
Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Decision tree for mitigating this compound off-target effects.
Technical Support Center: Enhancing the In Vivo Bioavailability of NL-1
Welcome to the technical support center for NL-1, a potent mitoNEET inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of this compound, a hydrophobic compound with inherent bioavailability limitations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support the successful design and execution of your in vivo experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of mitoNEET, a [2Fe-2S] iron-sulfur protein located on the outer mitochondrial membrane. As a hydrophobic compound, this compound faces challenges with aqueous solubility, which can impact its bioavailability in vivo. Its primary mechanism of action involves binding to mitoNEET, which plays a crucial role in regulating mitochondrial iron homeostasis, reactive oxygen species (ROS) production, and cellular bioenergetics. By inhibiting mitoNEET, this compound has been shown to induce PINK1/Parkin-mediated mitophagy, a cellular process that removes damaged mitochondria, thereby reducing oxidative stress and apoptosis. This mechanism underlies its therapeutic potential in conditions like cancer and neurodegenerative diseases.
Q2: Why is the bioavailability of this compound a concern for in vivo research?
A2: The low aqueous solubility of this compound is the primary reason for bioavailability concerns. For a drug to be effective when administered, for instance orally, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poorly soluble compounds like this compound tend to have low dissolution rates, leading to incomplete absorption and, consequently, low and variable bioavailability. This can result in suboptimal drug exposure at the target site and inconsistent experimental outcomes.
Q3: What are the recommended formulation strategies to improve the in vivo bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of hydrophobic drugs like this compound. These include:
-
Co-solvents and Surfactants: Using a mixture of a water-miscible organic solvent (co-solvent) like DMSO or ethanol (B145695) and a surfactant can help to solubilize this compound in an aqueous vehicle for injection.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can encapsulate this compound, improving its solubility and facilitating its absorption.
-
Polymeric Nanoparticles: Encapsulating this compound in biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) can protect it from degradation, control its release, and enhance its uptake by cells.[1]
-
Particle Size Reduction: Decreasing the particle size of this compound to the micro- or nanoscale (nanonization) increases the surface area-to-volume ratio, which can significantly improve its dissolution rate.
Q4: What administration routes are suitable for in vivo studies with this compound?
A4: The choice of administration route depends on the experimental goals and the formulation.
-
Intraperitoneal (IP) Injection: This is a common route for preclinical in vivo studies of compounds with limited oral bioavailability. It allows for direct absorption into the systemic circulation, bypassing first-pass metabolism in the liver.
-
Oral Gavage: If the aim is to study the oral bioavailability of a specific this compound formulation, oral gavage is the appropriate method. However, due to this compound's inherent properties, significant formulation work is required to achieve adequate oral absorption.
-
Intravenous (IV) Injection: IV administration ensures 100% bioavailability and is often used as a reference in pharmacokinetic studies to determine the absolute bioavailability of other formulations.
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your in vivo experiments with this compound.
| Problem | Possible Cause | Solution |
| Precipitation of this compound during formulation preparation or upon injection. | Inherent low aqueous solubility of this compound. Incompatible vehicle components. pH of the vehicle is not optimal. | Increase the concentration of the co-solvent or surfactant. Explore different co-solvent/surfactant combinations. Consider using a cyclodextrin-based formulation to enhance solubility. For nanoparticle formulations, ensure proper dispersion and stability. |
| High variability in experimental results between animals. | Inconsistent dosing due to improper technique (e.g., incorrect IP injection or oral gavage). Variable bioavailability due to the formulation. Inherent biological variability between animals. | Ensure all personnel are thoroughly trained in the administration technique. Use a consistent and validated formulation for all animals. Increase the number of animals per group to improve statistical power. |
| Signs of toxicity or animal distress after administration. | The formulation vehicle (e.g., high concentration of DMSO) may be causing toxicity. The dose of this compound may be too high. The injection was performed incorrectly, causing tissue damage. | Reduce the concentration of potentially toxic excipients in the vehicle. Conduct a dose-response study to determine the maximum tolerated dose (MTD). Ensure proper administration technique to avoid injury. |
| Lack of efficacy in the in vivo model. | Insufficient bioavailability of the this compound formulation. The dose is too low to achieve a therapeutic concentration at the target site. Rapid metabolism and clearance of this compound. The experimental model is not suitable. | Optimize the formulation to improve bioavailability. Conduct a pharmacokinetic study to determine the plasma concentration of this compound. Perform a dose-escalation study. Re-evaluate the suitability of the animal model for the research question. |
III. Data Presentation: Comparative In Vivo Performance of a Model Hydrophobic Drug in Different PLGA Nanoparticle Formulations
| Formulation | Stabilizer | Organic Solvent | Particle Size (nm) | In Vivo Drug Release Duration (days) |
| Formulation A | DMAB | Ethyl Acetate (B1210297) (EA) | 116.0 ± 2.6 | 9 |
| Formulation B | DMAB | DCM:EA (70:30) | 253.0 ± 5.5 | 5 |
| Formulation C | PVA | Ethyl Acetate (EA) | 279.3 ± 2.5 | 3 |
Data adapted from a study on estradiol-loaded PLGA nanoparticles in rats.[2][3][4][5] This table demonstrates that smaller particle sizes, achieved with the DMAB stabilizer and ethyl acetate as the solvent, resulted in a more sustained release of the hydrophobic drug in vivo.
IV. Experimental Protocols
A. Preparation of an this compound Formulation for Intraperitoneal Injection (Example)
This protocol describes a general method for preparing a solution of this compound for IP injection using a co-solvent and surfactant.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Kolliphor® EL (formerly Cremophor® EL) or similar surfactant
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add a small volume of DMSO to the this compound powder. The volume should be just enough to completely dissolve the compound. Vortex thoroughly.
-
Adding Surfactant: Add the surfactant to the DMSO/NL-1 solution. A common ratio is 1:1 (v/v) of DMSO to surfactant. Vortex until the solution is clear and homogenous.
-
Diluting with Saline: Slowly add sterile saline to the mixture while vortexing to reach the final desired concentration. The final concentration of DMSO should ideally be below 10% to minimize toxicity.
-
Final Formulation: The final formulation should be a clear, homogenous solution. Visually inspect for any signs of precipitation before administration.
B. In Vivo Bioavailability Study Protocol (Adapted for this compound)
This protocol outlines the key steps for a basic pharmacokinetic study in mice to assess the bioavailability of an this compound formulation.
Animals:
-
Male or female C57BL/6 mice (8-10 weeks old)
Groups:
-
Group 1 (IV): this compound administered intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg) to determine 100% bioavailability.
-
Group 2 (IP or Oral): this compound formulation administered via the desired route (e.g., IP injection or oral gavage) at a higher dose (e.g., 10 mg/kg).
Procedure:
-
Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (with free access to water) before dosing, especially for oral administration studies.
-
Dosing: Administer the this compound formulation to each mouse according to its assigned group and dose. Record the exact time of administration for each animal.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][6][7]
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.
-
Bioavailability (F%): (AUCoral or IP / AUCIV) x (DoseIV / Doseoral or IP) x 100.
-
V. Visualizations
A. Signaling Pathway of this compound Action
B. Experimental Workflow for Improving this compound Bioavailability
Disclaimer: This technical support center provides general guidance for research purposes only. All in vivo experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Researchers should perform their own optimization and validation for their specific experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. PLGA nanoparticles for oral delivery of hydrophobic drugs: influence of organic solvent on nanoparticle formation and release behavior in vitro and in vivo using estradiol as a model drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PLGA nanoparticles for oral delivery of hydrophobic drugs: influence of organic solvent on nanoparticle formation and release behavior in vitro and in vivo using estradiol as a model drug. | Semantic Scholar [semanticscholar.org]
- 6. blog.truegeometry.com [blog.truegeometry.com]
- 7. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming NL-1 Resistance in Leukemia Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NL-1 in leukemia cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule ligand of the mitochondrial protein mitoNEET (CISD1).[1][2] It is derived from pioglitazone (B448) and belongs to the thiazolidinedione class of compounds.[1] this compound has demonstrated anti-leukemic activity, particularly in drug-resistant B-cell acute lymphoblastic leukemia (ALL).[1][2]
Q2: What is the mechanism of action of this compound in leukemia cells?
This compound induces cell death in leukemia cells primarily through the activation of the autophagic pathway.[1][2] Inhibition of autophagy has been shown to partially decrease this compound-induced tumor cell death.[1][2] Additionally, this compound impairs the migratory ability of leukemic cells in a process known as chemotaxis.[1][2]
Q3: Is this compound effective against drug-resistant leukemia cell lines?
Yes, this compound has shown specific activity in inducing death in drug-resistant populations of leukemic cells.[1][2] For example, it has been shown to be effective in a cytarabine (B982) (Ara-C)-resistant REH cell line (REH/Ara-C).[1][2] The IC50 value of this compound is comparable between the parental drug-sensitive cell line (REH) and the drug-resistant cell line (REH/Ara-C).[2]
Q4: What are the known resistance mechanisms to other leukemia treatments that this compound might overcome?
While research on specific this compound resistance is ongoing, it's a promising agent for overcoming resistance to conventional chemotherapies. For instance, the REH/Ara-C cell line, which is resistant to cytarabine, remains sensitive to this compound.[1][2] This cell line was not cross-resistant to other common chemotherapy agents like vincristine (B1662923) or methotrexate.[2] Resistance to many standard chemotherapies in acute myeloid leukemia (AML) can be multifactorial, involving mechanisms like drug efflux pumps (e.g., P-gp), alterations in signaling pathways (e.g., PI3K/AKT/mTOR, NF-κB), and mutations in genes like FLT3.[3][4]
Troubleshooting Guides
Problem 1: Inconsistent or no significant decrease in cell viability after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound concentration | Determine the optimal IC50 for your specific cell line. A concentration-dependent decrease in cell viability is expected.[2] Start with a dose-response experiment (e.g., 0-100 µM). |
| Cell line specific sensitivity | This compound has been shown to decrease cell viability in at least six different ALL cell lines.[2] However, sensitivity may vary. Confirm the expression of mitoNEET (CISD1) in your cell line, as it is the target of this compound.[2] |
| Solubility issues with this compound | Ensure this compound is properly dissolved. The vehicle/solvent (e.g., DMSO) concentration should be kept constant across all treatments and be at a non-toxic level.[1] |
| Contamination of cell culture | Check for microbial contamination (e.g., mycoplasma) which can affect cell health and drug response. |
| Incorrect assay for cell viability | Use a reliable method for assessing cell viability, such as the trypan blue dye exclusion method or MTT/XTT assays.[1] |
Problem 2: No observable inhibition of chemotaxis after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal chemoattractant | This compound has been shown to impair the migratory ability of leukemic cells irrespective of the chemoattractant used.[1][2] However, ensure you are using a chemoattractant known to induce migration in your cell line (e.g., CXCL12). |
| Incorrect assay setup | Use a standard chemotaxis assay, such as a transwell migration assay. Optimize the incubation time and cell density. |
| This compound concentration is too low | Perform a dose-response experiment to determine the effective concentration of this compound for inhibiting chemotaxis in your cell line. |
Problem 3: Difficulty in detecting autophagy induction by this compound.
| Possible Cause | Troubleshooting Step |
| Timing of observation | Autophagy is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting autophagy markers after this compound treatment. |
| Insensitive detection method | Use multiple methods to confirm autophagy induction. This can include Western blotting for LC3-II conversion, fluorescence microscopy for LC3 puncta formation, or flow cytometry-based assays. |
| Use of autophagy inhibitors | To confirm that the observed cell death is autophagy-dependent, pre-treat cells with an autophagy inhibitor like chloroquine (B1663885) (CQ) before adding this compound.[1] A reduction in this compound-mediated cell death in the presence of CQ would support the role of autophagy.[1] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Drug Resistance Profile | This compound IC50 (µM) | Reference |
| REH | Parental (Ara-C sensitive) | Comparable to REH/Ara-C | [2] |
| REH/Ara-C | Cytarabine (Ara-C) Resistant | Comparable to REH | [2] |
| Other ALL cell lines | - | Varies | [2] |
Note: The exact IC50 values were stated as "comparable" in the source material. Researchers should determine the specific IC50 for their experimental conditions.
Experimental Protocols
1. Cell Viability Assay (Trypan Blue Exclusion Method)
-
Seed leukemia cells (e.g., REH and REH/Ara-C) in a 24-well plate.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100 µM) or vehicle control (DMSO).
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Harvest the cells and resuspend in phosphate-buffered saline (PBS).
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viability using the formula: (Number of viable cells / Total number of cells) x 100.[1]
2. Chemotaxis Assay (Transwell Migration Assay)
-
Use a transwell insert with a polycarbonate membrane (e.g., 8 µm pore size).
-
Add a chemoattractant (e.g., CXCL12) to the lower chamber of the 24-well plate.
-
Pre-treat leukemia cells with this compound or vehicle control for a specified time.
-
Resuspend the pre-treated cells in serum-free media and add them to the upper chamber of the transwell insert.
-
Incubate for a period that allows for cell migration (e.g., 4-6 hours).
-
Remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
3. Autophagy Inhibition Assay
-
Seed leukemia cells in a 24-well plate.
-
Pre-treat one set of cells with an autophagy inhibitor, such as chloroquine (CQ), for 1-2 hours.
-
Treat the cells (with and without CQ pre-treatment) with this compound or vehicle control.
-
Incubate for the desired time period.
-
Assess cell viability using the trypan blue exclusion method or another suitable assay.
-
A significant reduction in this compound-induced cell death in the CQ-treated group compared to the group treated with this compound alone indicates autophagy-dependent cell death.[1]
Visualizations
Caption: Proposed signaling pathway of this compound in leukemia cells.
Caption: Workflow for evaluating this compound efficacy in resistant cells.
Caption: Logical flow for troubleshooting this compound experiments.
References
- 1. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
NL-1 Dosage Optimization for Neuroprotection Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NL-1, a potent mitoNEET ligand, in neuroprotection studies. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neuroprotection?
A1: this compound is a derivative of pioglitazone (B448) and acts as a ligand for the mitochondrial outer membrane protein, mitoNEET.[1] Its neuroprotective effects are primarily attributed to the modulation of mitochondrial function, leading to a reduction in oxidative stress and apoptosis.[2][3] By binding to mitoNEET, this compound helps regulate the redox and pH balance within mitochondria, which are critical in preventing reperfusion injury following ischemic events.[1]
Q2: What is a good starting concentration for this compound in in vitro neuroprotection assays?
A2: Based on published studies, a concentration range of 1 µM to 10 µM is a suitable starting point for in vitro experiments. An IC50 of 5.95 µM for the reduction of hydrogen peroxide production has been reported in N2A neuronal cells.[1] Efficacy in reducing apoptosis has been observed at concentrations of 1 µM and 10 µM in an in vitro model of ischemia-reperfusion injury.[2]
Q3: What is the recommended in vivo dosage for this compound in rodent models of neurodegeneration?
A3: An intraperitoneal (i.p.) injection of 10 mg/kg has been shown to be effective in a murine model of transient cerebral ischemic stroke, resulting in a significant reduction in infarct volume and edema.[1] Studies in aged female rats also demonstrated that a 10 mg/kg intravenous dose of this compound markedly improved survival and reduced infarct volume.[4] Interestingly, encapsulation of this compound in PLGA nanoparticles showed a similar protective effect at a much lower dose of 0.25 mg/kg.[4]
Q4: How should I prepare this compound for cell culture experiments?
A4: this compound is soluble in DMSO.[5] For cell culture applications, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What are the key signaling pathways modulated by this compound?
A5: this compound, by targeting mitoNEET, influences several critical signaling pathways involved in cell survival and death. It plays a role in mitochondrial homeostasis by regulating mitochondrial morphology and promoting biogenesis.[6] Furthermore, this compound has been shown to increase ATP production and induce mitophagy, the selective removal of damaged mitochondria.[6] By reducing oxidative stress, this compound can also modulate downstream pathways sensitive to reactive oxygen species (ROS), thereby preventing the activation of apoptotic cascades.[2][3]
Troubleshooting Guide
Issue 1: High variability in cell viability readouts in my neuroprotection assay.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform cell number is seeded in each well of your microplate. Use a hemocytometer or an automated cell counter for accurate cell counting.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outermost wells of the microplate for experimental conditions, as they are more prone to evaporation, leading to changes in media concentration. Fill these wells with sterile PBS or culture medium.
-
-
Possible Cause: Uneven distribution of the neurotoxic agent or this compound.
-
Solution: After adding the test compounds, gently mix the plate on an orbital shaker for a few minutes to ensure even distribution.
-
Issue 2: No significant neuroprotective effect of this compound is observed.
-
Possible Cause: Sub-optimal concentration of this compound.
-
Solution: Perform a dose-response curve with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal protective concentration for your specific cell type and injury model.
-
-
Possible Cause: The timing of this compound administration is not optimal.
-
Solution: The protective effect of this compound may be time-dependent. Test different pre-treatment, co-treatment, and post-treatment protocols to identify the most effective time window for this compound application in your experimental setup.
-
-
Possible Cause: The severity of the induced neuronal injury is too high.
-
Solution: Titrate the concentration of the neurotoxic agent or the duration of the insult (e.g., oxygen-glucose deprivation) to achieve a level of cell death (e.g., 50-70%) where a protective effect can be clearly observed.
-
Issue 3: this compound appears to be toxic to my cells at higher concentrations.
-
Possible Cause: Intrinsic cytotoxicity of this compound at high concentrations.
-
Solution: Determine the maximum non-toxic concentration of this compound for your specific cell line by performing a dose-response experiment without inducing neuronal injury. This will establish the therapeutic window for your neuroprotection studies.
-
-
Possible Cause: High concentration of the solvent (DMSO).
-
Solution: Ensure the final concentration of DMSO in your culture medium is below the toxic threshold for your cells (typically ≤ 0.1%). Prepare higher stock concentrations of this compound to minimize the volume of DMSO added to the wells.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 (H₂O₂ production) | N2A | 5.95 µM | Reduction of oxidative stress | [1] |
| Apoptosis Reduction | bEnd.3 | 1 µM & 10 µM | Enhanced cell survival | [2] |
| IC50 (Cell Viability) | REH leukemia cells | 47.35 µM | Decrease in cell viability | [5] |
| IC50 (Cell Viability) | REH/Ara-C cells | 56.26 µM | Decrease in cell viability | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Murine t-MCAO | 10 mg/kg | i.p. | 43% reduction in infarct volume, 68% reduction in edema | [1] |
| Aged Female Rat tMCAO | 10 mg/kg | i.v. | Markedly improved survival and reduced infarct volume | [4] |
| Aged Female Rat tMCAO | 0.25 mg/kg (nanoparticle) | i.v. | Equivalent protective effect to 10 mg/kg dose | [4] |
Experimental Protocols
In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)
This protocol describes a common method to mimic ischemic conditions in a neuronal cell culture.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Complete culture medium
-
Glucose-free DMEM or Neurobasal medium
-
Hypoxic chamber (e.g., with 1% O₂, 5% CO₂, 94% N₂)
-
This compound stock solution (in DMSO)
-
MTT or LDH assay kit
Procedure:
-
Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate if necessary.
-
To induce OGD, replace the complete culture medium with glucose-free medium.
-
Place the plate in a hypoxic chamber for a predetermined duration (e.g., 2-6 hours) to induce cell death.
-
After the OGD period, replace the glucose-free medium with complete culture medium (reperfusion).
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) either before, during, or after the OGD insult. Include a vehicle control (DMSO).
-
Incubate the cells for a further 24-48 hours.
-
Assess cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate with treated cells
Procedure:
-
After the desired treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the amount of LDH released from damaged cells into the culture medium.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plate with treated cells
Procedure:
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the LDH assay kit manufacturer's protocol to mix the supernatant with the reaction mixture.
-
Incubate the mixture at room temperature for the recommended time (usually 10-30 minutes).
-
Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader. The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of damaged cells.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the treated cells (both adherent and suspension) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Proposed signaling pathway of this compound in neuroprotection.
Caption: General experimental workflow for this compound neuroprotection studies.
References
- 1. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle formulation and in vitro efficacy testing of the mitoNEET ligand this compound for drug delivery in a brain endothelial model of ischemic reperfusion-injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel mitoNEET ligand this compound improves therapeutic outcomes in an aged rat model of cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. MitoNEET Provides Cardioprotection via Reducing Oxidative Damage and Conserving Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of NL-1 (mitoNEET Inhibitor)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of NL-1, a potent mitoNEET inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the chemical name and structure of this compound?
A1: The chemical name for this compound is (Z)-2-(5-(4-(tert-butyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid. Its structure is shown below.
Q2: What is the primary application of this compound in research?
A2: this compound is a mitoNEET inhibitor investigated for its therapeutic potential in various diseases. It has shown antileukemic effects and neuroprotective properties in models of ischemic stroke.[1] Its mechanism of action involves the modulation of mitochondrial function, including reducing oxidative stress and inducing mitophagy.[1][2][3]
Q3: What is the general synthetic route for this compound?
A3: this compound is synthesized via a Knoevenagel condensation reaction. This involves the reaction of rhodanine-3-acetic acid with 4-(tert-butyl)benzaldehyde in the presence of a basic catalyst.
Experimental Protocols
Synthesis of Rhodanine-3-acetic Acid (Starting Material)
A common method for synthesizing the starting material, rhodanine-3-acetic acid, involves the reaction of glycine (B1666218) with carbon disulfide and sodium chloroacetate (B1199739).[4] A microwave-assisted protocol has been reported to be efficient.[4]
Microwave-Assisted Synthesis Protocol: [4]
-
In a microwave reactor vessel, combine glycine (1 mmol), 22% sodium hydroxide (B78521) solution, and carbon disulfide (1 mmol) in 3 mL of water.
-
Microwave the mixture at 100°C for 5 minutes.
-
After cooling to 40°C, add sodium chloroacetate (1 mmol) to the reaction mixture.
-
Microwave the mixture again at 100°C for 5 minutes.
-
After cooling to 40°C, add 3 mL of concentrated hydrochloric acid.
-
Heat the reaction at 110°C for 20-30 minutes.
-
The crude product can be extracted with ethyl acetate (B1210297) and purified.
Synthesis of this compound via Knoevenagel Condensation
This protocol is based on general procedures for the Knoevenagel condensation of rhodanine (B49660) derivatives with aromatic aldehydes.[5][6][7]
Materials:
-
Rhodanine-3-acetic acid
-
4-(tert-butyl)benzaldehyde
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
Procedure:
-
In a round-bottom flask, dissolve rhodanine-3-acetic acid (1 equivalent) and 4-(tert-butyl)benzaldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Wash the solid with cold ethanol to remove impurities.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive starting materials. | Use freshly purified or commercially sourced rhodanine-3-acetic acid and 4-(tert-butyl)benzaldehyde. |
| Insufficient catalyst. | Increase the amount of piperidine or try an alternative catalyst like triethylamine (B128534) (TEA) or ethylenediamine (B42938) diacetate (EDDA).[5] | |
| Low reaction temperature. | Ensure the reaction is refluxing at the appropriate temperature for the solvent used. | |
| Presence of Multiple Spots on TLC (Side Reactions) | Self-condensation of 4-(tert-butyl)benzaldehyde. | Use a weaker base or a catalytic amount of a stronger base. Running the reaction at a lower temperature may also help. |
| Michael addition of rhodanine-3-acetic acid to the this compound product. | Use a stoichiometric amount of the reactants. A less polar solvent might also disfavor this side reaction.[8] | |
| Difficulty in Product Purification | Product is co-eluting with starting materials during column chromatography. | Adjust the solvent system for column chromatography to achieve better separation. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) can be an effective alternative. |
| Oily product that is difficult to crystallize. | Try triturating the oil with a non-polar solvent like hexane (B92381) to induce solidification. | |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC until the starting materials are consumed. |
| Product loss during workup. | Ensure the pH of the aqueous phase during extraction is optimized to keep the carboxylic acid product in the organic layer. Be cautious not to use excessive washing volumes. |
Data Presentation
Table 1: Comparison of Catalysts for Knoevenagel Condensation of Rhodanine Derivatives
| Catalyst | Typical Solvent | Reaction Conditions | Reported Efficiency | Reference |
| Piperidine | Ethanol | Reflux | Good to Excellent | [7][9] |
| Triethylamine (TEA) | DMSO | 70°C | >98% Conversion | [5] |
| Ethylenediamine diacetate (EDDA) | Methanol | Reflux | Good | [10] |
| None (catalyst-free) | Choline chloride:urea (DES) | 90°C | Moderate to Good | [6] |
Mandatory Visualizations
This compound Synthesis Workflow
References
- 1. This compound Promotes PINK1-Parkin-Mediated Mitophagy Through MitoNEET Inhibition in Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Investigation of novel mitoNEET ligand this compound as a therapeutic for cereb" by Pushkar Saralkar [researchrepository.wvu.edu]
- 3. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodanine-3-acetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: NL-1 Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage NL-1 precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in aqueous solutions?
This compound precipitation can be triggered by several factors related to the physicochemical properties of the compound and the composition of the aqueous solution. Key contributors include:
-
pH: The solubility of this compound is often pH-dependent. If the pH of the solution approaches the isoelectric point (pI) of this compound, its net charge will be zero, minimizing repulsive electrostatic interactions and leading to aggregation and precipitation.
-
Concentration: Exceeding the solubility limit of this compound in a given aqueous medium will inevitably lead to precipitation.
-
Temperature: Temperature can influence the solubility of this compound. While solubility typically increases with temperature, some compounds exhibit retrograde solubility, becoming less soluble at higher temperatures.
-
Ionic Strength: The presence and concentration of salts can affect the solubility of this compound through mechanisms like the "salting out" effect, where high salt concentrations reduce solubility.
-
Buffer Composition: The choice of buffer species can impact this compound stability. Certain buffer ions may interact with this compound, promoting precipitation.
Q2: How can I determine the optimal pH to prevent this compound precipitation?
To identify the optimal pH for solubilizing this compound, it is recommended to perform a pH-solubility profile study. This involves preparing solutions of this compound across a range of pH values and measuring the concentration of the dissolved compound.
Q3: Are there any recommended excipients to improve the solubility of this compound?
Yes, various excipients can be used to enhance the solubility and prevent the precipitation of this compound. The choice of excipient will depend on the specific properties of this compound and the intended application. Common categories of solubilizing excipients include:
-
Surfactants: These agents can form micelles that encapsulate this compound, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with this compound, shielding it from the aqueous environment.
-
Polymers: Water-soluble polymers can interact with this compound, preventing its self-aggregation.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
Troubleshooting Guide
This guide addresses common issues encountered with this compound precipitation during experimental work.
| Issue | Potential Cause | Recommended Action |
| Precipitation upon initial dissolution | The concentration of this compound exceeds its intrinsic solubility in the chosen solvent. | - Reduce the concentration of this compound.- Use a solubilizing excipient (see FAQ Q3).- Adjust the pH of the solution away from the pI of this compound. |
| Precipitation after buffer addition | The buffer components are incompatible with this compound or the buffer pH is unfavorable for solubility. | - Screen different buffer systems.- Perform a pH-solubility study to identify the optimal pH range (see Experimental Protocols).- Evaluate the effect of ionic strength on this compound solubility. |
| Precipitation during storage | The solution is thermodynamically unstable, or there is a slow nucleation and growth of this compound crystals. | - Optimize the formulation by adding stabilizers.- Store solutions at a different temperature (evaluate both refrigerated and elevated temperatures).- Filter the solution through a 0.22 µm filter after preparation to remove any initial nuclei. |
| Precipitation upon temperature change | This compound exhibits temperature-dependent solubility. | - Determine the temperature-solubility profile of this compound.- If retrograde solubility is observed, maintain the solution at a lower temperature.- If solubility increases with temperature, consider gentle warming during dissolution, but be mindful of potential degradation. |
Experimental Protocols
Protocol 1: pH-Solubility Profile of this compound
Objective: To determine the solubility of this compound as a function of pH.
Materials:
-
This compound powder
-
A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate)
-
Deionized water
-
pH meter
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
Methodology:
-
Prepare a series of buffer solutions at different pH values (e.g., from pH 2 to pH 10).
-
Add an excess amount of this compound powder to a known volume of each buffer solution in separate vials. This ensures that a saturated solution is formed.
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for a predetermined equilibration time (e.g., 24-48 hours).
-
After equilibration, centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of dissolved this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Plot the measured solubility of this compound (y-axis) against the pH of the buffer (x-axis).
Visualizations
Best practices for handling and preparing NL-1 stock solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and preparing NL-1 stock solutions. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound powder?
A1: The recommended solvent for dissolving this compound powder is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] Use fresh, high-quality DMSO to ensure optimal solubility, as DMSO that has absorbed moisture can have reduced solvating power.[1]
Q2: What is the maximum concentration for an this compound stock solution in DMSO?
A2: this compound can be dissolved in DMSO at concentrations up to 250 mg/mL (745.25 mM).[2][3] However, for most in vitro cell-based assays, a starting stock solution of 10-20 mM is often sufficient and easier to work with.
Q3: How should I properly store the solid this compound compound and its stock solutions?
A3: Solid this compound powder should be stored at -20°C for up to 3 years.[1][2] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[1]
Q4: Can I sonicate this compound to aid dissolution?
A4: Yes, sonication is recommended to aid in the dissolution of this compound in DMSO, especially at higher concentrations.[2]
Q5: Is it necessary to filter my this compound stock solution?
A5: While not always mandatory, filtering your stock solution through a 0.22 µm syringe filter can help to remove any particulate matter that may not have dissolved, ensuring a clear solution for your experiments.
Troubleshooting Guide
Q1: My this compound precipitated out of solution after I diluted it in my aqueous cell culture medium. What should I do?
A1: This is a common issue when diluting a DMSO stock solution into an aqueous buffer. To resolve this:
-
Increase the final volume of your working solution: This will lower the final concentration of both this compound and DMSO, which can help keep the compound in solution.
-
Use a pre-warmed medium: Adding the stock solution to a medium that is at 37°C can sometimes help with solubility.
-
Vortex gently while adding the stock solution: This can help to disperse the compound quickly and prevent localized high concentrations that are prone to precipitation.
-
Consider a formulation with surfactants: For in vivo studies, a formulation including PEG300 and Tween 80 has been suggested to improve solubility.[1] A similar approach with a very low, cell-tolerated concentration of a non-ionic surfactant might be tested for in vitro assays.
Q2: I'm not seeing the expected biological effect in my cell-based assay. Could my this compound stock solution be the problem?
A2: Yes, an improperly prepared or stored stock solution can lead to a lack of biological activity. Here's a checklist to troubleshoot:
-
Verify the concentration of your stock solution: If possible, use a spectrophotometer to confirm the concentration of your stock solution.
-
Check the age and storage of your stock solution: If your stock solution is old or has been subjected to multiple freeze-thaw cycles, it may have degraded. It is best to use a freshly prepared stock solution or a new aliquot.[1]
-
Rule out solvent effects: Prepare a vehicle control with the same final concentration of DMSO to ensure that the solvent itself is not affecting your cells.
-
Re-dissolve a fresh sample of this compound powder: This will help you determine if the issue is with your previous stock or the compound itself.
Q3: I weighed out the this compound powder, but the mass seems to be inaccurate. What could be the cause?
A3: Inaccurate weighing can be due to several factors:
-
Balance calibration: Ensure the analytical balance is properly calibrated before use.[4]
-
Static electricity: Static on the weigh boat or container can interfere with the measurement. Use an anti-static gun or place the balance on an anti-static mat.
-
Hygroscopic nature of the compound: If this compound is hygroscopic (absorbs moisture from the air), this can lead to an artificially high weight. While there is no specific information on this compound being hygroscopic, it is a common issue with powdered compounds.[5] Store the powder in a desiccator and weigh it quickly.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 335.46 g/mol | [1][2] |
| Solubility in DMSO | 67 mg/mL (199.72 mM) to 250 mg/mL (745.25 mM) | [1][2][3] |
| Powder Storage | 3 years at -20°C | [1][2] |
| Stock Solution Storage (in DMSO) | 1 year at -80°C, 1 month at -20°C | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Methodology:
-
Calculate the required mass of this compound:
-
For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 335.46 g/mol = 0.0033546 g = 3.35 mg
-
-
Weigh the this compound powder:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully add 3.35 mg of this compound powder to the tube.
-
-
Dissolve the this compound powder:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.[2]
-
-
Aliquot and store:
-
Dispense the 10 mM this compound stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]
-
Visualizations
Caption: Workflow for the preparation of an this compound stock solution.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
Factors affecting NL-1 efficacy in different cell types
Welcome to the technical support center for NL-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on the efficacy of this compound across various cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of mitoNEET, a protein located on the outer mitochondrial membrane. By inhibiting mitoNEET, this compound disrupts mitochondrial iron and reactive oxygen species (ROS) homeostasis, leading to mitochondrial dysfunction. This triggers a cascade of downstream signaling events, primarily the induction of autophagy and, in many cancer cell types, apoptosis.
Q2: In which cell types is this compound most effective?
A2: this compound has demonstrated potent cytotoxic and anti-proliferative effects in a range of cancer cell lines, particularly those with a high metabolic rate and dependence on mitochondrial function. It is highly effective in several B-cell acute lymphoblastic leukemia (ALL) cell lines.[1][2][3] Efficacy in other cancer types, such as non-small cell lung cancer and breast cancer, varies depending on the specific cell line's metabolic phenotype and expression levels of key autophagy and apoptosis-related proteins.
Q3: What are the known factors that influence this compound efficacy?
A3: Several factors can affect the efficacy of this compound:
-
MitoNEET Expression: Higher levels of mitoNEET may require higher concentrations of this compound for effective inhibition.
-
Autophagic Flux: Cells with a high basal level of autophagic flux may be more susceptible to this compound-induced cell death. Conversely, impaired autophagic flux can lead to resistance.
-
Metabolic State: Cancer cells exhibiting a strong Warburg effect (high glycolysis) may be less sensitive to this compound compared to those relying on oxidative phosphorylation.
-
Expression of Apoptotic Proteins: The expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins can significantly influence the cellular response to this compound.
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound, leading to decreased efficacy.
Q4: How does this compound induce autophagy?
A4: this compound-mediated inhibition of mitoNEET leads to an increase in mitochondrial ROS. This ROS production acts as a signaling molecule, activating the Unfolded Protein Response (UPR) and inhibiting the mTOR pathway, a key negative regulator of autophagy. The combination of these events leads to the formation of autophagosomes and the induction of autophagic cell death.
Troubleshooting Guide
Issue 1: Low or no cytotoxic effect of this compound on my cancer cell line.
-
Possible Cause 1: Sub-optimal concentration.
-
Solution: Perform a dose-response experiment to determine the IC50 value for your specific cell line. We recommend a concentration range of 10 µM to 100 µM.[1]
-
-
Possible Cause 2: Cell line resistance.
-
Solution:
-
Check mitoNEET expression: Perform a western blot to assess the expression level of mitoNEET in your cells.
-
Assess autophagic flux: Monitor the conversion of LC3-I to LC3-II via western blot in the presence and absence of a lysosomal inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1) to determine if the autophagic process is functional.
-
Evaluate metabolic phenotype: Assess the cell line's dependence on oxidative phosphorylation versus glycolysis.
-
-
-
Possible Cause 3: Drug stability.
-
Solution: this compound is light-sensitive. Ensure the stock solution is stored at -80°C and protected from light.[1] Prepare fresh dilutions for each experiment.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell culture conditions.
-
Solution: Ensure consistent cell passage number, confluency, and media composition for all experiments.
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of multi-well plates for treatment groups, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
Issue 3: Difficulty in detecting autophagy induction.
-
Possible Cause 1: Incorrect timing of measurement.
-
Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for detecting autophagy markers after this compound treatment. Autophagy is an early response to this compound, with significant changes often observed within 6 hours.[1]
-
-
Possible Cause 2: Insufficient protein loading for western blot.
-
Solution: Ensure you load a sufficient amount of protein (typically 20-30 µg) to detect LC3-II, which can be expressed at low levels.
-
-
Possible Cause 3: Using a single method to assess autophagy.
-
Solution: Use multiple assays to confirm autophagy, such as fluorescence microscopy for LC3 puncta formation or a Cyto-ID Autophagy Detection Kit.
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72 hours of Treatment.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| REH | B-cell Acute Lymphoblastic Leukemia | 47.35 | [1][3] |
| REH/Ara-C | B-cell Acute Lymphoblastic Leukemia (Cytarabine-resistant) | 56.26 | [1][2][3] |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | 29.48 | [1][3] |
| TOM-1 | B-cell Acute Lymphoblastic Leukemia | ~60 | [1] |
| JM1 | B-cell Acute Lymphoblastic Leukemia | ~60 | [1] |
| NALM-1 | B-cell Acute Lymphoblastic Leukemia | ~60 | [1] |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | 94.26 | [1][3] |
| BV-173 | B-cell Acute Lymphoblastic Leukemia | ~60 | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot for Autophagy Markers (LC3-I/II)
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 15% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.
3. Chemotaxis Assay
-
Cell Preparation: After treatment with this compound for the desired time, harvest and resuspend the cells in serum-free medium.
-
Assay Setup: Place a cell culture insert (e.g., Transwell) with an 8 µm pore size into the wells of a 24-well plate.
-
Chemoattractant Addition: Add a chemoattractant (e.g., SDF-1α) to the lower chamber.
-
Cell Seeding: Add the this compound-treated cells to the upper chamber of the insert.
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cell migration.
-
Cell Staining and Counting: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the insert with crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope. A decrease in migration towards the chemoattractant is expected with this compound treatment.[1]
Visualizations
Caption: Proposed signaling pathway of this compound in sensitive cancer cells.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antileukemic Efficacy of NL-1 and Cytarabine
For Immediate Release
This guide provides a detailed comparison of the antileukemic properties of the investigational mitoNEET ligand, NL-1, and the established chemotherapeutic agent, cytarabine (B982). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two compounds. This analysis is based on preclinical data and summarizes their mechanisms of action, cytotoxic effects on leukemia cell lines, and the experimental methodologies used to generate these findings.
Executive Summary
Cytarabine, a cornerstone of leukemia therapy for decades, functions as a cytotoxic agent by disrupting DNA synthesis. Its efficacy, however, can be hampered by the development of drug resistance. This compound, a novel small molecule, presents an alternative mechanism of action by targeting mitoNEET, a mitochondrial outer membrane protein, to induce autophagy-mediated cell death. Notably, this compound has demonstrated efficacy in cytarabine-resistant leukemia cell lines, suggesting its potential as a therapeutic option in relapsed or refractory disease. This guide will delve into the quantitative data supporting these observations, outline the experimental protocols, and visualize the distinct signaling pathways through which these compounds exert their antileukemic effects.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and cytarabine across various leukemia cell lines, highlighting their differential activities and the performance of this compound in a cytarabine-resistant context.
| Cell Line | Drug | IC50 Value (µM) | Notes |
| REH | This compound | 47.35 ± 7.7 | Parental B-cell acute lymphoblastic leukemia (ALL) cell line.[1] |
| REH/Ara-C | This compound | 56.26 ± 8.8 | Cytarabine-resistant REH cell line.[1] |
| SUPB15 | This compound | 29.48 ± 10.66 | B-cell acute lymphoblastic leukemia (ALL) cell line.[1] |
| NALM6 | This compound | 94.26 ± 2.60 | B-cell acute lymphoblastic leukemia (ALL) cell line.[1] |
| MV4-11 (Parental) | Cytarabine | 0.26 | FLT3-ITD acute myeloid leukemia (AML) cell line.[2] |
| MV4-11 (Resistant) | Cytarabine | 3.37 | Cytarabine-resistant MV4-11 cell line.[2] |
| HL-60 | Cytarabine | ~0.3 (estimated) | Promyelocytic leukemia cell line.[3] |
| HL/ara-C20 | Cytarabine | ~6.0 (estimated) | Cytarabine-resistant HL-60 cell line.[3] |
| CCRF-CEM | Cytarabine | ~0.090 | T-cell acute lymphoblastic leukemia (ALL) cell line.[4] |
| Jurkat | Cytarabine | ~0.160 | T-cell acute lymphoblastic leukemia (ALL) cell line.[4] |
Mechanisms of Action and Signaling Pathways
This compound and cytarabine kill leukemia cells through fundamentally different mechanisms. Cytarabine is an antimetabolite that interferes with DNA replication, while this compound induces a form of programmed cell death known as autophagy by targeting a mitochondrial protein.
This compound: Induction of Autophagy
This compound is a ligand for mitoNEET, a protein located on the outer mitochondrial membrane. The binding of this compound to mitoNEET is believed to trigger a cascade of events leading to autophagy, a cellular process of self-digestion. In the context of cancer, induction of autophagy can lead to cell death.[1][5] The precise signaling pathway downstream of this compound's interaction with mitoNEET is an area of ongoing research, but it is known to culminate in the formation of autophagosomes that engulf cellular components and fuse with lysosomes for degradation.[6]
References
- 1. Frontiers | Progress in the study of autophagy-related proteins affecting resistance to chemotherapeutic drugs in leukemia [frontiersin.org]
- 2. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytarabine-resistant Leukemia Cells Are Moderately Sensitive to Clofarabine In Vitro | Anticancer Research [ar.iiarjournals.org]
- 4. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NL-1 and Other Thiazolidinedione Derivatives
This guide provides a detailed comparison of NL-1, a novel thiazolidinedione derivative, with other well-established thiazolidinediones (TZDs) such as pioglitazone (B448), rosiglitazone (B1679542), and the withdrawn troglitazone (B1681588). While this compound shares the characteristic thiazolidinedione core, its primary mechanism of action and therapeutic target diverge significantly from traditional TZDs, which are primarily known as anti-diabetic agents. This document aims to objectively compare their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Core Mechanism of Action: A Fundamental Divergence
Traditional thiazolidinediones, including pioglitazone and rosiglitazone, exert their therapeutic effects primarily by acting as potent agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2][3][4][5] PPAR-γ is a nuclear receptor that plays a crucial role in regulating genes involved in glucose and lipid metabolism.[1][2][4] Activation of PPAR-γ enhances insulin (B600854) sensitivity, increases glucose uptake in peripheral tissues, and modulates adipocyte differentiation.[1][3][4]
In contrast, this compound, a derivative of pioglitazone, has been identified as a selective mitoNEET inhibitor.[6][7][8] MitoNEET is an iron-sulfur protein located in the outer mitochondrial membrane that is implicated in regulating cellular energy metabolism and iron homeostasis. By inhibiting mitoNEET, this compound demonstrates anti-leukemic activity, inducing cell death in cancer cells, a mechanism distinct from the PPAR-γ agonism of its parent compound.[6][8]
Figure 1: Divergent signaling pathways of traditional thiazolidinediones and this compound.
Comparative Efficacy
This compound: Anti-Leukemic Activity
The primary therapeutic potential of this compound investigated to date lies in its anti-cancer properties, specifically against B-cell acute lymphoblastic leukemia (ALL).[6][8] Studies have shown that this compound can induce a concentration-dependent decrease in the viability of various ALL cell lines, including those resistant to conventional chemotherapy agents like cytarabine (B982) (Ara-C).[6][7][8]
| Cell Line | IC50 (µM) of this compound | Reference |
| REH | 47.35 | [7][8] |
| REH/Ara-C | 56.26 | [7][8] |
| SUP-B15 | 29.48 | [7] |
| TOM-1 | ~60 | [7] |
| JM1 | ~60 | [7] |
| NALM-1 | ~60 | [7] |
| NALM-6 | 94.26 | [7] |
| BV-173 | ~60 | [7] |
In vivo studies using a mouse model of ALL have also demonstrated the anti-leukemic activity of this compound.[6][8]
Traditional Thiazolidinediones: Anti-Diabetic Effects
Pioglitazone and rosiglitazone have been extensively studied for their efficacy in managing type 2 diabetes. They effectively lower blood glucose levels by improving insulin sensitivity.[9] Head-to-head comparisons are limited, but both have shown significant reductions in HbA1c levels, a key marker of long-term glycemic control.[1][9] Generally, both pioglitazone and rosiglitazone can reduce HbA1c by approximately 0.5-1.5%.[1]
| Thiazolidinedione | Typical HbA1c Reduction | Key Clinical Findings |
| Pioglitazone | 0.5 - 1.5% | In the PROactive study, pioglitazone showed a marginal ability to decrease cardiovascular outcomes in high-risk subjects.[10] It has also been shown to have more favorable effects on lipid profiles compared to rosiglitazone.[11][12] |
| Rosiglitazone | 0.5 - 1.5% | Concerns about cardiovascular safety have limited its use.[13][14] Some studies suggested an increased risk of myocardial infarction.[13] |
| Troglitazone | - | Withdrawn from the market due to severe hepatotoxicity.[1][15][16] |
Anti-Inflammatory Properties
Both traditional TZDs and this compound exhibit anti-inflammatory effects, although through potentially different mechanisms.
The anti-inflammatory actions of pioglitazone and rosiglitazone are well-documented and are thought to be mediated, at least in part, through PPAR-γ activation.[17][18][19][20] They can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α.[3][21]
This compound has also been shown to impair the migratory ability of leukemic cells in response to chemoattractants, suggesting a role in modulating inflammatory responses within the tumor microenvironment.[6][8]
| Compound | Anti-Inflammatory Effects | Putative Mechanism |
| This compound | Impaired migration of leukemic cells. | Likely related to mitoNEET inhibition and downstream effects on cellular metabolism and signaling. |
| Pioglitazone | Decreased pro-inflammatory cytokines (e.g., IL-6, TNF-α).[3][21] | Primarily PPAR-γ dependent.[18] |
| Rosiglitazone | Decreased pro-inflammatory cytokines.[19][20] | Primarily PPAR-γ dependent.[18] |
| Troglitazone | Demonstrated anti-inflammatory properties in experimental colitis.[18] | PPAR-γ dependent. |
Safety and Side Effect Profiles
The safety profiles of thiazolidinediones are a critical consideration.
-
This compound: As a relatively new compound, the full safety profile of this compound in humans has not been established. Preclinical studies have focused on its anti-leukemic efficacy.[6][8]
-
Pioglitazone: Associated with side effects such as weight gain, edema, and an increased risk of bone fractures.[14][15][22] It has a more favorable cardiovascular risk profile compared to rosiglitazone.[14][23]
-
Rosiglitazone: Its use has been restricted due to concerns about an increased risk of cardiovascular events, particularly myocardial infarction.[13][14] Like other TZDs, it can cause weight gain and fluid retention.[14][15]
-
Troglitazone: Was withdrawn from the market due to a high incidence of drug-induced hepatotoxicity.[1][15][16]
| Thiazolidinedione | Common Side Effects | Serious Adverse Events |
| This compound | Not yet fully characterized in humans. | Not yet fully characterized in humans. |
| Pioglitazone | Weight gain, edema.[14][15] | Increased risk of bone fractures, potential risk of bladder cancer.[14][22] |
| Rosiglitazone | Weight gain, edema.[14][15] | Increased risk of myocardial infarction and other cardiovascular events.[13][14] |
| Troglitazone | - | Severe hepatotoxicity.[1][15][16] |
Experimental Protocols
Cell Viability Assay for this compound
Figure 2: Workflow for determining the IC50 of this compound in acute lymphoblastic leukemia cells.
Objective: To determine the concentration of this compound that inhibits the growth of acute lymphoblastic leukemia (ALL) cells by 50% (IC50).
Materials:
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
This compound stock solution.
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Blue®).
-
Plate reader for fluorescence measurement.
Procedure:
-
Cell Seeding: Seed ALL cells in a 96-well plate at a density of approximately 5,000 cells per well.
-
Treatment: Add varying concentrations of this compound (e.g., 10-100 µM) to the wells.[7] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Viability Assessment: Add the cell viability reagent to each well and incubate for a further 1-4 hours.
-
Measurement: Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Study of this compound in a Mouse ALL Model
Objective: To evaluate the anti-leukemic activity of this compound in a xenograft mouse model of ALL.
Materials:
-
Immunocompromised mice (e.g., NSG mice).[7]
-
Human ALL cells (e.g., REH) for engraftment.
-
This compound for injection.
-
Vehicle control.
Procedure:
-
Xenograft Establishment: Inject human ALL cells into the tail vein of the mice.
-
Treatment Initiation: Once the leukemia is established (confirmed by bioluminescence imaging or other methods), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) via intraperitoneal injection daily for a specified period (e.g., 5 days).[7] The control group receives the vehicle.
-
Monitoring: Monitor the mice for signs of toxicity and tumor burden (e.g., through regular imaging).
-
Endpoint: The study may be terminated when the control animals show signs of advanced disease. Survival analysis is a key endpoint.
-
Data Analysis: Compare the tumor growth and survival rates between the this compound treated group and the control group.
PPAR-γ Activation Assay
Objective: To assess the ability of a thiazolidinedione derivative to activate the PPAR-γ receptor.
Materials:
-
Cells transfected with a PPAR-γ expression vector and a reporter gene (e.g., luciferase) under the control of a PPAR-γ response element.
-
Thiazolidinedione compounds to be tested.
-
Cell culture reagents.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Cell Culture: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control and a vehicle as a negative control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability. Express the results as fold activation over the vehicle control.
Conclusion
This compound represents a novel direction for thiazolidinedione derivatives, moving beyond the traditional focus on metabolic diseases to oncology. Its distinct mechanism of action as a mitoNEET inhibitor sets it apart from classic TZDs like pioglitazone and rosiglitazone, which are PPAR-γ agonists. While direct comparative data on identical endpoints is scarce due to their different therapeutic targets, this guide highlights their fundamental differences in mechanism, efficacy, and safety. For researchers in drug development, this compound exemplifies the potential for repurposing and modifying existing drug scaffolds to engage novel targets and address different pathologies. Future research should aim to fully elucidate the safety profile of this compound and explore its potential in a broader range of cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazolidinediones: effects on insulin resistance and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thiazolidinediones -- some recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiating members of the thiazolidinedione class: a focus on efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical trials with thiazolidinediones in subjects with Type 2 diabetes--is pioglitazone any different from rosiglitazone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medscape.com [medscape.com]
- 13. Comparative cardiovascular effects of thiazolidinediones: systematic review and meta-analysis of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The safety of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differentiating members of the thiazolidinedione class: a focus on safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thiazolidinediones as anti-inflammatory and anti-atherogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of the anti-inflammatory and therapeutic actions of PPAR-gamma agonists rosiglitazone and troglitazone in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of proinflammatory cytokines and inflammation markers as biomarkers for the action of thiazolidinediones in Type 2 diabetes mellitus patients and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Insulin sensitizing and anti-inflammatory effects of thiazolidinediones are heightened in obese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thiazolidinediones: the Forgotten Diabetes Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Potential of Neuregulin-1 in Ischemic Stroke: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neuroprotective effects of Neuregulin-1 (NRG-1), a promising therapeutic candidate for ischemic stroke. Drawing from preclinical data, we compare its efficacy in various stroke models, delve into its mechanism of action, and provide detailed experimental protocols to aid in the design and execution of further research.
Executive Summary
Neuregulin-1 has demonstrated significant neuroprotective capabilities in preclinical models of ischemic stroke, primarily through the activation of the ErbB receptor family and downstream pro-survival signaling pathways. Studies in both Middle Cerebral Artery Occlusion (MCAO) and photothrombotic stroke models have shown that NRG-1 can substantially reduce infarct volume and improve neurological outcomes. While direct comparative data with other neuroprotective agents like Edaravone (B1671096) and NA-1 is limited, available evidence suggests NRG-1's potent efficacy, particularly when synergized with other therapeutic approaches.
Comparative Efficacy of Neuregulin-1
The neuroprotective effects of NRG-1 have been quantified in several preclinical studies. The following tables summarize the key findings on infarct volume reduction in different stroke models.
Table 1: Neuroprotective Efficacy of Neuregulin-1 in the MCAO Stroke Model
| Animal Model | Treatment Protocol | Infarct Volume Reduction (%) | Key Findings |
| Rat (pMCAO) | NRG-1 (2-3 µg/kg, intra-arterial) prior to pMCAO | 50% | NRG-1 significantly reduces infarct volume in a permanent MCAO model.[1] |
| Rat (pMCAO) | NRG-1 + MK-801 (NMDA antagonist) | 75% (cortical infarction) | Combination therapy shows enhanced neuroprotection compared to either agent alone.[1] |
| Mouse (tMCAO) | NRG-1 (16 µg/kg, intra-arterial) post-ischemia | 72% (cortical infarction) | Post-ischemic administration of NRG-1 is effective in a transient MCAO model.[2] |
| Mouse (tMCAO) | NRG-1 (100 µg/kg, intravenous) post-ischemia | Significant neuroprotection | Intravenous administration also proves effective, highlighting a clinically relevant delivery route.[2] |
Table 2: Efficacy of Other Neuroprotective Agents (for context)
| Agent | Animal Model | Treatment Protocol | Infarct Volume Reduction (%) | Reference |
| MK-801 | Rat (pMCAO) | 0.5 mg/kg, intra-arterial | Similar to NRG-1 alone | [1] |
| Edaravone | Various rodent models | Pre- or post-treatment | Significant reduction | [3][4][5][6] |
Mechanism of Action: The Neuregulin-1 Signaling Pathway
Neuregulin-1 exerts its neuroprotective effects by binding to and activating the ErbB family of receptor tyrosine kinases, specifically ErbB2, ErbB3, and ErbB4.[7] This activation triggers a cascade of intracellular signaling events, with the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway playing a central role in promoting cell survival and inhibiting apoptosis.[7][8]
The diagram below illustrates the key steps in the NRG-1 signaling pathway leading to neuroprotection.
Experimental Protocols
Reproducibility is paramount in preclinical research. This section provides detailed methodologies for two common stroke models used to evaluate the neuroprotective effects of NRG-1.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to mimic focal ischemic stroke in rodents.
Detailed Steps:
-
Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are typically used. Animals are anesthetized, often with isoflurane. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a rounded tip is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
NRG-1 Administration: For intra-arterial administration, NRG-1 is injected into the ICA. For intravenous administration, it is delivered via a tail vein. Dosing and timing of administration vary between studies.
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 45-90 minutes), the filament is withdrawn to allow for reperfusion. For permanent MCAO (pMCAO), the filament is left in place.
-
Post-operative Care and Analysis: The incision is sutured, and the animal is allowed to recover. Neurological deficits are assessed at various time points. At the study endpoint (e.g., 24-48 hours), brains are harvested for infarct volume analysis using TTC staining.
Photothrombotic Stroke Model
This model induces a focal cortical infarct through photosensitization.
Detailed Steps:
-
Animal Preparation: Mice are anesthetized, and the scalp is shaved to expose the skull.
-
Photosensitizer Injection: Rose Bengal, a photosensitive dye (e.g., 15 mg/ml solution, 10 µl/g body weight), is injected intraperitoneally or intravenously.[9]
-
Photoactivation: After a short delay to allow the dye to circulate, a cold light source is focused on the target cortical area (e.g., sensorimotor cortex) for a specific duration (e.g., 15-20 minutes).[10][11] This activates the dye, leading to endothelial damage and thrombus formation.
-
NRG-1 Administration: NRG-1 can be administered before or after the induction of ischemia, typically via intravenous or intraperitoneal injection.
-
Post-procedural Analysis: Animals are monitored for neurological deficits. Infarct volume is assessed at the end of the study using histological staining.
Conclusion and Future Directions
The preclinical evidence strongly supports the neuroprotective efficacy of Neuregulin-1 in experimental models of ischemic stroke. Its ability to reduce infarct size and its well-defined mechanism of action make it a compelling candidate for further investigation. Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of NRG-1 with other clinically relevant neuroprotective agents like Edaravone and NA-1 are needed to establish its relative efficacy.
-
Combination Therapies: Further exploration of synergistic effects with thrombolytics and other neuroprotectants could lead to more effective treatment strategies.
-
Translational Studies: Efficacy and safety studies in larger animal models are a crucial next step towards clinical translation.
By addressing these key areas, the full therapeutic potential of Neuregulin-1 for the treatment of ischemic stroke can be elucidated.
References
- 1. The case for neuregulin-1 as a clinical treatment for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. ijopp.org [ijopp.org]
- 5. Safety of edaravone in acute ischemic stroke: A systematic review and meta-analysis | Neurology Asia [neurology-asia.org]
- 6. Edaravone Dexborneol Versus Edaravone Alone for the Treatment of Acute Ischemic Stroke: A Phase III, Randomized, Double-Blind, Comparative Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuregulin 1 protects against ischemic brain injury via ErbB4 receptors by increasing GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection by Exogenous and Endogenous Neuregulin-1 in Mouse Models of Focal Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photothrombotic Ischemia: A Minimally Invasive and Reproducible Photochemical Cortical Lesion Model for Mouse Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimising the photothrombotic model of stroke in the C57BI/6 and FVB/N strains of mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
Evaluating the Specificity of NL-1 for mitoNEET Over Other Mitochondrial Proteins
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of mitochondrial research and drug discovery, the selective targeting of specific proteins is paramount to developing effective and safe therapeutics. NL-1, a thiazolidinedione-based compound, has emerged as a potent inhibitor of mitoNEET, a [2Fe-2S] iron-sulfur protein located on the outer mitochondrial membrane. This guide provides a comprehensive evaluation of the binding specificity of this compound for mitoNEET in comparison to other key mitochondrial proteins, supported by available experimental data and detailed methodologies.
Executive Summary
This compound demonstrates a high affinity for mitoNEET, with a reported inhibition constant (Ki) of 0.4 µM. While this compound exhibits some off-target effects on mitochondrial bioenergetics, particularly by stimulating the activity of Complex I of the electron transport chain, it does not significantly impact the activity of Complex IV. This suggests a degree of selectivity for mitoNEET over certain other mitochondrial protein complexes. However, a comprehensive analysis of its interaction with a broader range of mitochondrial proteins is still required for a complete specificity profile. This guide presents the current data on this compound's binding and functional effects, offering a valuable resource for researchers investigating mitoNEET-related pathways and for professionals in drug development considering this compound or its analogs as therapeutic candidates.
Data Presentation: this compound Interaction with Mitochondrial Proteins
The following table summarizes the quantitative data available on the interaction of this compound with mitoNEET and other mitochondrial proteins. For comparison, data for other known thiazolidinedione-based mitoNEET ligands, pioglitazone (B448) and rosiglitazone, are also included where available.
| Compound | Target Protein | Parameter | Value | Reference |
| This compound | mitoNEET | Ki | 0.4 µM | [1] |
| Mitochondrial Complex I | Activity | ~33% increase at 10 µM | [2] | |
| Mitochondrial Complex IV | Activity | No significant effect at 10 µM | [2] | |
| Pioglitazone | mitoNEET | Ki | 1.9 µM | [1] |
| Rosiglitazone | mitoNEET | Ki | 0.8 µM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Radioligand Displacement Assay for mitoNEET Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound (e.g., this compound) for mitoNEET using a radiolabeled ligand.
Materials:
-
Recombinant human mitoNEET protein
-
Radioligand (e.g., [3H]-rosiglitazone)
-
Test compound (this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM DTT)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound (this compound).
-
In a microplate, combine the recombinant mitoNEET protein, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells with no test compound (total binding) and wells with a high concentration of a known non-radiolabeled ligand to determine non-specific binding.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the protein-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mitochondrial Complex I Activity Assay (NADH Oxidation)
This protocol measures the activity of mitochondrial Complex I by monitoring the oxidation of NADH.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl2)
-
NADH
-
Ubiquinone (Coenzyme Q1)
-
Rotenone (Complex I inhibitor)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Isolate mitochondria from a relevant tissue or cell line.
-
Resuspend the isolated mitochondria in the assay buffer.
-
In a cuvette, add the mitochondrial suspension and ubiquinone.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
To determine the specific Complex I activity, perform a parallel assay in the presence of rotenone, a specific inhibitor of Complex I.
-
The Complex I-specific activity is the difference between the rate of NADH oxidation in the absence and presence of rotenone.
-
To test the effect of a compound like this compound, pre-incubate the mitochondria with the compound for a specified time before initiating the reaction with NADH.
Mandatory Visualization
Experimental Workflow for Evaluating this compound Specificity
The following diagram illustrates a logical workflow for assessing the binding specificity of this compound for mitoNEET against other mitochondrial proteins.
Caption: Workflow for assessing this compound's mitochondrial protein specificity.
Signaling Pathway: Potential Downstream Effects of mitoNEET Inhibition by this compound
This diagram illustrates a potential signaling pathway affected by the inhibition of mitoNEET by this compound, leading to downstream cellular effects.
Caption: Potential signaling cascade following mitoNEET inhibition by this compound.
Conclusion
The available data indicates that this compound is a potent inhibitor of mitoNEET. While it demonstrates some level of specificity, as evidenced by its differential effects on mitochondrial respiratory complexes I and IV, a more extensive profiling against a wider array of mitochondrial proteins is necessary to fully delineate its selectivity. The provided experimental protocols and workflow diagrams offer a framework for researchers to further investigate the specificity of this compound and other mitoNEET-targeted compounds. Such studies are crucial for advancing our understanding of mitoNEET's function and for the development of targeted therapies with minimal off-target effects.
References
A Head-to-Head Comparison of NL-1 and Other Neuroprotective Agents in Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective neuroprotective agents to mitigate the devastating consequences of ischemic stroke remains a critical challenge in neuroscience and drug development. Ischemic stroke, characterized by the disruption of blood flow to the brain, initiates a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death and neurological deficits. While reperfusion therapies aim to restore blood flow, the resulting ischemia-reperfusion injury can paradoxically exacerbate brain damage. This underscores the urgent need for adjunctive neuroprotective therapies.
This guide provides a head-to-head comparison of a novel neuroprotective agent, NL-1 , with other notable agents that have been extensively studied in preclinical and clinical settings: Edaravone , NA-1 (Nerinetide) , and Uric Acid . We will delve into their distinct mechanisms of action, compare their efficacy based on preclinical experimental data, and provide detailed experimental protocols for the key assays used in their evaluation.
Mechanisms of Action: A Divergent Approach to Neuroprotection
The neuroprotective agents discussed herein employ varied strategies to interrupt the ischemic cascade.
This compound , a novel mitoNEET ligand, targets mitochondrial dysfunction, a key player in ischemia-reperfusion injury. By binding to mitoNEET, an iron-sulfur protein on the outer mitochondrial membrane, this compound is thought to modulate mitochondrial bioenergetics, reduce the production of reactive oxygen species (ROS), and inhibit apoptotic pathways.[1]
Edaravone is a potent free radical scavenger.[2][3][4] It readily crosses the blood-brain barrier and works by quenching harmful free radicals, such as hydroxyl radicals and peroxynitrite, thereby inhibiting lipid peroxidation and protecting neuronal cell membranes from oxidative damage.[2][3][4][5]
NA-1 (Nerinetide) takes a different approach by targeting excitotoxicity. It is a peptide that disrupts the interaction between the N-methyl-D-aspartate (NMDA) receptor and the postsynaptic density protein-95 (PSD-95).[6][7][8] This uncoupling prevents the downstream activation of neuronal nitric oxide synthase (nNOS) and the subsequent production of neurotoxic nitric oxide, without interfering with the normal physiological function of the NMDA receptor.[6]
Uric Acid , an endogenous antioxidant, has emerged as a promising neuroprotectant. It is a potent scavenger of peroxynitrite and other reactive oxygen and nitrogen species.[9][10][11] By neutralizing these damaging molecules, uric acid helps to preserve the integrity of the neurovascular unit during and after an ischemic event.[9]
Below is a diagram illustrating the distinct signaling pathways targeted by each agent.
Preclinical Efficacy: A Comparative Analysis
The most common preclinical model for evaluating neuroprotective agents in ischemic stroke is the transient middle cerebral artery occlusion (t-MCAO) model in rodents. This model mimics the clinical scenario of vessel occlusion followed by reperfusion. Key outcome measures include infarct volume, typically assessed by TTC staining, and neurological deficit scores.
The following tables summarize the preclinical efficacy of this compound and its comparators in the t-MCAO model. It is important to note that these data are compiled from various studies and direct, side-by-side comparisons in a single study are limited.
Table 1: Comparison of Efficacy in Rodent t-MCAO Models
| Agent | Species | Dose | Administration Route | Timing of Administration | Infarct Volume Reduction (%) | Reference(s) |
| This compound | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | At time of reperfusion | ~43% | [1][12] |
| Edaravone | Rat | 3 mg/kg | Intravenous (i.v.) | 5h after MCAO | Significant reduction | [13] |
| NA-1 (Nerinetide) | Rat | 10 nmol/g | Intravenous (i.v.) | At the beginning of recanalization | ~25% | [14] |
| Uric Acid | Rat | 16 mg/kg | Intravenous (i.v.) | 20 min after MCAO | Significant reduction | [1][10] |
Table 2: Effects on Neurological Deficits
| Agent | Species | Neurological Score Improvement | Reference(s) |
| This compound | Mouse | Not explicitly quantified | [1][12] |
| Edaravone | Rat | Significantly improved | [13][15] |
| NA-1 (Nerinetide) | Mouse | No significant improvement | [14] |
| Uric Acid | Rat | Significantly improved | [1] |
Experimental Protocols
To facilitate the replication and comparison of these findings, we provide a detailed, standardized protocol for the t-MCAO model in mice, followed by methods for assessing the primary endpoints.
Transient Middle Cerebral Artery Occlusion (t-MCAO) Protocol in Mice
This protocol is a synthesis of established methods.[3][5][7][9][16][17][18]
1. Animal Preparation:
-
Use adult male C57BL/6 mice (20-25g).
-
Anesthetize the mouse with isoflurane (B1672236) (3% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Maintain body temperature at 37.0 ± 0.5°C using a heating pad with a rectal probe.
2. Surgical Procedure:
-
Place the mouse in a supine position and make a midline neck incision.
-
Carefully dissect the soft tissues to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA permanently with a 6-0 silk suture.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA stump.
-
Introduce a 6-0 nylon monofilament with a silicon-coated tip (tip diameter 0.21 ± 0.02 mm) into the ECA and advance it into the ICA until a slight resistance is felt (approximately 9-11 mm from the carotid bifurcation), thereby occluding the origin of the middle cerebral artery (MCA).
-
Confirm successful occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter, expecting a >70% reduction.
-
After 60 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Close the neck incision with sutures.
3. Post-operative Care:
-
Administer subcutaneous saline for hydration.
-
Monitor the animal during recovery from anesthesia.
-
Provide soft food and easy access to water.
Assessment of Infarct Volume by TTC Staining
This protocol is based on standard methodologies.[2][17][19][20][21][22]
1. Brain Collection and Slicing:
-
24 hours after reperfusion, euthanize the mouse with an overdose of anesthetic.
-
Perfuse transcardially with cold saline.
-
Carefully remove the brain and place it in a cold brain matrix.
-
Slice the brain into 2 mm coronal sections.
2. TTC Staining:
-
Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes in the dark.
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
3. Quantification:
-
Capture high-resolution images of the stained slices.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the infarct volume, corrected for edema, using the following formula: Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - ([Volume of Ipsilateral Hemisphere] - [Volume of Infarct]).
Assessment of Neurological Deficits
A variety of scoring systems exist.[4][12][23][24] The following is a commonly used 5-point scale.
Scoring System (0-4 scale):
-
0: No apparent neurological deficit.
-
1: Forelimb flexion (contralateral to the ischemic hemisphere).
-
2: Circling towards the contralateral side.
-
3: Leaning or falling to the contralateral side.
-
4: No spontaneous motor activity or death.
The following diagram illustrates the experimental workflow.
Conclusion and Future Directions
This compound represents a promising new approach to neuroprotection by targeting mitochondrial function. Preclinical data suggest its efficacy in reducing infarct volume is comparable to other agents that have progressed to clinical trials. However, more comprehensive preclinical studies are needed to directly compare this compound with other neuroprotective agents under identical experimental conditions. Future studies should also explore the therapeutic window of this compound, its efficacy in models with comorbidities, and its potential for combination therapy with reperfusion strategies. The diverse mechanisms of action of the agents reviewed here highlight the multifaceted nature of ischemic brain injury and suggest that a multi-pronged therapeutic approach may ultimately prove most effective. This comparative guide serves as a valuable resource for researchers and drug developers in the ongoing effort to translate promising preclinical findings into effective treatments for ischemic stroke.
References
- 1. Uric acid reduces brain damage and improves the benefits of rt-PA in a rat model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 3. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice [en.bio-protocol.org]
- 4. A simplified procedure for the quantitative measurement of neurological deficits after forebrain ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Modeling Stroke in Mice: Transient Middle Cerebral Artery Occlusion via the External Carotid Artery [jove.com]
- 6. Efficacy and safety of nerinetide for the treatment of acute ischaemic stroke (ESCAPE-NA1): a multicentre, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling Stroke in Mice: Transient Middle Cerebral Artery Occlusion via the External Carotid Artery [jove.com]
- 9. physoc.org [physoc.org]
- 10. ahajournals.org [ahajournals.org]
- 11. The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies [jove.com]
- 12. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Replication Study of the Postsynaptic Density Protein-95 Inhibitor Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. researchgate.net [researchgate.net]
- 22. ahajournals.org [ahajournals.org]
- 23. Neurobehavioral Deficits After Subarachnoid Hemorrhage in Mice: Sensitivity Analysis and Development of a New Composite Score - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Assessing the Translational Potential of NL-1 from Preclinical Models: A Comparative Guide
This guide provides a detailed comparison of the novel mitoNEET ligand, NL-1, with alternative therapies in preclinical models of cerebral ischemia/reperfusion injury and drug-resistant B-cell acute lymphoblastic leukemia (ALL). The objective is to present the experimental data, protocols, and mechanistic pathways to aid researchers, scientists, and drug development professionals in assessing the translational potential of this compound.
This compound in a Preclinical Model of Cerebral Ischemia/Reperfusion Injury
This compound has been evaluated as a neuroprotective agent in an aged rat model of stroke, a model chosen for its clinical relevance as age is a significant risk factor for stroke in humans.
The following table summarizes the key efficacy endpoints of this compound and its nanoparticle formulation compared to the standard of care, tissue plasminogen activator (tPA), in an aged rat model of transient middle cerebral artery occlusion (tMCAO).
| Treatment Group | Dosage | Administration Time | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Key Safety Observations |
| Vehicle Control | - | At reperfusion | 0% (Baseline) | Baseline | - |
| This compound | 10 mg/kg, IV | At reperfusion | ~43% | Significant improvement in mNSS | Not reported |
| This compound Nanoparticle | 0.25 mg/kg, IV | At reperfusion | Equivalent to 10 mg/kg this compound | Significant improvement in mNSS | Not reported |
| tPA | 5 mg/kg, IV | 4 hours post-occlusion | No significant reduction alone | Moderate improvement | Increased risk of hemorrhagic transformation |
Note: Data is compiled from multiple preclinical studies and is intended for comparative purposes. mNSS: modified Neurological Severity Score.
1. Aged Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO):
-
Animals: Aged (18-20 months old) female Sprague-Dawley or Wistar rats are used. Animals are housed under standard conditions with ad libitum access to food and water.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane (B1672236) (e.g., 4% for induction, 2% for maintenance) in a carrier gas mixture.
-
Surgical Procedure:
-
A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is confirmed by a drop in cerebral blood flow monitored by laser Doppler flowmetry.
-
The suture remains in place for the duration of the ischemia (e.g., 2 hours).
-
-
Reperfusion: After the ischemic period, the suture is withdrawn to allow for reperfusion of the MCA territory.
-
Drug Administration: this compound (10 mg/kg or 0.25 mg/kg for nanoparticle formulation) or vehicle is administered intravenously at the time of reperfusion. For tPA comparison, it is administered at 4 hours post-MCAO to mimic a clinically relevant time window.[1][2]
2. Assessment of Outcomes:
-
Infarct Volume: 24 to 72 hours post-MCAO, rats are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).[3] The unstained area (infarct) is quantified using image analysis software.
-
Neurological Function: A battery of behavioral tests, such as the modified Neurological Severity Score (mNSS), adhesive removal test, and foot-fault test, are performed at specified time points post-stroke to assess motor and sensory deficits.[2]
-
Histology: Brain sections are processed for markers of blood-brain barrier permeability (IgG extravasation) and oxidative stress (4-hydroxynonenal, 4-HNE).[4]
Caption: Proposed signaling pathway of this compound in cerebral ischemia.
Caption: Experimental workflow for the tMCAO preclinical study.
This compound in a Preclinical Model of Drug-Resistant Acute Lymphoblastic Leukemia
This compound's potential as an anti-leukemic agent was investigated in models of chemotherapy resistance, a major challenge in ALL treatment.
The tables below summarize the cytotoxic activity of this compound in cytarabine-sensitive and -resistant ALL cell lines and its in vivo efficacy.
Table 2.1: In Vitro Cytotoxicity (IC50) of this compound vs. Cytarabine (B982) (Ara-C)
| Cell Line | Description | This compound IC50 (µM) | Ara-C IC50 (nM) |
| REH | Ara-C Sensitive | 47.35 ± 7.7 | 19.5 |
| REH/Ara-C | Ara-C Resistant | 56.26 ± 8.8 | >200 (Resistant) |
Data from Geldenhuys et al., 2019.[5]
Table 2.2: In Vivo Efficacy in a Mouse ALL Model
| Treatment Group | Dosage & Schedule | Effect on Tumor Burden | Survival Benefit |
| Vehicle Control | - | Progressive increase | Baseline |
| This compound | Not specified | Significant reduction | Significant increase |
| Cytarabine | Standard Dose | Initial reduction, followed by relapse | Moderate increase |
1. Generation of a Cytarabine-Resistant ALL Cell Line (REH/Ara-C):
-
Parental Cell Line: The human B-cell ALL cell line REH is cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Resistance Induction:
-
REH cells are continuously exposed to stepwise increasing concentrations of cytarabine (Ara-C), starting from the IC50 value.
-
The drug concentration is increased as the cells develop tolerance and resume proliferation.
-
This process is repeated over several months until a cell line that can proliferate in high concentrations of Ara-C is established.
-
The resistant phenotype is confirmed by comparing the IC50 of the new REH/Ara-C line to the parental REH line.
-
2. In Vitro Cytotoxicity Assay (MTT or CCK-8):
-
Cell Seeding: REH and REH/Ara-C cells are seeded in 96-well plates at an optimal density.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or Ara-C for a specified period (e.g., 48-72 hours).
-
Viability Assessment: MTT or CCK-8 reagent is added to the wells, and the absorbance is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined from the dose-response curves.[5]
3. In Vivo Mouse Model of ALL:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Leukemia Induction: Mice are intravenously injected with REH or REH/Ara-C cells.
-
Treatment: Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood analysis), mice are treated with this compound, Ara-C, or vehicle according to a predefined schedule.
-
Monitoring: Tumor burden and animal survival are monitored throughout the study.
Caption: this compound induced autophagy pathway in resistant ALL cells.
Caption: Experimental workflow for preclinical ALL studies.
Summary and Translational Potential
The preclinical data available for this compound demonstrates promising activity in two distinct and challenging disease models. In the context of ischemic stroke, this compound shows neuroprotective effects in a clinically relevant aged animal model, a significant advantage given that many neuroprotectants have failed to translate from studies in young, healthy animals. The high efficacy of the nanoparticle formulation at a substantially lower dose suggests a potential for improved therapeutic index and delivery.[4]
In drug-resistant ALL, this compound's ability to induce cell death in a cytarabine-resistant model addresses a critical unmet need.[5] The mechanism, involving the induction of autophagy, presents a novel therapeutic strategy to overcome resistance to conventional chemotherapy.
For translation to clinical settings, further preclinical studies are warranted. These should include comprehensive safety and toxicology assessments, pharmacokinetic and pharmacodynamic profiling, and evaluation in additional, varied preclinical models. For stroke, comparison against or in combination with endovascular thrombectomy models would be valuable. For ALL, testing this compound in patient-derived xenograft (PDX) models would provide further evidence of its potential efficacy in a heterogeneous patient population. The distinct mechanisms of action in both indications suggest this compound is a promising compound with significant translational potential.
References
- 1. Treatment of stroke in aged male and female rats with Vepoloxamer and tPA reduces neurovascular damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of stroke in aged male and female rats with Vepoloxamer and tPA reduces neurovascular damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Worsened Outcome from Middle Cerebral Artery Occlusion in Aged Rats Receiving 17β-Estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial and apoptotic neuronal death signaling pathways in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of NL-1's Effect on Mitochondrial Complex I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mitochondrial complex I modulator NL-1 with other alternatives, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of signaling pathways and workflows to facilitate a comprehensive understanding of this compound's mechanism and performance.
I. Introduction to this compound and Mitochondrial Complex I
Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain. It plays a crucial role in cellular energy production by oxidizing NADH and transferring electrons to ubiquinone, a process coupled to the pumping of protons across the inner mitochondrial membrane. Dysregulation of complex I activity is implicated in a variety of neurodegenerative diseases and metabolic disorders.
This compound is a ligand of the outer mitochondrial membrane protein mitoNEET. Emerging research has identified this compound as a stimulator of mitochondrial complex I activity, suggesting its potential as a therapeutic agent for conditions associated with mitochondrial dysfunction. This guide aims to provide an independent verification of these effects and compare them with other known modulators of complex I.
II. Comparative Analysis of Complex I Activators
The following table summarizes the quantitative effects of this compound and a comparable small molecule, resveratrol, on mitochondrial complex I activity.
| Compound | Target | Concentration | Effect on Complex I Activity | Source |
| This compound | mitoNEET | 10 µM | ~33% increase | [Vattem et al., 2021] |
| Resveratrol | Mitochondrial Complex I (direct) | 5 µM | Significant increase | [Gueguen et al., 2015][1][2] |
III. Signaling Pathway and Experimental Workflow
A. Proposed Signaling Pathway for this compound Action
This compound is a ligand for mitoNEET, a protein located on the outer mitochondrial membrane that contains a [2Fe-2S] iron-sulfur cluster. The binding of this compound to mitoNEET is thought to stabilize this cluster, facilitating its transfer. Iron-sulfur clusters are essential cofactors for the proper assembly and function of mitochondrial complex I. Therefore, the proposed mechanism suggests that this compound enhances complex I activity by promoting the availability of these critical iron-sulfur clusters.
References
- 1. Resveratrol Directly Binds to Mitochondrial Complex I and Increases Oxidative Stress in Brain Mitochondria of Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol Directly Binds to Mitochondrial Complex I and Increases Oxidative Stress in Brain Mitochondria of Aged Mice | PLOS One [journals.plos.org]
Meta-analysis of NL-1 Efficacy in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the efficacy of NL-1, a ligand of the mitochondrial protein mitoNEET, across various cancer cell lines based on available experimental data. The primary focus of existing research has been on its anti-leukemic properties, with detailed studies in B-cell acute lymphoblastic leukemia (ALL). Data on the efficacy of this compound in solid tumors is currently limited in the public domain.
Executive Summary
This compound has demonstrated significant cytotoxic effects in B-cell acute lymphoblastic leukemia (ALL) cell lines, including drug-resistant variants. Its mechanism of action involves the inhibition of the outer mitochondrial membrane protein mitoNEET, leading to the induction of autophagy and subsequent cancer cell death. While the current body of research is concentrated on hematological malignancies, the role of mitoNEET in other cancers, such as breast cancer, suggests a broader potential for this compound as a therapeutic agent. This guide summarizes the available quantitative data, details the experimental protocols used to assess its efficacy, and provides visual representations of its mechanism and experimental workflows.
Data Presentation: this compound Efficacy in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various B-cell acute lymphoblastic leukemia (ALL) cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| REH | B-cell Acute Lymphoblastic Leukemia | 47.35 ± 7.7 | [1] |
| REH/Ara-C (Cytarabine-resistant) | B-cell Acute Lymphoblastic Leukemia | 56.26 ± 8.8 | [1] |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | 94.26 ± 2.60 | [2] |
| Six other ALL cell lines | B-cell Acute Lymphoblastic Leukemia | Efficacy demonstrated, specific IC50 values not detailed in the abstract | [1][3] |
Note: The research indicates that this compound decreased cell viability in a concentration-dependent manner in six additional ALL cell lines, though the specific IC50 values were not provided in the referenced abstracts.[1][3]
Mechanism of Action: this compound Signaling Pathway
This compound functions as a ligand for mitoNEET, a [2Fe-2S] iron-sulfur cluster-containing protein located on the outer mitochondrial membrane.[4] By binding to and inhibiting mitoNEET, this compound disrupts mitochondrial homeostasis and induces autophagy, a cellular process of self-digestion, which ultimately leads to programmed cell death in cancer cells.[1] Inhibition of autophagy has been shown to partially decrease this compound-induced tumor cell death, confirming its role in the compound's mechanism of action.[1][3]
Caption: this compound inhibits mitoNEET, leading to autophagy and cell death.
Experimental Protocols
This section details the methodologies for key experiments cited in the analysis of this compound efficacy.
Cell Viability Assay (MTT Assay)
This protocol is a general representation for determining the cytotoxic effects of this compound on cancer cells.
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., REH, REH/Ara-C)
-
This compound compound
-
96-well plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Western Blot for Autophagy Induction
This protocol is a general method to detect the induction of autophagy by observing the conversion of LC3-I to LC3-II.
Objective: To qualitatively and quantitatively assess the induction of autophagy in cancer cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-LC3B, rabbit anti-GAPDH)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with this compound at the desired concentration and for the specified time. Harvest the cells and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against LC3B (to detect both LC3-I and LC3-II) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: The conversion of LC3-I (cytosolic form) to LC3-II (autophagosome-associated form) is indicated by the appearance of a lower molecular weight band. The ratio of LC3-II to LC3-I or to the loading control is used to quantify the level of autophagy.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for assessing this compound efficacy and the logical relationship between its molecular action and the observed cellular effects.
Caption: Workflow for evaluating this compound's anti-cancer efficacy.
Caption: Logical flow from this compound targeting to cancer cell death.
Conclusion and Future Directions
The mitoNEET ligand this compound demonstrates potent anti-cancer activity in B-cell acute lymphoblastic leukemia cell lines, including those resistant to conventional chemotherapy. Its mechanism, centered on the induction of autophagy through mitoNEET inhibition, presents a novel therapeutic avenue.
A significant gap in the current research is the lack of efficacy data for this compound in a broader range of cancer types, particularly solid tumors. Given that mitoNEET expression is elevated in several solid tumors, including breast cancer, future studies should focus on evaluating the efficacy of this compound in a diverse panel of cancer cell lines. Such research will be crucial in determining the full therapeutic potential of this compound and other mitoNEET-targeting compounds. Further investigation into the detailed molecular signaling downstream of mitoNEET inhibition will also provide a more comprehensive understanding of its anti-cancer effects.
References
- 1. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of small molecules that bind to the mitochondrial protein mitoNEET - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Acidic Organic Waste (NL-1 Example)
Disclaimer: The designation "NL-1" is not a unique identifier for a single chemical substance. Procedures for proper disposal are highly dependent on the specific chemical composition, concentration, and local regulations. The following information is based on the properties of a substance designated as "NL1" in a Material Safety Data Sheet (MSDS), which is characterized as an acidic organic liquid.
Crucial Safety Precaution: Before proceeding with any disposal, you must consult the specific Safety Data Sheet (SDS) for the "this compound" product you are using to ensure safe and compliant waste management.
This guide provides essential safety and logistical information for the disposal of an acidic organic liquid, assuming it matches the properties of the "NL1" referenced in the MSDS.
Quantitative Data for Disposal
For safe and compliant disposal of acidic organic waste, specific quantitative parameters must be adhered to. The table below summarizes key data points for the example substance this compound and general laboratory guidelines for similar waste streams.
| Parameter | Value/Guideline | Notes |
| This compound Specific Properties | ||
| pH | 2.9 +/- 0.2 | Indicates an acidic nature requiring neutralization before potential sewer disposal. |
| Solubility in Water | Partially soluble | May require specific disposal routes rather than sewer disposal, even after neutralization. |
| Decomposition Temperature | > 150°C | Stable under normal laboratory conditions. |
| General Disposal Guidelines | ||
| Neutralization pH Range | 5.5 - 9.5 | The target pH range for aqueous waste to be considered for sewer disposal, though local regulations may vary[1]. |
| Container Headspace | Leave at least 10% of the container volume as headspace. | To allow for expansion of contents due to temperature changes or gas evolution. |
| Maximum Container Size | Typically 5 gallons (approx. 20 liters) for flammable organic waste solvents in a single container[2]. | Check institutional guidelines for specific limits. |
Experimental Protocol: Neutralization of Acidic Organic Waste
Neutralization should only be performed by trained personnel in a controlled laboratory environment. This procedure is intended for small quantities of acidic waste that do not contain other hazardous components like heavy metals or highly toxic substances.
Objective: To adjust the pH of the acidic organic waste to a neutral range (5.5-9.5) before disposal.
Materials:
-
Acidic organic waste (this compound)
-
Dilute basic solution (e.g., 1M Sodium Hydroxide or Sodium Bicarbonate solution)
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container
-
Stirring rod or magnetic stirrer
-
Ice bath
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary Personal Protective Equipment (PPE) is worn. Place the beaker or flask containing the acidic waste in an ice bath to dissipate any heat generated during neutralization[1].
-
Dilution: If the waste is concentrated, it is prudent to first dilute it by slowly adding the acidic waste to a larger volume of cold water.
-
Neutralization: Slowly add the dilute basic solution to the acidic waste while continuously stirring[3].
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter[3].
-
Endpoint: Continue adding the basic solution until the pH of the mixture is stable within the neutral range of 5.5-9.5[1].
-
Final Disposal: Once neutralized and confirmed to be free of other hazards, the solution may be eligible for sewer disposal, followed by flushing with a large volume of water (at least 20 parts water to 1 part neutralized solution)[1][3]. However, given that this compound is partially soluble, it is recommended to collect it as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) office for the final disposal route.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and steps for the proper disposal of this compound, assuming it is an acidic organic liquid.
Caption: Workflow for the disposal of acidic organic waste (this compound).
Personal Protective Equipment (PPE)
When handling acidic organic waste, it is imperative to use appropriate PPE to prevent exposure.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk[4].
-
Hand Protection: Use gloves resistant to both acids and organic solvents. Nitrile or butyl rubber gloves are generally recommended[4]. Always check the glove manufacturer's compatibility chart for the specific chemicals being handled.
-
Body Protection: A lab coat is the minimum requirement. For larger quantities or higher concentrations, an acid-resistant apron or a chemical-resistant suit may be necessary[4].
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhaling vapors, a respirator with appropriate cartridges for organic vapors and acid gases may be required[4].
References
Personal protective equipment for handling NL-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of NL-1 (CAS 188532-26-5), a mitoNEET inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, standard laboratory best practices for handling chemical compounds should be strictly followed. The following table summarizes the required and recommended personal protective equipment.
| Category | Item | Specification | Purpose |
| Required | Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes of this compound solutions. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the compound. | |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. | |
| Recommended | Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the powder form or preparing stock solutions. | Minimizes inhalation of the powdered compound. |
Operational Plans: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and integrity of this compound.
Handling Procedures:
-
Preparation of Stock Solutions :
-
This compound is typically supplied as a powder. All handling of the powdered form should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
For dissolving, use an appropriate solvent such as DMSO.[1][2] Ensure the solvent is fresh and of high purity to avoid degradation of the compound.
-
-
Use in Cell Culture :
-
When adding this compound solutions to cell cultures, use sterile techniques to prevent contamination.
-
Be mindful of the final solvent concentration in your experiments, as high concentrations of solvents like DMSO can be toxic to cells.
-
Storage Protocols:
-
Powder : Store the solid form of this compound at -20°C for long-term stability, where it can be kept for up to three years.[1]
-
Stock Solutions : Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to two years or at -20°C for up to one year.[2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Unused Compound : Unused this compound powder and stock solutions should be treated as chemical waste.
-
Contaminated Materials : All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and culture plates, should be collected in a designated chemical waste container.
-
Liquid Waste : Cell culture media containing this compound should be collected as liquid chemical waste. Do not pour it down the drain.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (WST-1 Method)
This protocol is for determining the effect of this compound on cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[1]
-
Compound Treatment : After 24 hours, treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound treated wells.
-
Incubation : Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[2]
-
WST-1 Reagent Addition : Add 10 µL of WST-1 reagent to each well.
-
Final Incubation : Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement : Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.
Western Blot for Mitophagy Markers (PINK1, Parkin, LC3-II)
This protocol is for assessing changes in mitophagy-related proteins following this compound treatment.
-
Cell Lysis : After this compound treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against PINK1, Parkin, LC3B, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
This compound Induced Mitophagy Signaling Pathway
Caption: Simplified signaling pathway of this compound induced mitophagy.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
